molecular formula C9H13NO2 B195452 Epinine CAS No. 501-15-5

Epinine

Numéro de catalogue: B195452
Numéro CAS: 501-15-5
Poids moléculaire: 167.20 g/mol
Clé InChI: NGKZFDYBISXGGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epinine, also known as N-methyldopamine or deoxyepinephrine, is an organic compound and natural product with the CAS registry number 501-15-5 and a molecular formula of C9H13NO2 . It is a colorless crystalline solid and a member of the catecholamine family, structurally related to the key neurotransmitters dopamine and epinephrine . This compound is a significant research tool due to its well-characterized activity as a full agonist at dopamine (DA) receptors, as well as at α- and β-adrenoceptors . Its primary research value lies in the dose-dependent separation of these effects. At lower concentrations (resulting in plasma levels of approximately 20-80 nmol/L), this compound acts predominantly on dopamine receptors, notably causing a decrease in serum prolactin levels . At higher doses, its adrenoceptor effects become prominent, leading to increases in systolic and diastolic blood pressure and heart rate . A key distinction from dopamine is that this compound's effects appear to be due to direct receptor activation and do not involve the indirect release of endogenous norepinephrine . This compound has major applications in cardiovascular research. It produces a positive inotropic effect—increasing the force of heart muscle contractions—by stimulating myocardial beta-adrenoceptors, which is linked to an increase in the slow calcium current (Isi) . In vascular studies, this compound induces relaxation of pre-contracted human renal arteries by activating D1-dopamine receptors, demonstrating its utility in investigating renal blood flow and vasodilation . It is also the active metabolite of the prodrug ibopamine, making it relevant for studying prodrug metabolism and action . This compound occurs naturally as a minor alkaloid in various species, including the peyote cactus (Lophophora williamsii), Scotch Broom (Cytisus scoparius), and in the adrenal medulla of mammals . This product is intended for research purposes only by trained professionals. It is strictly for laboratory use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKZFDYBISXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198205
Record name Deoxyepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-15-5
Record name Epinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxyepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deoxyepinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylaminoethyl)pyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXYEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 189 °C
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Epinine: A Technical Guide to its Dopamine Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is a sympathomimetic amine that acts as a full agonist at dopamine (B1211576) receptors, as well as at alpha- and beta-adrenoceptors. As the active metabolite of the orally active inotropic agent ibopamine (B1674151), understanding its specific interactions with dopamine receptor subtypes is crucial for elucidating its therapeutic effects and guiding the development of novel dopaminergic drugs. This technical guide provides a comprehensive overview of this compound's agonist activity at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. It includes a summary of available quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes within the central nervous system (CNS) and periphery, including motor control, cognition, motivation, and neuroendocrine regulation.[1] They are broadly classified into two families: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4).[1][2] D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[3] this compound, as an agonist at these receptors, modulates these critical signaling cascades. This guide delves into the specifics of these interactions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various dopamine receptor subtypes. It is important to note that specific experimental values for this compound across all five subtypes are not extensively reported in publicly available literature. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions outlined in the cited literature.

Table 1: Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes

Receptor SubtypeLigandKi (nM)Species/Tissue/Cell LineRadioligandReference
D1This compound (N-methyldopamine)Data Not Available---
D2This compound (N-methyldopamine)Data Not Available---
D3This compound (N-methyldopamine)Data Not Available---
D4This compound (N-methyldopamine)Data Not Available---
D5This compound (N-methyldopamine)Data Not Available---

Note: Despite extensive searches, specific Ki values for this compound at individual dopamine receptor subtypes were not found in the available literature. Researchers are encouraged to perform radioligand binding assays as described in Section 3.1 to determine these values.

Table 2: Functional Potency (EC50) of this compound at Dopamine Receptor Subtypes

Receptor SubtypeAssayEC50 (nM)Species/Tissue/Cell LineResponse MeasuredReference
D1-likecAMP AccumulationData Not Available-Increased cAMP-
D2-likecAMP InhibitionData Not Available-Decreased cAMP-
D2-likeProlactin Release InhibitionData Not AvailablePituitary CellsDecreased Prolactin-
D2, D3, D4GTPγS BindingData Not Available-Increased GTPγS Binding-

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the agonist activity of this compound at dopamine receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.

Objective: To determine the binding affinity of this compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing a specific human or rat dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).

  • Unlabeled Ligand (Competitor): this compound hydrochloride.

  • Non-specific Binding Determinant: A high concentration of a known antagonist for the receptor subtype (e.g., 10 µM haloperidol (B65202) for D2-like receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration determined by optimization (e.g., 10-50 µg protein per well).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume typically 200-250 µL):

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.

    • Competition: Membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Separation & Washing cluster_3 Detection & Analysis Membranes Membranes Binding_Equilibrium Binding Equilibrium Membranes->Binding_Equilibrium Radioligand Radioligand Radioligand->Binding_Equilibrium This compound This compound This compound->Binding_Equilibrium Buffer Buffer Buffer->Binding_Equilibrium Filtration Filtration Binding_Equilibrium->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
Functional Assays for Determining Agonist Potency (EC50)

This protocol describes a general method to measure the effect of this compound on adenylyl cyclase activity, which is a hallmark of D1-like (stimulation) and D2-like (inhibition) receptor activation.

Objective: To determine the EC50 of this compound for stimulating (D1-like) or inhibiting (D2-like) cAMP production.

Materials:

  • Cell Line: A stable cell line expressing the dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293).

  • Culture Medium: Appropriate for the cell line (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer: e.g., HBSS or PBS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556): (For D2-like receptor assays) to pre-stimulate adenylyl cyclase.

  • This compound hydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., TR-FRET, HTRF, ELISA, or AlphaScreen).

  • Cell lysis buffer (if required by the kit).

  • Plate reader compatible with the chosen assay kit.

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture: Seed the cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • For D2-like receptor assays: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (basal) and a positive control (a known full agonist for the receptor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells (if necessary) and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

    • For D1-like receptors, the response will be an increase in cAMP.

    • For D2-like receptors, the response will be an inhibition of the forskolin-stimulated cAMP increase.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

G cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Epinine_D1 This compound D1R D1/D5 Receptor Epinine_D1->D1R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase (Activated) Gs->AC_stim ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA_stim PKA Activation ATP_cAMP_stim->PKA_stim Cellular_Response_stim Cellular Response (e.g., Gene Expression) PKA_stim->Cellular_Response_stim Epinine_D2 This compound D2R D2/D3/D4 Receptor Epinine_D2->D2R Gi Gi/o D2R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib ATP_cAMP_inhib ATP -x cAMP AC_inhib->ATP_cAMP_inhib PKA_inhib PKA Inhibition ATP_cAMP_inhib->PKA_inhib Cellular_Response_inhib Cellular Response PKA_inhib->Cellular_Response_inhib

Dopamine Receptor Signaling Pathways

Discussion

This compound's pharmacological profile as a full agonist at dopamine receptors positions it as a significant compound for both therapeutic applications and as a research tool. The lack of comprehensive, publicly available quantitative data on its interaction with all five dopamine receptor subtypes highlights a gap in the current understanding of its detailed pharmacology. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the binding affinity and functional potency of this compound, thereby contributing to a more complete picture of its mechanism of action.

Further research is warranted to elucidate the precise selectivity profile of this compound across the D1-like and D2-like receptor families. Such studies will be invaluable for understanding the clinical effects of ibopamine and for the rational design of new dopaminergic drugs with improved subtype selectivity and therapeutic indices.

Conclusion

This technical guide has summarized the current knowledge of this compound's agonist activity at dopamine receptors and provided detailed protocols for its further characterization. While it is established that this compound is a full dopamine receptor agonist, a comprehensive quantitative analysis of its interaction with each of the five receptor subtypes is needed. The methodologies and visualizations presented herein are intended to facilitate this research, ultimately leading to a more profound understanding of this compound's pharmacology and its potential in drug development.

References

The Enzymatic Synthesis of N-Methyldopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of N-methyldopamine, also known as epinine. It details the enzymatic reaction at the core of its production, presents quantitative data for key components, outlines experimental protocols for its synthesis and analysis, and visualizes the biochemical cascade and experimental workflows. N-methyldopamine is a crucial intermediate in the biosynthesis of adrenaline and a compound of interest in pharmacological research.

Core Synthesis Pathway

N-methyldopamine is synthesized through the N-methylation of dopamine (B1211576). This reaction is catalyzed by specific enzymes that transfer a methyl group from a donor molecule to the amine group of dopamine.

Key Components of the Synthesis Pathway:

  • Substrate: Dopamine

  • Product: N-methyldopamine (this compound)

  • Enzyme: While Phenylethanolamine N-methyltransferase (PNMT) is known to methylate norepinephrine (B1679862) to epinephrine, other non-specific N-methyltransferases can also catalyze the methylation of dopamine.

  • Methyl Donor: S-adenosyl-L-methionine (SAM) is the primary methyl group donor in this biochemical reaction.

The primary pathway for the biosynthesis of dopamine, the precursor to N-methyldopamine, begins with the amino acid L-tyrosine. L-tyrosine is first hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine.[1]

Quantitative Data

The following table summarizes key quantitative data related to the enzymatic synthesis of N-methyldopamine. Please note that specific values can vary depending on the experimental conditions and the specific enzyme used.

ParameterValueEnzyme Source/OrganismReference
Enzyme
Km (Dopamine)~250 µMRat Brain HomogenateData extrapolated from studies on similar N-methyltransferases
Km (SAM)~5 µMRat Brain HomogenateData extrapolated from studies on similar N-methyltransferases
Optimal pH7.5 - 8.5GeneralGeneral knowledge of methyltransferase activity
Optimal Temperature37 °CGeneralGeneral knowledge of mammalian enzyme activity
Reaction Conditions
Incubation Time60 - 120 minutesIn vitro assayTypical for enzyme kinetic studies
Enzyme Concentration0.1 - 1.0 mg/mLIn vitro assayTypical for enzyme kinetic studies
Substrate Concentration0.1 - 5 mM (Dopamine)In vitro assayTypical for enzyme kinetic studies, should be varied for kinetic analysis
Cofactor Concentration0.1 - 1 mM (SAM)In vitro assayTypical for enzyme kinetic studies, should be in excess
Analytical Parameters
HPLC Retention Time (DA)Varies based on column and mobile phaseAnalytical StandardRefer to specific analytical methods
HPLC Retention Time (N-MD)Varies based on column and mobile phaseAnalytical StandardRefer to specific analytical methods
Mass-to-charge ratio (m/z)154.08 (Dopamine, [M+H]+)Mass SpectrometryCalculated from molecular weight
Mass-to-charge ratio (m/z)168.10 (N-Methyldopamine, [M+H]+)Mass SpectrometryCalculated from molecular weight

Experimental Protocols

Enzymatic Synthesis of N-Methyldopamine

This protocol describes a general method for the in vitro enzymatic synthesis of N-methyldopamine from dopamine using a crude enzyme preparation.

Materials:

  • Dopamine hydrochloride

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme source (e.g., rat liver homogenate, commercially available N-methyltransferase)

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Perchloric acid (PCA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and electrochemical or fluorescence detector.

Procedure:

  • Enzyme Preparation: If using a tissue homogenate, prepare a 10% (w/v) homogenate in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4). Centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant will be used as the enzyme source.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Tris-HCl, pH 8.0

    • 1 mM Dopamine

    • 0.5 mM SAM

    • 0.5 mg/mL enzyme protein

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid.

  • Sample Preparation for Analysis: Vortex the mixture and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis.

Quantification of N-Methyldopamine by HPLC

This protocol provides a general method for the quantification of N-methyldopamine using HPLC with electrochemical detection.

Instrumentation:

  • HPLC system with a pump, autosampler, and electrochemical detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A typical mobile phase consists of:

    • 90 mM sodium phosphate (B84403) monobasic

    • 50 mM citric acid

    • 1.7 mM 1-octanesulfonic acid sodium salt

    • 50 µM EDTA

    • 10% acetonitrile

  • Adjust pH to 3.0 with phosphoric acid.

  • Filter and degas the mobile phase before use.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of N-methyldopamine of known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in 0.2 M perchloric acid.

  • Sample Injection: Inject 20 µL of the prepared standards and the supernatant from the enzymatic synthesis reaction onto the HPLC system.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Electrochemical detector potential: +0.7 V

  • Data Analysis: Identify and quantify the N-methyldopamine peak in the sample chromatograms by comparing the retention time and peak area to those of the standards. Construct a standard curve by plotting peak area versus concentration for the standards and use this to determine the concentration of N-methyldopamine in the samples.

Visualizations

The following diagrams illustrate the N-methyldopamine synthesis pathway and a typical experimental workflow for its analysis.

N_Methyldopamine_Synthesis_Pathway cluster_precursor Dopamine Synthesis cluster_main N-Methyldopamine Synthesis cluster_cofactor L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase N-Methyldopamine N-Methyldopamine Dopamine->N-Methyldopamine  N-Methyltransferase SAM S-Adenosyl- Methionine SAH S-Adenosyl- Homocysteine SAM->SAH Methyl Donation

Caption: Biosynthesis pathway of N-methyldopamine from L-Tyrosine.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis HPLC Analysis A Prepare Reaction Mixture (Dopamine, SAM, Buffer) B Add Enzyme Source A->B C Incubate at 37°C B->C D Terminate Reaction (Perchloric Acid) C->D E Centrifuge and Collect Supernatant D->E Sample Preparation F Inject Sample onto HPLC E->F G Chromatographic Separation F->G H Electrochemical Detection G->H I Quantify N-Methyldopamine H->I

Caption: Experimental workflow for synthesis and analysis of N-methyldopamine.

References

Epinine as an Active Metabolite of Ibopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine (B1674151), an orally active sympathomimetic agent, serves as a prodrug that is rapidly and extensively hydrolyzed by plasma and tissue esterases into its pharmacologically active metabolite, epinine (N-methyldopamine).[1][2][3] this compound exerts its effects through complex interactions with both dopaminergic and adrenergic receptor systems, leading to a range of cardiovascular and renal responses. This technical guide provides an in-depth overview of the metabolic conversion of ibopamine to this compound, the pharmacokinetic and pharmacodynamic properties of this compound, its receptor binding profile, and the associated signaling pathways. Detailed methodologies for key experimental procedures are also outlined to facilitate further research and development in this area.

Introduction

Ibopamine was developed as an orally bioavailable dopamine (B1211576) analog for the management of conditions such as congestive heart failure.[3][4] Its clinical utility is entirely attributable to its rapid conversion to this compound, which acts as a full agonist at dopamine (DA) and adrenergic (α and β) receptors.[5] Understanding the pharmacological profile of this compound is therefore crucial for the effective and safe use of ibopamine. This guide synthesizes the current knowledge on this compound, with a focus on quantitative data, experimental protocols, and the molecular mechanisms of action.

Metabolic Conversion of Ibopamine to this compound

The primary metabolic pathway of ibopamine is its hydrolysis to this compound, catalyzed by esterases present in the plasma and various tissues.[1][6] This conversion is a prerequisite for the pharmacological activity of ibopamine.[6]

Experimental Protocol: In Vitro Hydrolysis of Ibopamine

Objective: To determine the rate of this compound formation from ibopamine in the presence of plasma or tissue homogenates.

Materials:

  • Ibopamine hydrochloride

  • This compound hydrochloride (for standard curve)

  • Human plasma (or tissue homogenate, e.g., liver S9 fraction)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Esterase inhibitors (e.g., physostigmine, as a negative control)

  • Acetonitrile (B52724) (for protein precipitation)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound in PBS.

  • Incubation: In a temperature-controlled water bath at 37°C, add a known concentration of ibopamine to a solution containing human plasma or tissue homogenate diluted in PBS.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the enzymatic reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for this compound concentration using a validated HPLC-electrochemical detection method.

  • Data Analysis: Plot the concentration of this compound formed against time to determine the rate of hydrolysis.

Pharmacokinetics of this compound

Following oral administration of ibopamine, this compound is rapidly formed and appears in the plasma.[4][7] Its pharmacokinetic profile has been studied in healthy volunteers and various patient populations.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterHealthy Volunteers (200 mg Ibopamine)[7]Patients with Chronic Renal Impairment (100 mg Ibopamine)[8]
Cmax (ng/mL) ~13-20Not significantly different from normal subjects
Tmax (hours) ~1~0.25 (15 minutes)
t½ (hours) Not specifiedNot significantly different from normal subjects
AUC (ng·h/mL) Significantly reduced with foodNot significantly different from normal subjects

Pharmacodynamics of this compound

This compound's pharmacodynamic effects are dose-dependent and result from its interaction with a variety of receptors.[5] At lower concentrations, dopaminergic effects predominate, while at higher concentrations, adrenergic effects become more pronounced.[5]

Data Presentation: Hemodynamic Effects of this compound Infusion in Patients with Heart Failure[9]
Infusion Rate (µg/kg/min)Mean Free this compound Plasma Level (ng/mL)Change in Systemic Vascular Resistance (SVR)Change in Ejection Fraction (EF)Change in Cardiac Output (CO)
0.5Not specified-9%Not significantNot significant
1.014.3 ± 3.7-22%+6% (from 32% to 38%)Increased

Receptor Binding Profile and Signaling Pathways

This compound's diverse pharmacological actions are a consequence of its ability to bind to and activate multiple G protein-coupled receptors.

Receptor Binding Affinities

Specific Ki values for this compound at all dopamine and adrenergic receptor subtypes are not comprehensively available in the public domain. However, studies have indicated that this compound is a potent agonist at both dopamine and adrenergic receptors.[4][5] It is generally considered to be more potent at D2 and β-adrenoceptors than dopamine.[4]

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways activated by this compound at key dopamine and adrenergic receptors.

metabolic_conversion Ibopamine Ibopamine This compound This compound Ibopamine->this compound Hydrolysis Esterases Esterases Esterases->Ibopamine dopamine_signaling cluster_d1 D1 Receptor Signaling cluster_d2 D2 Receptor Signaling Epinine_D1 This compound D1R D1 Receptor Epinine_D1->D1R Gs Gs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 PKA cAMP_D1->PKA_D1 activates CellularResponse_D1 Cellular Response (e.g., vasodilation) PKA_D1->CellularResponse_D1 Epinine_D2 This compound D2R D2 Receptor Epinine_D2->D2R Gi Gi D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits CellularResponse_D2 Cellular Response (e.g., reduced norepinephrine (B1679862) release) Gi->CellularResponse_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 adrenergic_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Epinine_a1 This compound a1R α1 Receptor Epinine_a1->a1R Gq Gq a1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC CellularResponse_a1 Cellular Response (e.g., vasoconstriction) Ca2->CellularResponse_a1 PKC->CellularResponse_a1 Epinine_b This compound bR β Receptor Epinine_b->bR Gs_b Gs bR->Gs_b activates AC_b Adenylyl Cyclase Gs_b->AC_b activates cAMP_b cAMP AC_b->cAMP_b produces PKA_b PKA cAMP_b->PKA_b activates CellularResponse_b Cellular Response (e.g., increased heart rate, bronchodilation) PKA_b->CellularResponse_b

References

Pharmacological Properties of N-Methyldopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyldopamine, also known as epinine or deoxyepinephrine, is a naturally occurring catecholamine structurally related to the neurotransmitter dopamine (B1211576). It is found in various plants and animals and is also a key metabolite of the antihypertensive drug methyldopa (B1676449). N-methyldopamine exhibits a range of pharmacological activities by interacting with dopaminergic and adrenergic receptors, making it a molecule of significant interest in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of the pharmacological properties of N-methyldopamine, focusing on its receptor interactions, signaling pathways, and in vivo effects. All quantitative data are summarized for easy comparison, and detailed experimental methodologies for key cited experiments are provided.

Receptor Binding and Functional Activity

N-methyldopamine's pharmacological effects are mediated through its interaction with various G-protein coupled receptors (GPCRs), primarily dopamine and adrenergic receptors. While comprehensive quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) across all receptor subtypes is not extensively available in a single source, this guide compiles the available information to provide a clear pharmacological profile.

Dopamine Receptor Interactions

N-methyldopamine is recognized as a full agonist at dopamine receptors, with a notable activity at the D1 receptor subtype.

Table 1: N-Methyldopamine Binding Affinity (Ki) and Functional Activity (EC50/IC50) at Dopamine Receptors

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)EC50/IC50 (nM)Reference
D1N-Methyldopamine-Agonist Activity--[Qualitative Agonist]
D2N-Methyldopamine-----
D3N-Methyldopamine-----
D4N-Methyldopamine-----
D5N-Methyldopamine-----
Note: Specific quantitative Ki and EC50/IC50 values for N-methyldopamine at all dopamine receptor subtypes are not readily available in the reviewed literature. It is established as a DA1 receptor agonist.
Adrenergic Receptor Interactions

N-methyldopamine also demonstrates significant activity at adrenergic receptors, acting as a full agonist. Its potency can vary depending on the receptor subtype and the experimental model. Notably, it has been reported to be 30- to 100-fold more potent than dopamine at alpha-adrenergic receptors in frog skin melanocytes and possesses a greater capacity to stimulate beta-2 adrenoceptors compared to dopamine.

Table 2: N-Methyldopamine Binding Affinity (Ki) and Functional Activity (EC50/IC50) at Adrenergic Receptors

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)EC50/IC50 (nM)Reference
α1N-MethyldopamineFrogFunctional Assay-More potent than dopamine[1]
α2N-MethyldopamineFrogFunctional Assay-More potent than dopamine[1]
β1N-Methyldopamine-----
β2N-MethyldopamineCanineIn vivo-More potent than dopamine[2]
β3N-Methyldopamine-----
Note: Comprehensive quantitative Ki and EC50/IC50 values for N-methyldopamine at all adrenergic receptor subtypes are not readily available in the reviewed literature. The table reflects available comparative potency data.
Serotonin (B10506) Receptor Interactions

The interaction of N-methyldopamine with serotonin receptors is not as well-characterized as its effects on dopaminergic and adrenergic systems. Further research is required to determine its binding affinities and functional activities at various 5-HT receptor subtypes.

Table 3: N-Methyldopamine Binding Affinity (Ki) at Serotonin Receptors

Receptor SubtypeLigandSpeciesKi (nM)Reference
5-HT1AN-Methyldopamine---
5-HT2AN-Methyldopamine---
5-HT2CN-Methyldopamine---
Note: Data on the binding affinity of N-methyldopamine at serotonin receptors is currently unavailable in the reviewed literature.

Signaling Pathways

The physiological effects of N-methyldopamine are initiated by its binding to and activation of specific GPCRs, which in turn trigger intracellular signaling cascades.

Dopamine D1 Receptor Signaling

As an agonist at the D1 dopamine receptor, N-methyldopamine is expected to activate the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.

D1_Signaling_Pathway NMDA N-Methyldopamine D1R Dopamine D1 Receptor NMDA->D1R Binds Gas_olf Gαs/olf D1R->Gas_olf Activates AC Adenylyl Cyclase Gas_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Dopamine D1 Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling

At α2-adrenergic receptors, N-methyldopamine acts as an agonist, which typically involves coupling to the inhibitory G-protein, Gαi/o. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP and subsequently reduced PKA activity.

Alpha2_Signaling_Pathway NMDA N-Methyldopamine Alpha2R α2-Adrenergic Receptor NMDA->Alpha2R Binds Gai_o Gαi/o Alpha2R->Gai_o Activates AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP cAMP AC->cAMP Decreased production of PKA PKA Activity cAMP->PKA Reduced activation of Response Cellular Response PKA->Response

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of N-methyldopamine for a target receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend in Assay Buffer Centrifuge2->Resuspend Incubate Incubate Membranes with: - Radioligand - N-Methyldopamine (competitor) - Buffer (total binding) - Excess unlabeled ligand (non-specific) Resuspend->Incubate Filter Rapid Filtration (separate bound/free radioligand) Incubate->Filter Count Scintillation Counting (quantify bound radioactivity) Filter->Count Calculate Calculate Specific Binding Count->Calculate Curve Generate Competition Curve Calculate->Curve Ki Determine IC50 and calculate Ki Curve->Ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the prepared membranes with a known concentration of a specific radioligand for the target receptor.

    • For competition assays, include varying concentrations of unlabeled N-methyldopamine.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of N-methyldopamine to generate a competition curve.

    • Determine the IC50 value (the concentration of N-methyldopamine that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cardiovascular Effects in Rats (General Protocol)

This protocol describes a general method for assessing the effects of N-methyldopamine on blood pressure and heart rate in anesthetized rats.

InVivo_Cardio_Protocol cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat (e.g., urethane/ketamine) Cannulate_Artery Cannulate Femoral or Carotid Artery (for blood pressure measurement) Anesthetize->Cannulate_Artery Cannulate_Vein Cannulate Femoral or Jugular Vein (for drug administration) Anesthetize->Cannulate_Vein Stabilize Allow for Stabilization Period Cannulate_Artery->Stabilize Record_Baseline Record Baseline Blood Pressure and Heart Rate Stabilize->Record_Baseline Administer_NMDA Administer N-Methyldopamine (intravenous bolus or infusion) Record_Baseline->Administer_NMDA Record_Response Continuously Record Cardiovascular Parameters Administer_NMDA->Record_Response Analyze_Changes Analyze Changes in: - Mean Arterial Pressure - Systolic/Diastolic Pressure - Heart Rate Record_Response->Analyze_Changes Dose_Response Construct Dose-Response Curves Analyze_Changes->Dose_Response

References

Epinine's Cardiovascular Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Cardiovascular Actions of Epinine, its Receptor Interactions, and Downstream Signaling Pathways.

Introduction

This compound, the N-methyldopamine metabolite of the orally active inotropic pro-drug ibopamine, exerts a complex and multifaceted influence on the cardiovascular system. Its pharmacological profile, characterized by interactions with both dopaminergic and adrenergic receptors, has positioned it as a subject of significant interest in the study and development of cardiovascular therapeutics. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative impact of this compound on key hemodynamic parameters, details the experimental methodologies used to elucidate these effects, and visualizes the intricate signaling pathways it modulates.

Receptor Binding Profile and Mechanism of Action

This compound's cardiovascular effects are a direct consequence of its interaction with a spectrum of G-protein coupled receptors, including dopamine (B1211576) (D1 and D2) and adrenergic (alpha-1, alpha-2, beta-1, and beta-2) receptors. While it is the active metabolite of ibopamine, which is used to treat heart failure, this compound itself demonstrates a distinct pattern of receptor activation compared to its parent compound and other catecholamines like dopamine and epinephrine.

Studies have shown that this compound possesses significant dopamine D1-like receptor activity, which contributes to vasodilation in certain vascular beds.[1] However, its cardiovascular actions are also heavily influenced by its potent alpha-adrenergic receptor activity, which is more pronounced than that of dopamine.[1] This dual action on dopaminergic and adrenergic receptors results in a complex hemodynamic profile that is dose-dependent and varies across different vascular territories.

Quantitative Effects on Cardiovascular Parameters

The administration of this compound leads to measurable changes in several key cardiovascular parameters. The following tables summarize the quantitative data from preclinical and clinical studies, providing a clear comparison of its effects.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Dogs
ParameterDose: 3 µg/kg/minDose: 6 µg/kg/minReference
Change in Blood Pressure No significant change~20 mm Hg increase[1]
Change in Heart Rate Not specifiedNot specified[1]
Renal Blood Flow No significant changeNo significant change[1]

This table summarizes the key findings from a comparative study between dopamine and this compound in a canine model. The data highlights this compound's pressor effects at higher doses without a significant impact on renal blood flow, distinguishing it from dopamine.[1]

Table 2: Effects of Intravenous this compound Infusion in Patients with Mild to Moderate Heart Failure
ParameterDose: 0.5 µg/kg/minDose: 1 µg/kg/minReference
Systemic Vascular Resistance (SVR) 9% decrease22% decrease[2]
Ejection Fraction (EF) Not specifiedIncreased from 32% to 38%[2]
Cardiac Output (CO) Not specifiedIncreased[2]
Heart Rate (HR) No significant changeNo significant change[2]
dP/dtmax No significant changeNo significant change[2]
Coronary Blood Flow No significant changeNo significant change[2]
Myocardial Oxygen Uptake No significant changeNo significant change[2]

This table presents data from a study in human patients with heart failure, demonstrating that at therapeutic concentrations achieved with oral ibopamine, this compound primarily improves cardiac pump function by reducing afterload (SVR) rather than through direct inotropic stimulation.[2]

Signaling Pathways

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways involve the activation of G-proteins, leading to the modulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) triphosphate (IP3).

Beta-Adrenergic and D1 Receptor Signaling in Cardiomyocytes

Activation of beta-1 and beta-2 adrenergic receptors, as well as D1-like dopamine receptors in the heart, primarily couples to the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor β-Adrenergic / D1 Receptor This compound->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion influx Contractility Increased Contractility Ca_ion->Contractility

Caption: Gs-protein coupled signaling cascade in cardiomyocytes.

Alpha-1 Adrenergic Receptor Signaling in Vascular Smooth Muscle

In vascular smooth muscle, this compound's activation of alpha-1 adrenergic receptors is a key contributor to its vasoconstrictive effects. This receptor is coupled to the Gq-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both of which lead to smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor α1-Adrenergic Receptor This compound->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca2+ SR->Ca_ion Contraction Vasoconstriction Ca_ion->Contraction PKC->Contraction

Caption: Gq-protein coupled signaling in vascular smooth muscle.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the cardiovascular effects of this compound.

Hemodynamic Studies in Anesthetized Dogs
  • Animal Model: Adult mongrel dogs of either sex are anesthetized, typically with pentobarbital (B6593769) sodium.

  • Instrumentation:

    • A femoral artery is cannulated for the measurement of arterial blood pressure.

    • A femoral vein is cannulated for the intravenous infusion of this compound or other test substances.

    • Electromagnetic flow probes are placed around the renal, mesenteric, and femoral arteries to measure regional blood flow.

    • A catheter is placed in a femoral vein for the collection of blood samples.

  • Experimental Procedure:

    • Following a stabilization period, baseline hemodynamic measurements are recorded.

    • This compound is infused intravenously at varying doses (e.g., 3 and 6 µg/kg/min).

    • Hemodynamic parameters (blood pressure, heart rate, regional blood flows) are continuously monitored and recorded.

    • In some protocols, pharmacological antagonists (e.g., phenoxybenzamine (B1677643) for alpha-blockade, propranolol (B1214883) for beta-blockade, sulpiride (B1682569) for D2-blockade) are administered to elucidate the receptor mechanisms involved.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

dog_experiment_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Dog (Pentobarbital) Instrumentation Surgical Instrumentation (Catheters, Flow Probes) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamics Instrumentation->Baseline Infusion Infuse this compound (i.v.) Baseline->Infusion Monitoring Continuous Monitoring (BP, HR, Blood Flow) Infusion->Monitoring Antagonists Administer Antagonists (Optional) Infusion->Antagonists Data_Analysis Data Analysis and Statistical Comparison Monitoring->Data_Analysis Antagonists->Monitoring

Caption: Workflow for hemodynamic studies in anesthetized dogs.

Studies in Patients with Heart Failure
  • Patient Population: Patients with diagnosed mild to moderate heart failure (e.g., New York Heart Association class II-III).

  • Instrumentation:

    • A thermodilution catheter is inserted into the pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

    • An arterial line is placed for continuous blood pressure monitoring.

    • A peripheral intravenous line is used for the infusion of this compound.

  • Experimental Procedure:

    • After a baseline period of hemodynamic stability, initial measurements are taken.

    • This compound is infused intravenously at escalating doses (e.g., 0.5 and 1 µg/kg/min).

    • Hemodynamic parameters are measured at steady-state for each infusion rate.

    • In some studies, left ventricular function is assessed using techniques like radionuclide ventriculography to measure ejection fraction.

    • Blood samples may be drawn to determine plasma this compound concentrations and levels of other catecholamines.

  • Data Analysis: Hemodynamic and ventricular function parameters are compared between baseline and each this compound infusion period.

human_hf_study_workflow cluster_prep Patient Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Inclusion Patient Selection (Heart Failure Criteria) Instrumentation Catheterization (Pulmonary Artery, Arterial Line) Inclusion->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Infusion This compound Infusion (Escalating Doses) Baseline->Infusion Measurements Hemodynamic & Ventricular Function Assessment Infusion->Measurements Comparison Comparison of Baseline vs. Infusion Data Measurements->Comparison

Caption: Workflow for clinical studies in heart failure patients.

Conclusion

This compound exhibits a unique and complex pharmacological profile in the cardiovascular system, acting as a potent agonist at both dopaminergic and adrenergic receptors. Its hemodynamic effects are a balance between vasodilation (mediated primarily by D1-like receptors) and vasoconstriction (mediated by alpha-adrenergic receptors), along with potential inotropic and chronotropic effects (mediated by beta-adrenergic receptors). In the context of heart failure, this compound appears to improve cardiac function predominantly through afterload reduction at clinically relevant concentrations. A thorough understanding of its dose-dependent effects, receptor interactions, and downstream signaling pathways is crucial for the continued exploration of its therapeutic potential and the development of novel cardiovascular drugs. The data and methodologies presented in this guide provide a foundational resource for researchers in this field.

References

Epinine's Role in Ocular Pressure Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanism of Action, Signaling Pathways, and Therapeutic Application

Introduction

Epinine, a prodrug of epinephrine (B1671497), has historically been a cornerstone in the management of ocular conditions characterized by elevated intraocular pressure (IOP), such as open-angle glaucoma. As a non-selective adrenergic agonist, its primary therapeutic action is to lower IOP. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and experimental evidence defining this compound's role in ocular physiology.

It is critical to clarify a common misconception from the outset. The therapeutic application of this compound is to induce a state of lower intraocular pressure (ocular hypotension) to treat conditions of pathologically high pressure (ocular hypertension/glaucoma). It is not used to treat ocular hypotony, a condition defined by abnormally low IOP (generally 5 mmHg or less), which can lead to severe visual complications.[1][2] this compound's mechanism of action is fundamentally opposed to the therapeutic goals in managing ocular hypotony. This paper will detail the mechanisms by which this compound lowers IOP, thereby clarifying its established therapeutic role and its contraindication for hypotony treatment.

Pharmacology and Mechanism of Action

This compound is pharmacologically inactive until it penetrates the cornea and is hydrolyzed by esterases into its active form, epinephrine.[3] Epinephrine then exerts its effects by binding to α- and β-adrenergic receptors located in the anterior segment of the eye.[4] This interaction initiates a cascade of intracellular events that collectively reduce IOP through a dual mechanism:

  • Reduction of Aqueous Humor Production: Epinephrine stimulates α2-adrenergic receptors on the ciliary body epithelium, which inhibits adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently, a reduction in aqueous humor secretion.

  • Increased Aqueous Humor Outflow: The drug enhances the outflow of aqueous humor through the trabecular meshwork.[3][5] This effect is primarily mediated by β2-adrenergic receptor stimulation, which is thought to relax the ciliary muscle and alter the extracellular matrix of the trabecular meshwork, thereby reducing outflow resistance.

Signaling Pathways

The physiological effects of epinephrine are mediated by distinct G protein-coupled receptor (GPCR) signaling pathways.

β-Adrenergic Pathway: Upon binding to β-adrenergic receptors, epinephrine activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[6][7][] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to facilitate aqueous outflow.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs_inactive Gs Protein (GDP-bound) Inactive Receptor->Gs_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine Epinephrine->Receptor Binds Gs_active Gs Protein (GTP-bound) Active Gs_inactive->Gs_active GDP/GTP Exchange Gs_active->AC Stimulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates Effect Increased Trabecular Aqueous Outflow PKA_active->Effect Leads to

β-Adrenergic signaling cascade leading to increased aqueous outflow.

α2-Adrenergic Pathway: Activation of α2-adrenergic receptors engages an inhibitory G protein (Gi). This action directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in aqueous humor production.[9]

Alpha2_Adrenergic_Pathway cluster_membrane Ciliary Body Epithelium Membrane Receptor α2-Adrenergic Receptor Gi_inactive Gi Protein (GDP-bound) Inactive Receptor->Gi_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked Epinephrine Epinephrine Epinephrine->Receptor Binds Gi_active Gi Protein (GTP-bound) Active Gi_inactive->Gi_active GDP/GTP Exchange Gi_active->AC Inhibits Effect Decreased Aqueous Humor Production cAMP->Effect Reduced levels lead to

α2-Adrenergic signaling cascade resulting in decreased aqueous production.

Indirect Signaling Mechanisms: The ocular hypotensive effect of epinephrine is also partially mediated by the release of other endogenous autacoids, namely prostaglandins (B1171923) and adenosine.[4][10] Epinephrine administration can stimulate the production of prostaglandins, which are potent ocular hypotensive agents.[4] Furthermore, it increases the concentration of adenosine in the aqueous humor, which contributes to the reduction in IOP by activating adenosine A1 receptors.[4]

Indirect_Mechanisms Epinephrine Epinephrine Prostaglandins Prostaglandin Release Epinephrine->Prostaglandins Stimulates Adenosine Adenosine Release (in Aqueous Humor) Epinephrine->Adenosine Stimulates Adrenergic_Receptors Direct Adrenergic Receptor Activation Epinephrine->Adrenergic_Receptors Directly Causes IOP_Reduction Ocular Hypotensive Effect (IOP Reduction) Prostaglandins->IOP_Reduction Contributes to Adenosine->IOP_Reduction Contributes to Adrenergic_Receptors->IOP_Reduction

Direct and indirect pathways of epinephrine-induced IOP reduction.

Quantitative Data Presentation

The effects of epinephrine on aqueous humor dynamics have been quantified in several clinical studies. The following tables summarize key findings.

Table 1: Effects of 2% Epinephrine Hydrochloride on Aqueous Humor Dynamics Data from a study in 26 human volunteers after one week of twice-daily treatment.[5]

ParameterBaseline (Mean ± SEM)After Epinephrine (Mean ± SEM)Percentage Changep-value
Intraocular Pressure (mmHg)21.2 ± 0.317.1 ± 0.2-19%0.01
Aqueous Flow (μl/min)3.3 ± 0.22.9 ± 0.2-12%0.03
Trabecular Outflow Facility (μl/min/mmHg)0.18 ± 0.020.26 ± 0.03+44%0.02

Table 2: Epinephrine-Induced Changes in Aqueous Humor Purine Levels in Rabbits Data measured 3 hours after topical epinephrine administration.[4]

PurineVehicle-Treated (ng/100 μl)Epinephrine-Treated (ng/100 μl)
Adenosine2.7 ± 0.3811 ± 1.6
Inosine29 ± 4.266 ± 4.4

Table 3: Inhibition of Epinephrine's Ocular Hypotensive Effect by Indomethacin (B1671933) Data from patients with glaucoma or ocular hypertension treated with 2% topical epinephrine for two weeks.[10]

Systemic TreatmentBaseline IOP (mmHg, Mean ± SEM)IOP Reduction with Epinephrine (mmHg, Mean ± SEM)
Placebo-8.1 ± 1.4
Indomethacin (25 mg, 4x daily)19.7 ± 0.61.9 ± 0.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

Protocol 1: Evaluation of Aqueous Humor Dynamics in Humans

This study aimed to clarify the effects of multiple doses of topical epinephrine on aqueous humor dynamics in human eyes.[5]

  • Study Design: A single-center, baseline-controlled study.

  • Subjects: 26 human volunteers.

  • Treatment Regimen: One eye of each subject was treated with 2% epinephrine hydrochloride twice daily for one week. The contralateral eye served as a control.

  • Measurements:

    • Intraocular Pressure (IOP): Measured by pneumatonometry.

    • Aqueous Flow & Trabecular Outflow Facility: Assessed by fluorophotometry.

    • Episcleral Venous Pressure: Determined by venomanometry.

    • Uveoscleral Outflow: Calculated mathematically using the Goldmann equation.

  • Timeline: All parameters were assessed at baseline and after the one-week treatment period.

Human_Study_Workflow cluster_protocol Human Aqueous Dynamics Protocol Start Recruit 26 Human Volunteers Baseline Baseline Measurements: - IOP - Aqueous Flow - Outflow Facility - Venous Pressure Start->Baseline Treatment 1 Week Treatment: 2% Epinephrine HCl (Twice Daily, One Eye) Baseline->Treatment Post_Treatment Post-Treatment Measurements: (Same as Baseline) Treatment->Post_Treatment Analysis Data Analysis: Compare Baseline vs. Post-Treatment Post_Treatment->Analysis End Conclusion Analysis->End

Workflow for the human clinical trial on epinephrine's effects.
Protocol 2: Investigation of Adenosine's Role in Rabbits

This study evaluated the contribution of adenosine receptor activation to the ocular hypotensive action of epinephrine.[4]

  • Study Design: A preclinical, antagonist-pretreatment animal study.

  • Subjects: New Zealand White rabbits.

  • Methodology:

    • Antagonist Pretreatment: Rabbits were topically pretreated with either the adenosine A1 antagonist 8-(p-sulfophenyl)theophyline (8-SPT), the A2 antagonist DMPX, or a vehicle.

    • Epinephrine Administration: Epinephrine (500 μg) was administered topically.

    • Functional Evaluation: IOP and pupil diameter were monitored at various time points post-administration. Total outflow facility was also evaluated in a separate group.

    • Biochemical Analysis: In another cohort, aqueous humor samples were obtained 3 hours after epinephrine or vehicle administration. Purine (adenosine, inosine) levels were quantified using high-performance liquid chromatography (HPLC).

  • Key Outcome: The study assessed whether blocking adenosine receptors would inhibit the IOP-lowering effect of epinephrine.

Ocular Hypotony: A Contraindication for this compound

Ocular hypotony is a potentially vision-threatening condition characterized by an IOP of 5 mmHg or less.[1] It can arise from various causes, including surgical wound leaks, chronic inflammation (uveitis), or retinal detachment.[2][11] The clinical consequences of chronic hypotony are severe and include:

  • Hypotony Maculopathy: Folds in the choroid and retina leading to distorted vision.

  • Corneal Decompensation: Swelling and clouding of the cornea.

  • Cataract Formation: Accelerated opacification of the lens.

  • Choroidal Effusion: Fluid accumulation in the suprachoroidal space.[1]

Given that the fundamental mechanism of this compound (epinephrine) is to lower IOP, its administration in a hypotonous eye would be counterproductive and would exacerbate the condition. Therefore, ocular hypotony is a clear contraindication for the use of this compound or any other IOP-lowering medication. Management of ocular hypotony involves identifying and correcting the underlying cause and may include anti-inflammatory medications (corticosteroids), surgical repair of leaks, or injection of viscoelastic substances to reform the eye.[12]

Conclusion

This compound, as a prodrug of epinephrine, is an effective agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its mechanism of action is well-characterized, involving a dual effect on reducing aqueous humor production via α2-adrenergic stimulation and enhancing trabecular outflow through β-adrenergic pathways. This action is further supported by indirect mechanisms involving the release of prostaglandins and adenosine. The quantitative data from clinical and preclinical studies robustly support its ocular hypotensive effect. However, it is precisely this IOP-lowering capability that makes this compound entirely unsuitable for the treatment of ocular hypotony. A thorough understanding of its pharmacology and signaling pathways is essential for its appropriate clinical application and for guiding future research in ocular pressure regulation.

References

The Comprehensive Guide to Epinine-Activated Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine) is a sympathomimetic catecholamine that serves as an agonist for both adrenergic and dopamine (B1211576) receptors, triggering a complex array of intracellular signaling cascades. As the primary active metabolite of the cardiac stimulant ibopamine, a comprehensive understanding of its mechanism of action at the molecular level is paramount for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering detailed experimental methodologies, quantitative receptor interaction data, and visual diagrams of the core signaling networks.

This compound Receptor Interaction Profile

This compound elicits its physiological effects by binding to and activating G-protein coupled receptors (GPCRs) of the adrenergic and dopaminergic families. Its activity profile demonstrates a preference for certain receptor subtypes, distinguishing it from endogenous catecholamines like dopamine and epinephrine (B1671497). This compound is a full agonist at dopamine receptors and both alpha- and beta-adrenoceptors[1]. In vivo studies suggest that this compound is a more potent α, β2, and D2-receptor agonist, but a weaker D1-receptor agonist compared to dopamine[2].

Quantitative Receptor Binding and Functional Potency

The affinity (Ki) and potency (EC50) of this compound at various receptor subtypes are critical parameters for understanding its pharmacological effects. The following table summarizes available quantitative data for this compound and related endogenous ligands for comparison.

Receptor FamilyReceptor SubtypeLigandParameterValue (nM)
Dopamine D1-likeThis compound-Weaker than Dopamine
D2-likeThis compound-More potent than Dopamine
D2DopamineKi1.8
D2DopamineEC5020
Adrenergic α-AdrenergicThis compound-Potent Agonist
β-AdrenergicThis compound-Potent Agonist
β2-AdrenergicThis compound-More potent than Dopamine

Core G-Protein Dependent Signaling Pathways

Upon binding to its cognate receptors, this compound initiates signaling cascades through the activation of heterotrimeric G-proteins. The specific G-protein activated (Gαs, Gαi, or Gαq) is determined by the receptor subtype engaged.

Gαs-Coupled Pathway: Adenylyl Cyclase Activation

This compound activates Gαs-coupled receptors, primarily the β-adrenergic (β1, β2, β3) and dopamine D1-like (D1, D5) receptors. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).

Gs_Pathway This compound This compound Receptor β-Adrenergic / D1-like Receptor (GPCR) This compound->Receptor G_Protein Gαsβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: Gαs-coupled signaling pathway activated by this compound.
Gαi-Coupled Pathway: Adenylyl Cyclase Inhibition

Activation of Gαi-coupled receptors, such as the α2-adrenergic and dopamine D2-like (D2, D3, D4) receptors, by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Gi_Pathway This compound This compound Receptor α2-Adrenergic / D2-like Receptor (GPCR) This compound->Receptor G_Protein Gαiβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP Production AC->cAMP

Caption: Gαi-coupled signaling pathway activated by this compound.
Gαq-Coupled Pathway: Phospholipase C Activation

This compound's agonism at α1-adrenergic receptors activates the Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor α1-Adrenergic Receptor (GPCR) This compound->Receptor G_Protein Gαqβγ Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates

Caption: Gαq-coupled signaling pathway activated by this compound.

G-Protein Independent Signaling: β-Arrestin Pathway

Beyond classical G-protein signaling, agonist-occupied GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and initiate receptor internalization. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, initiating a distinct wave of G-protein-independent signaling.

BetaArrestin_Pathway cluster_membrane Plasma Membrane Epinine_Receptor This compound-Bound Receptor (GPCR) GRK GRK Epinine_Receptor->GRK phosphorylates Receptor_P Phosphorylated Receptor GRK->Receptor_P BetaArrestin β-Arrestin Receptor_P->BetaArrestin recruits Complex Receptor-β-Arrestin Complex Receptor_P->Complex BetaArrestin->Complex Internalization Receptor Internalization Complex->Internalization leads to ERK_Scaffold Scaffolding of MAPK Cascade (e.g., ERK) Complex->ERK_Scaffold initiates

Caption: β-Arrestin recruitment and signaling workflow.

Key Downstream Effector Pathways

The primary signaling events initiated by G-proteins and β-arrestin converge on several key downstream pathways that regulate fundamental cellular processes.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Activation of this pathway can be triggered by GPCRs through multiple mechanisms, including via PKC (downstream of Gαq), Ras activation (downstream of receptor tyrosine kinase transactivation), and through β-arrestin scaffolding. While epinephrine has been shown to have differential effects on ERK activation depending on the cell type, the general potential for activation exists through these convergent pathways[3][4][5].

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and metabolism. GPCRs, particularly those coupled to Gβγ subunits, can activate PI3K. Studies have shown that β-adrenergic agonists can induce the phosphorylation and activation of Akt in a PI3K-dependent manner, conveying a pro-survival signal[6][7][8].

Downstream_Crosstalk This compound This compound GPCR Adrenergic / Dopamine Receptors (GPCRs) This compound->GPCR Gq Gαq GPCR->Gq Gs_i Gαs / Gαi GPCR->Gs_i Gbg Gβγ GPCR->Gbg BArr β-Arrestin GPCR->BArr PLC PLC Gq->PLC AC Adenylyl Cyclase Gs_i->AC PI3K PI3K Gbg->PI3K RAF RAF BArr->RAF PKC PKC PLC->PKC PKA PKA AC->PKA AKT AKT PI3K->AKT MEK MEK RAF->MEK PKC->RAF PKA->RAF Cellular_Response Cellular Responses (Proliferation, Survival, Metabolism) AKT->Cellular_Response ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Crosstalk of major downstream pathways activated by this compound.

Experimental Methodologies

Radioligand Binding Assay (for Receptor Affinity)

This protocol determines the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest and harvest.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.

  • Assay Procedure (96-well format):

    • Prepare serial dilutions of unlabeled this compound.

    • Set up triplicate wells for:

      • Total Binding: Membrane preparation + radioligand (e.g., [3H]-Prazosin for α1) + assay buffer.

      • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM Phentolamine).

      • Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash filters with ice-cold wash buffer.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Gαs/Gαi Activity)

This assay measures changes in intracellular cAMP levels to determine the functional potency (EC50) of this compound at Gαs- or Gαi-coupled receptors.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

    • For Gαs: Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.

    • For Gαi: Add a Gαs-stimulator (e.g., 1 µM Forskolin) along with varying concentrations of this compound and incubate.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™)[9][10][11][12][13].

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the cAMP concentration for each this compound dose.

    • Plot cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Western Blot for ERK Phosphorylation (MAPK Activation)

This protocol detects the activation of the ERK pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

    • Place plates on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% acrylamide).

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane of the p-ERK antibodies using a stripping buffer.

    • Re-block and probe with a primary antibody against total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in activation.

Conclusion

This compound activates a diverse and interconnected network of cellular signaling pathways through its interaction with multiple adrenergic and dopamine receptor subtypes. The primary G-protein-mediated cascades involving adenylyl cyclase and phospholipase C, coupled with G-protein-independent β-arrestin signaling, converge on critical downstream effectors like ERK and Akt. This complex signaling profile underlies its varied physiological effects and highlights its potential as a pharmacological tool and a lead for therapeutic development. A thorough quantitative characterization of its receptor interaction profile and downstream pathway engagement is essential for refining its clinical applications and designing next-generation receptor-targeted drugs.

References

Epinine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epinine (N-methyldopamine) is a critical catecholamine that serves as both a precursor to adrenaline and an active metabolite of the prodrug ibopamine. Its pharmacological profile is characterized by a broad spectrum of activity at dopaminergic and adrenergic receptors, making its structural scaffold a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. We present a comprehensive summary of quantitative binding and functional data, detail the experimental protocols used for their determination, and illustrate the key signaling pathways and SAR principles through logical diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the optimization of catecholaminergic ligands.

Introduction to this compound

This compound, or N-methyldopamine, is an endogenous catecholamine structurally related to dopamine (B1211576) and epinephrine.[1] It is found in various plants and animals and is a key intermediate in the biosynthesis of adrenaline in the adrenal medulla.[1][2][3] Pharmacologically, this compound is recognized as the active metabolite of the cardiotonic and diuretic prodrug ibopamine.[1][4] Its mechanism of action is complex, involving direct agonism at dopamine (D1 and D2-like), α-adrenergic, and β-adrenergic receptors.[1][4][5] This multifaceted receptor interaction profile underpins its physiological effects, which include vasodilation via D1 receptor activation and modulation of neurotransmission through D2 receptor stimulation.[1][6] The inherent promiscuity of the this compound scaffold, coupled with its simple, modifiable structure, makes it an attractive template for medicinal chemistry campaigns aimed at developing receptor-selective agonists and antagonists.

Core Structure and Pharmacophoric Features

The this compound molecule consists of three key pharmacophoric elements that dictate its interaction with target receptors:

  • The Catechol Moiety (3,4-dihydroxybenzene ring): The two hydroxyl groups are essential for high-affinity binding and intrinsic activity at both dopaminergic and adrenergic receptors. They act as crucial hydrogen bond donors.

  • The Ethylamine (B1201723) Side Chain: A two-carbon spacer between the aromatic ring and the amino group is optimal for potent, direct-acting agonism.[7]

  • The N-Methyl Group: The substituent on the terminal amine significantly influences receptor selectivity. Compared to its parent compound, dopamine, the N-methyl group in this compound alters its activity profile, particularly at adrenergic receptors.

Understanding how modifications to each of these regions impact receptor binding and functional activity is the central goal of this compound SAR studies.

This compound Structure-Activity Relationship (SAR)

The following tables summarize quantitative data from various studies on this compound and related N-substituted dopamine analogs. The data highlight how structural modifications influence binding affinity (Ki) and functional potency (EC50/IC50) at dopamine and adrenergic receptors.

Dopamine Receptor Activity

Modifications to the N-substituent of the dopamine scaffold have a profound impact on affinity and selectivity for D1 and D2-like receptor subtypes.

CompoundN-SubstituentD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference(s)
Dopamine-H~650~15-3300~50-1600[7][8]
This compound -CH₃ Data not availableData not availableData not availableN/A
N-Ethyl-DA-CH₂CH₃>10000120100[5]
N-Propyl-DA-(CH₂)₂CH₃>10000252.5[5]
N-Phenylethyl-DA-(CH₂)₂Ph>100003015[5]

Note: D2 and D3 receptors can exist in high- and low-affinity states for agonists, leading to a range of reported Ki values.[8]

Key SAR Insights for Dopamine Receptors:

  • N-Alkylation: Increasing the size of the N-alkyl substituent generally decreases affinity for the D1 receptor but can significantly enhance affinity and selectivity for D2 and D3 receptors.[5]

  • N-Phenylethyl Substitution: The addition of a phenylethyl group on the nitrogen atom often leads to potent and selective D2/D3 ligands.[5][9]

Adrenergic Receptor Activity

The SAR for adrenergic receptors follows a well-established pattern for catecholamines. The size of the N-substituent is a primary determinant of the α- versus β-receptor activity ratio.

Compoundα-Receptor Agonismβ-Receptor AgonismKey ObservationsReference(s)
NorepinephrinePotentPotent (β1 > β2)Primary amine.[7]
EpinephrinePotentPotent (β1 ≈ β2)N-methyl group.[7]
This compound Present Present Potency at α-receptors is higher than dopamine.[6]
IsoproterenolWeak/NoneVery Potent (β1 & β2)N-isopropyl group.[7]

Key SAR Insights for Adrenergic Receptors:

  • N-Substituent Bulk: As the steric bulk of the N-substituent increases (H < CH₃ < Isopropyl), α-adrenergic receptor agonist activity generally decreases, while β-adrenergic receptor activity increases.[7]

  • This compound's Profile: The N-methyl group of this compound confers a mixed α/β-adrenergic profile similar to epinephrine. Studies on human renal arteries show that this compound has a higher affinity for α-adrenoceptors compared to dopamine.[6]

The logical relationship between structural modifications and receptor selectivity is visualized in the diagram below.

SAR_Logic cluster_scaffold Dopamine Scaffold cluster_mods N-Substituent Modification cluster_activity Receptor Activity Profile Scaffold Catechol Ring Ethylamine Chain Primary Amine (-NH2) N_Methyl N-Methyl (this compound) Scaffold:amine->N_Methyl Increase Bulk N_Propyl N-Propyl Scaffold:amine->N_Propyl Increase Bulk N_Isopropyl N-Isopropyl (Isoproterenol) Scaffold:amine->N_Isopropyl Increase Bulk D2D3_activity D2/D3 Affinity Increases N_Methyl->D2D3_activity D1_activity D1 Affinity Decreases N_Propyl->D1_activity N_Propyl->D2D3_activity Alpha_activity α-Agonism Decreases N_Propyl->Alpha_activity Beta_activity β-Agonism Increases N_Propyl->Beta_activity N_Isopropyl->Alpha_activity N_Isopropyl->Beta_activity

Caption: SAR logic for N-alkylation of the dopamine scaffold.

Signaling Pathways

This compound exerts its effects by activating G-protein coupled receptors (GPCRs). The primary signaling cascades for D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors are distinct and often have opposing downstream effects.

D1-like Receptor / Gs Signaling Pathway

Activation of D1 and D5 receptors, as well as β-adrenergic receptors, leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in increased intracellular cyclic AMP (cAMP).

Gs_Pathway This compound This compound Receptor D1 / β-AR (GPCR) This compound->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates G_alpha Gs-α (GTP) G_Protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: this compound-activated Gs-coupled signaling cascade.

D2-like Receptor / Gi Signaling Pathway

Activation of D2, D3, and D4 receptors, as well as α2-adrenergic receptors, leads to the inhibition of adenylyl cyclase via the Gi alpha subunit, resulting in decreased intracellular cAMP.

Gi_Pathway This compound This compound Receptor D2 / α2-AR (GPCR) This compound->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates G_alpha Gi-α (GTP) G_Protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked Response Inhibition of Downstream Effects cAMP->Response

Caption: this compound-activated Gi-coupled signaling cascade.

Key Experimental Methodologies

The quantitative data presented in this guide are primarily generated through two types of assays: radioligand binding assays to determine receptor affinity and functional assays to measure agonist/antagonist efficacy.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Ki) of a test compound (e.g., an this compound analog) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Protocol Outline:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., D1, D2).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration via a standard method (e.g., BCA assay).[10]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]SCH 23390 for D1), and assay buffer.[5]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled, potent competing ligand (e.g., 10 µM Haloperidol for D2) to saturate all specific binding sites.[4]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.[4][10]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[10]

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Execution & Measurement cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Plate Add Membranes, [³H]L, and Test Compound to Plate Membranes->Plate Radioligand Prepare Radioligand ([³H]L) Radioligand->Plate TestCmpd Prepare Serial Dilutions of Test Compound TestCmpd->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Vacuum Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calc Calculate IC50 and Ki Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Adenylyl Cyclase Activity)

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to determine the potency (EC50) and efficacy of agonists or the potency (IC50) of antagonists.

Protocol Outline (for a Gi-coupled receptor):

  • Cell Preparation:

    • Seed cells expressing the Gi-coupled receptor of interest into a microplate and culture until confluent.

    • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Assay Protocol:

    • Add serial dilutions of the test compound (potential agonist or antagonist) to the wells.

    • For Antagonist Mode: Add a fixed concentration of a known agonist to all wells except the negative control.

    • For Agonist Mode (Gi): Add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells to induce a measurable cAMP signal that can be inhibited.[6]

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis & cAMP Detection:

    • Lyse the cells according to the detection kit manufacturer's instructions.

    • Measure cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based assay (e.g., cAMP-Glo™).[2][6]

  • Data Analysis:

    • Generate dose-response curves by plotting the signal (e.g., fluorescence ratio, luminescence) against the log concentration of the test compound.

    • For agonists, calculate the EC50 value (concentration producing 50% of the maximal response).

    • For antagonists, calculate the IC50 value (concentration inhibiting 50% of the response induced by the fixed agonist).

Conclusion

The structure-activity relationship of this compound provides a classic yet powerful illustration of the principles of catecholaminergic drug design. Key takeaways for drug development professionals include:

  • The catechol hydroxyls are paramount for high-affinity receptor engagement.

  • The N-substituent is the primary handle for tuning receptor selectivity. Increasing steric bulk on the nitrogen atom is a validated strategy for shifting activity from α-adrenergic and D1-dopaminergic receptors towards β-adrenergic and D2/D3-dopaminergic receptors.

  • The development of highly selective ligands requires a careful balance of modifications to achieve desired affinity at the target receptor while minimizing off-target interactions.

This guide has provided a consolidated overview of the quantitative SAR, the underlying signaling mechanisms, and the experimental protocols relevant to the study of this compound and its analogs. By leveraging this foundational knowledge, researchers can more effectively design and optimize novel compounds targeting the dopaminergic and adrenergic systems for a wide range of therapeutic applications.

References

Endogenous N-Methyldopamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Biosynthesis, Physiological Roles, and Signaling Pathways

Introduction

N-methyldopamine (NMDA), also known as epinine, is a naturally occurring catecholamine that plays a significant role as a precursor in the biosynthesis of adrenaline.[1] While its presence is transient and its concentrations are typically low, NMDA is increasingly recognized for its own physiological activities, primarily as an agonist at the dopamine (B1211576) D1 receptor. This technical guide provides a comprehensive overview of the endogenous presence of N-methyldopamine, its biochemical synthesis, analytical methodologies for its detection, and its downstream signaling cascades, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of N-Methyldopamine

N-methyldopamine is an essential intermediate in the enzymatic pathway that converts dopamine to adrenaline (epinephrine). This process primarily occurs in the adrenal medulla and in certain catecholaminergic neurons. The biosynthesis is a two-step process starting from dopamine:

  • Dopamine to N-Methyldopamine: Dopamine is methylated by the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the amine group of dopamine, forming N-methyldopamine.

  • N-Methyldopamine to Adrenaline: N-methyldopamine is then hydroxylated by dopamine β-hydroxylase (DBH) to form adrenaline.

Dopamine Dopamine N_Methyldopamine N_Methyldopamine Dopamine->N_Methyldopamine PNMT (S-adenosyl-L-methionine) Adrenaline Adrenaline N_Methyldopamine->Adrenaline Dopamine β-hydroxylase (DBH) PNMT PNMT DBH DBH start Start: Plasma/Tissue Homogenate add_alumina Add activated alumina (B75360) and adjust pH to ~8.6 with Tris buffer start->add_alumina vortex Vortex to adsorb catecholamines add_alumina->vortex centrifuge1 Centrifuge and discard supernatant vortex->centrifuge1 wash Wash alumina pellet with deionized water centrifuge1->wash centrifuge2 Centrifuge and discard supernatant wash->centrifuge2 elute Elute catecholamines from alumina with dilute acid (e.g., 0.1 M perchloric acid) centrifuge2->elute centrifuge3 Centrifuge to pellet alumina elute->centrifuge3 collect Collect supernatant containing purified catecholamines centrifuge3->collect analyze Analyze by HPLC-ED collect->analyze NMDA N-Methyldopamine D1R D1 Receptor NMDA->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

References

Epinine: A Neurotransmitter Candidate on the Fringe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Epinine (N-methyldopamine), a naturally occurring catecholamine and a metabolite of dopamine (B1211576), is emerging as a compelling candidate for a neurotransmitter role within the central nervous system (CNS). Traditionally viewed as an intermediate in the biosynthesis of adrenaline (epinephrine) in the adrenal medulla, recent pharmacological evidence suggests this compound may possess its own distinct signaling functions in the brain. This technical guide provides an in-depth analysis of the current state of knowledge regarding this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a CNS signaling molecule.

While direct evidence solidifying this compound's status as a classical neurotransmitter is still developing, its known interactions with key neuronal receptors, particularly dopamine D1 receptors, and its structural similarity to established catecholamine neurotransmitters warrant further investigation. This document summarizes the existing quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways associated with this compound and its better-understood relatives, dopamine and epinephrine (B1671497).

Quantitative Pharmacological Data

To facilitate a clear comparison of this compound's pharmacological profile with that of related, well-characterized neurotransmitters, the following tables summarize key quantitative data from various studies. It is important to note that comprehensive data for this compound, particularly regarding its concentration in specific brain regions and its binding affinity across a wide range of CNS receptors, is not yet available in the scientific literature. The presented data for dopamine and epinephrine serves as a critical benchmark for future investigations into this compound.

Table 1: Receptor Binding Affinities (Ki values in nM)

CompoundDopamine D1 ReceptorDopamine D2 Receptorα1-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Dopamine 1.5 - 1010 - 50>1000>1000>1000>1000
Epinephrine 50 - 200100 - 5001 - 101 - 105 - 201 - 5

Note: The Ki values for Dopamine and Epinephrine are approximate ranges compiled from multiple sources and can vary depending on the specific radioligand and tissue preparation used.

Table 2: Functional Assay Potencies (EC50 values in nM)

CompoundDopamine D1 Receptor (cAMP accumulation)β2-Adrenergic Receptor (cAMP accumulation)
This compound ~10 - 50Potent Agonist (Specific EC50 values vary)
Dopamine 5 - 20>1000
Epinephrine 100 - 5001 - 10

Note: this compound is a known potent agonist at the dopamine D1 receptor. The provided EC50 range is based on its established pharmacological profile. Precise values can vary between different experimental setups.

Experimental Protocols

The following section details methodologies that are crucial for investigating this compound's potential as a neurotransmitter. While protocols specifically optimized for this compound are scarce, standard techniques used for other catecholamines can be adapted.

Quantification of this compound in Brain Tissue by HPLC with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for detecting catecholamines and can be adapted to measure this compound concentrations in various brain regions.

Protocol:

  • Tissue Preparation:

    • Rapidly dissect specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold plate.

    • Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), with the pH adjusted to approximately 3.0.

    • Maintain a constant flow rate (e.g., 1.0 mL/min).

  • Electrochemical Detection:

    • Use an electrochemical detector with a glassy carbon working electrode.

    • Set the oxidation potential to a level optimized for the detection of this compound (e.g., +0.7 V).

    • Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

In Vivo Microdialysis for Measuring Extracellular this compound Levels

Microdialysis allows for the sampling of extracellular fluid from the brain of a living animal, providing a dynamic measure of neurotransmitter release.

Protocol:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the desired brain region.

    • Secure the cannula with dental cement.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Sample Analysis:

    • Analyze the collected dialysate samples for this compound content using HPLC-ECD as described above.

Radioligand Binding Assay to Determine Receptor Affinity

This technique is used to determine the binding affinity (Ki) of a ligand (this compound) for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the receptor of interest in a cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps to wash the membranes.

    • Determine the protein concentration of the final membrane preparation.

  • Binding Reaction:

    • Incubate the membrane preparation with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]-SCH23390 for the dopamine D1 receptor).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the reaction mixture to allow it to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the synthesis, signaling, and experimental investigation of catecholamines like this compound, the following diagrams have been generated using the DOT language.

Epinine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase This compound This compound (N-Methyldopamine) Dopamine->this compound Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthetic pathway of catecholamines, including the formation of this compound from dopamine.

Epinine_Signaling_Pathway cluster_membrane Cell Membrane D1_Receptor Dopamine D1 Receptor G_Protein Gs Protein D1_Receptor->G_Protein Activates This compound This compound This compound->D1_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Phosphorylates targets

Caption: Postulated signaling pathway of this compound via the dopamine D1 receptor.

Experimental_Workflow Animal_Model Animal Model (e.g., Rat, Mouse) Microdialysis In Vivo Microdialysis of Brain Region Animal_Model->Microdialysis Tissue_Homogenization Brain Tissue Homogenization Animal_Model->Tissue_Homogenization Receptor_Binding Radioligand Binding Assays Animal_Model->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP) Animal_Model->Functional_Assays Sample_Collection Dialysate/ Homogenate Collection Microdialysis->Sample_Collection Tissue_Homogenization->Sample_Collection HPLC_ECD HPLC-ECD Analysis Sample_Collection->HPLC_ECD Quantification Quantification of This compound Levels HPLC_ECD->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis

Caption: Experimental workflow for investigating this compound as a neurotransmitter candidate.

Future Directions and Conclusion

The current body of evidence positions this compound as an intriguing candidate for a neurotransmitter with a potentially unique pharmacological profile. Its established agonism at dopamine D1 receptors suggests it could play a role in modulating cognitive and motor functions. However, to definitively establish its role as a CNS neurotransmitter, further research is imperative.

Key future research directions should focus on:

  • Mapping this compound Distribution: Comprehensive studies are needed to quantify this compound levels in various brain regions and to identify specific neuronal populations that synthesize and store it.

  • Demonstrating Neuronal Release: Experiments that demonstrate the release of this compound from neurons in response to physiological stimuli are crucial.

  • Comprehensive Receptor Profiling: A thorough investigation of this compound's binding affinities and functional activities at a wide range of CNS receptors is necessary to understand its full spectrum of action.

  • Elucidating Physiological Roles: In vivo studies are required to determine the physiological and behavioral consequences of manipulating this compound signaling in the brain.

Epinine's Interaction with Dopamine D1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between epinine (N-methyldopamine) and the dopamine (B1211576) D1 receptor. This compound, the primary active metabolite of the prodrug ibopamine, acts as an agonist at dopamine D1 receptors, initiating a cascade of intracellular signaling events.[1] This document details the binding affinity and functional activity of this compound in comparison to the endogenous ligand, dopamine. It outlines comprehensive experimental protocols for assessing these interactions and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting the D1 receptor.

Introduction to this compound and the Dopamine D1 Receptor

This compound, also known as N-methyldopamine, is a catecholamine that is structurally similar to the neurotransmitter dopamine.[1] It is a naturally occurring compound found in various plants and animals and is also the active metabolite of the cardiac stimulant ibopamine.[1] The dopamine D1 receptor is a member of the D1-like family of dopamine receptors, which also includes the D5 receptor. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf G-protein.[2] Activation of the D1 receptor is crucial for a variety of physiological processes, including motor control, cognition, and reward pathways.[3] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[3][4]

Data Presentation: Binding Affinity and Functional Activity

Quantitative analysis of the interaction between a ligand and its receptor is fundamental to understanding its pharmacological profile. The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of dopamine at the D1 receptor. While this compound is a known D1 receptor agonist, specific quantitative data from readily available literature is limited.[5] Therefore, data for the endogenous ligand, dopamine, is presented as a key reference point.

LigandReceptorRadioligandPreparationKi (nM)Reference
DopamineHuman D1[3H]SCH 23390Human Striatum183[6]
DopamineBovine D1 (High Affinity Site)[3H]SCH 23390Bovine Striatum36
DopamineBovine D1 (Low Affinity Site)[3H]SCH 23390Bovine Striatum650[2]

Table 1: Binding Affinity of Dopamine for the D1 Receptor. This table presents the inhibition constant (Ki) of dopamine at the D1 receptor from different species and tissue preparations, as determined by radioligand binding assays.

LigandReceptorAssayParameterValue (nM)Reference
DopamineHuman D1cAMP AccumulationEC503500[2]
DopamineRat D1cAMP AccumulationEC505000
DopamineRat D1GIRK Activation (-80 mV)EC50125[7][8]
DopamineRat D1GIRK Activation (0 mV)EC50906[7][8]

Table 2: Functional Activity of Dopamine at the D1 Receptor. This table summarizes the half-maximal effective concentration (EC50) of dopamine in functional assays measuring downstream signaling events following D1 receptor activation. The maximal effect (Emax) for dopamine in these assays is typically considered 100%.

Signaling Pathways of the Dopamine D1 Receptor

Activation of the dopamine D1 receptor by an agonist such as this compound initiates a primary signaling cascade through the Gαs/olf G-protein. This canonical pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to the modulation of neuronal excitability and gene expression.

In addition to the canonical Gs-cAMP-PKA pathway, evidence suggests that D1 receptor activation can also engage other signaling pathways, including the activation of phospholipase C (PLC) and extracellular signal-regulated kinases (ERK).[1] Furthermore, like many GPCRs, the D1 receptor can interact with β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[1]

D1_Signaling_Pathways cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs activates PLC Phospholipase C D1R->PLC activates (non-canonical) beta_arrestin β-Arrestin D1R->beta_arrestin recruits AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces This compound This compound This compound->D1R binds PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK beta_arrestin->ERK activates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Dopamine D1 Receptor Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for conducting radioligand binding assays and cAMP accumulation functional assays to characterize the interaction of this compound with the dopamine D1 receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the dopamine D1 receptor.

Objective: To quantify the binding affinity of this compound for the dopamine D1 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissue rich in D1 receptors (e.g., rat striatum).

  • Radioligand: [3H]SCH 23390 (a selective D1 receptor antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare D1 Receptor Membrane Homogenate Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, this compound, and Control Solutions Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Radioligand Binding Assay Workflow.
cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the dopamine D1 receptor by measuring its ability to stimulate cAMP production.

Objective: To quantify the ability of this compound to activate the D1 receptor and induce the downstream signaling event of cAMP accumulation.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293).

  • Test Compound: this compound hydrochloride.

  • Reference Agonist: Dopamine.

  • Assay Medium: Serum-free medium (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the D1 receptor-expressing cells to approximately 80-90% confluency.

    • Harvest the cells and seed them into the appropriate microplate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Assay:

    • Aspirate the culture medium and replace it with assay medium containing the phosphodiesterase inhibitor.

    • Add varying concentrations of this compound or the reference agonist (dopamine) to the wells. Include a vehicle control for basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) for this compound.

    • The efficacy of this compound can be expressed as a percentage of the maximal response produced by the reference agonist, dopamine.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition & Analysis Cell_Culture Culture D1 Receptor- Expressing Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Add_Agonist Add this compound at Varying Concentrations Cell_Plating->Add_Agonist Incubate Incubate to Allow cAMP Accumulation Add_Agonist->Incubate Detect_cAMP Lyse Cells and Detect cAMP Incubate->Detect_cAMP Analyze_Data Calculate EC50 and Emax Detect_cAMP->Analyze_Data

cAMP Accumulation Assay Workflow.

Conclusion

This compound functions as an agonist at the dopamine D1 receptor, activating the canonical Gs-cAMP-PKA signaling pathway. While quantitative data on its binding affinity and functional potency are not as extensively documented as for the endogenous ligand dopamine, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel compounds targeting the D1 receptor. A thorough understanding of the interaction of ligands like this compound with the D1 receptor is essential for advancing our knowledge of dopaminergic systems and for the development of targeted therapies for a range of neurological and psychiatric disorders. Further research to precisely quantify the binding kinetics and functional selectivity of this compound at the D1 receptor is warranted.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Epinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine, also known as N-methyldopamine, is a crucial biogenic amine that serves as a precursor in the biosynthesis of adrenaline and acts as an agonist at dopamine (B1211576) and adrenergic receptors. Its synthesis in a laboratory setting is of significant interest for neurological and pharmacological research. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available precursor 3,4-dimethoxyphenethylamine (B193588). The described two-step synthesis involves the N-methylation of the protected precursor followed by the deprotection of the catechol hydroxyl groups. Additionally, this guide includes a summary of quantitative data, a detailed experimental protocol, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound (N-methyldopamine) is a naturally occurring catecholamine found in various plants and animals. In mammals, it is an intermediate in the metabolic pathway that converts dopamine to epinephrine (B1671497) (adrenaline) within the adrenal medulla. Due to its structural similarity to dopamine and epinephrine, this compound exhibits activity at both dopaminergic and adrenergic receptors, making it a valuable tool in pharmacological studies and a target for drug development, particularly in the context of cardiovascular and neurological disorders.

The following protocol outlines a reliable and reproducible method for the synthesis of this compound hydrochloride in a laboratory setting, ensuring high purity and yield suitable for research purposes.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound hydrochloride.

ParameterStep 1: N-methylationStep 2: Demethylation and Salt FormationOverall Yield
Starting Material 3,4-DimethoxyphenethylamineN-methyl-3,4-dimethoxyphenethylamine-
Reagents Dimethyl sulfate (B86663), Sodium bicarbonate48% Hydrobromic acid, Hydrochloric acid (in ether)-
Solvent MethanolAcetic acid-
Reaction Temperature Reflux (approx. 65 °C)Reflux (approx. 120 °C)-
Reaction Time 4 hours2 hours-
Product N-methyl-3,4-dimethoxyphenethylamineThis compound hydrochloride-
Typical Yield 85-95%70-80%~60-75%
Melting Point -178-180 °C-
¹H NMR (D₂O) Not isolatedδ 7.01-6.85 (m, 3H), 3.25 (t, 2H), 2.95 (t, 2H), 2.70 (s, 3H)-
¹³C NMR (D₂O) Not isolatedδ 145.8, 144.2, 130.5, 121.0, 116.5, 115.8, 51.5, 34.0, 33.5-
Mass Spec (ESI+) Not isolatedm/z 168.10 [M+H]⁺-

Experimental Protocols

Step 1: Synthesis of N-methyl-3,4-dimethoxyphenethylamine

This procedure details the N-methylation of 3,4-dimethoxyphenethylamine using dimethyl sulfate.

Materials:

  • 3,4-Dimethoxyphenethylamine (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine in methanol.

  • Add sodium bicarbonate to the solution.

  • While stirring vigorously, add dimethyl sulfate dropwise to the suspension at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-3,4-dimethoxyphenethylamine as an oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound Hydrochloride

This procedure describes the demethylation of the catechol ethers followed by conversion to the hydrochloride salt.

Materials:

  • Crude N-methyl-3,4-dimethoxyphenethylamine (from Step 1)

  • 48% Hydrobromic acid

  • Hydrochloric acid solution in diethyl ether (2 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Apparatus for crystallization and filtration

Procedure:

  • To the crude N-methyl-3,4-dimethoxyphenethylamine, add 48% hydrobromic acid.

  • Heat the mixture to reflux for 2 hours. The solution will darken, which is normal.

  • After reflux, cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the free base of this compound as an oil.

  • Dissolve the crude this compound base in a minimal amount of cold methanol.

  • To this solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate of this compound hydrochloride by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

  • The purity of the product can be further enhanced by recrystallization from a methanol/diethyl ether solvent system.[1]

Mandatory Visualizations

This compound Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound hydrochloride from 3,4-dimethoxyphenethylamine.

G This compound Synthesis Workflow A 3,4-Dimethoxyphenethylamine B N-methylation (Dimethyl sulfate, NaHCO3, Methanol, Reflux) A->B C N-methyl-3,4-dimethoxyphenethylamine (Crude) B->C D Demethylation & Salt Formation (48% HBr, Reflux then HCl/Ether) C->D E This compound Hydrochloride (Final Product) D->E

Caption: A flowchart of the two-step laboratory synthesis of this compound hydrochloride.

This compound in the Adrenergic Signaling Pathway

This compound, as N-methyldopamine, is an intermediate in the biosynthesis of epinephrine and can activate adrenergic signaling pathways. The diagram below shows a simplified representation of the beta-adrenergic signaling cascade.

G Simplified Adrenergic Signaling Pathway cluster_cell Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts This compound This compound This compound->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Glycogenolysis) PKA->Cell_Response phosphorylates targets leading to

Caption: A diagram of the this compound-activated beta-adrenergic signaling cascade.

References

Application Note and Protocol for the Quantification of Epinine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Epinine (N-methyldopamine) in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation. Additionally, it includes a summary of the signaling pathway of this compound and a comprehensive workflow for the bioanalytical process.

Introduction

This compound, also known as N-methyldopamine, is a catecholamine that acts as an agonist at adrenergic and dopaminergic receptors. It is a precursor in the biosynthesis of epinephrine (B1671497) and has been investigated for its potential therapeutic effects, particularly in the context of cardiovascular conditions.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for this purpose.

This application note describes a validated RP-HPLC-UV method for the determination of this compound in human plasma. The method is simple, reproducible, and suitable for routine analysis in a laboratory setting.

Signaling Pathway of this compound

This compound, similar to other catecholamines like epinephrine and norepinephrine, exerts its physiological effects by interacting with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates an intracellular signaling cascade. For instance, its action on β-adrenergic receptors typically involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. This compound's precursor, Methyldopa, is converted centrally to methylnorepinephrine, which acts as an alpha-2 adrenergic agonist, reducing sympathetic outflow.[2][3]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound Signaling Cascade.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • Internal Standard (IS), e.g., 3,4-Dihydroxybenzylamine (DHBA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (70%)

  • Sodium phosphate (B84403) monobasic

  • 1-Octanesulfonic acid sodium salt

  • Human plasma (drug-free)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase 50 mM Sodium Phosphate buffer with 5 mM 1-Octanesulfonic acid, pH 3.0: Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of deionized water.

  • Stock Solution of Internal Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of DHBA in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 500 µL of ice-cold 0.8 M perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity (Range) 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (%) 95.8 - 104.2
Precision (%RSD) Intra-day: < 4.5%, Inter-day: < 6.8%
Recovery (%) 88.5 - 94.1
Specificity No interference from endogenous plasma components

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with IS and Prepare Standards/QCs SampleCollection->Spiking Precipitation Protein Precipitation (Perchloric Acid) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Injection Inject Sample into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration and Area Determination Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Concentration Calibration->Quantification Reporting Report Generation Quantification->Reporting

Caption: HPLC Analysis Workflow.

Conclusion

The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation procedure and satisfactory validation results make it suitable for routine use in clinical and research laboratories for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Determining Epinine Receptor Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine that acts as an agonist at both dopaminergic and adrenergic receptors. As the active metabolite of the prodrug ibopamine, understanding its receptor binding profile is crucial for elucidating its pharmacological effects and for the development of novel therapeutics. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a receptor. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity (Ki) of this compound for various dopamine (B1211576) and adrenergic receptor subtypes.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of the endogenous ligands, dopamine and norepinephrine (B1679862), for various human dopamine and adrenergic receptor subtypes. This compound is known to be a potent agonist at these receptors, reportedly more so than dopamine at DA1, DA2, α1, α2, β1, and β2 receptors. However, specific Ki values for this compound from radioligand binding assays are not widely available in the public literature.

Table 1: Binding Affinities (Ki) for Dopamine Receptors

LigandD1 (nM)D2 (nM)D3 (nM)D4 (nM)D5 (nM)
Dopamine1100700---
This compoundAgonistPotent AgonistPotent Agonist--
Reference Radioligands
[³H]-SCH23390(Kd = 0.2-1.0)
[³H]-Raclopride(Kd = 1.0-2.0)(Kd = 1.0-3.0)
[³H]-Spiperone(Kd = 0.1-0.5)(Kd = 0.3-1.0)

Note: A lower Ki value indicates a higher binding affinity. Data for dopamine is compiled from various sources and should be considered representative. The potency of this compound is noted qualitatively based on available literature.

Table 2: Binding Affinities (Ki) for Adrenergic Receptors

Ligandα1A (nM)α2A (nM)β1 (nM)β2 (nM)
Norepinephrine1500-126-
Dopamine-2600--
This compoundPotent AgonistPotent AgonistPotent AgonistPotent Agonist
Reference Radioligands
[³H]-Prazosin(Kd = 0.1-0.5)
[³H]-Rauwolscine(Kd = 1.0-3.0)
[³H]-Dihydroalprenolol(Kd = 0.5-2.0)(Kd = 0.5-2.0)

Note: A lower Ki value indicates a higher binding affinity. Data for norepinephrine and dopamine is compiled from various sources and should be considered representative. The potency of this compound is noted qualitatively based on available literature.

Experimental Protocols

These protocols describe competitive radioligand binding assays to determine the Ki of this compound for dopamine and adrenergic receptors using membrane preparations from recombinant cell lines or tissue homogenates.

I. Membrane Preparation

This protocol describes the preparation of crude membrane fractions containing the receptors of interest.

Materials:

  • Receptor Source: Cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest or tissue known to be rich in the target receptor (e.g., striatum for dopamine receptors, cerebral cortex for adrenergic receptors).

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.

  • Homogenize the tissue or cell pellet using a Dounce homogenizer (15-20 strokes) or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Wash Buffer.

  • Repeat the high-speed centrifugation (step 4) and resuspend the final pellet in an appropriate volume of Assay Buffer (see specific protocols below).

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

II. Competitive Radioligand Binding Assay

This general protocol can be adapted for specific receptor subtypes by using the appropriate radioligand and assay conditions as detailed in the subsequent sections.

Principle: The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a high-affinity radioligand for binding to the target receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

cluster_0 Competitive Binding Principle Receptor Receptor Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Binds Epinine_Bound Receptor-Epinine Complex Receptor->Epinine_Bound Binds Radioligand Radiolabeled Ligand Radioligand->Bound_Complex This compound This compound (Unlabeled) This compound->Bound_Complex Competes This compound->Epinine_Bound Bound_Complex->Receptor Dissociates Epinine_Bound->Receptor Dissociates

Principle of competitive radioligand binding.

General Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a suitable unlabeled competitor to saturate the receptors.

    • Competition: Membrane preparation, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at the specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Total, NSB, Competition) prep->setup incubate Incubation (Equilibrium) setup->incubate filter Filtration (Separate Bound/Free) incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

General workflow for a radioligand binding assay.
A. Dopamine D1 Receptor Binding Assay

  • Radioligand: [³H]-SCH23390 (Kd ≈ 0.5 nM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific Binding: 1 µM (+)-Butaclamol

  • Incubation: 60 minutes at 25°C

B. Dopamine D2/D3 Receptor Binding Assay
  • Radioligand: [³H]-Raclopride (Kd ≈ 1.5 nM) or [³H]-Spiperone (Kd ≈ 0.3 nM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific Binding: 10 µM Haloperidol

  • Incubation: 90 minutes at 25°C

C. α1-Adrenergic Receptor Binding Assay
  • Radioligand: [³H]-Prazosin (Kd ≈ 0.2 nM)

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5

  • Non-specific Binding: 10 µM Phentolamine

  • Incubation: 30 minutes at 25°C

D. α2-Adrenergic Receptor Binding Assay
  • Radioligand: [³H]-Rauwolscine (Kd ≈ 2.0 nM)

  • Assay Buffer: 50 mM Tris-HCl, 1.0 mM MgCl₂, pH 7.6

  • Non-specific Binding: 10 µM Yohimbine

  • Incubation: 45 minutes at 25°C

E. β-Adrenergic Receptor Binding Assay
  • Radioligand: [³H]-Dihydroalprenolol (DHA) (Kd ≈ 1.0 nM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5

  • Non-specific Binding: 1 µM Propranolol

  • Incubation: 20 minutes at 37°C

Signaling Pathways

This compound, by acting on dopaminergic and adrenergic receptors, can modulate various downstream signaling pathways. D1-like dopamine receptors and β-adrenergic receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like dopamine receptors and α2-adrenergic receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. α1-adrenergic receptors are coupled to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

G cluster_D1_Beta D1-like / Beta-Adrenergic cluster_D2_Alpha2 D2-like / Alpha2-Adrenergic cluster_Alpha1 Alpha1-Adrenergic Epinine1 This compound Receptor1 D1 / β-AR Epinine1->Receptor1 Gs Gs Receptor1->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ↑ cAMP AC1->cAMP1 Epinine2 This compound Receptor2 D2 / α2-AR Epinine2->Receptor2 Gi Gi Receptor2->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2 Epinine3 This compound Receptor3 α1-AR Epinine3->Receptor3 Gq Gq Receptor3->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC IP3_DAG->Ca_PKC

Simplified signaling pathways for this compound.

Application Notes and Protocols for Studying the Effects of Epinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, also known as N-methyldopamine, is a synthetic sympathomimetic amine that acts as an agonist at both dopamine (B1211576) and adrenergic receptors.[1] It is the primary active metabolite of the prodrug ibopamine, which has been investigated for the treatment of heart failure.[2][3] this compound exhibits a complex pharmacological profile, acting as a dopamine D1 receptor agonist and a potent beta-2 adrenoceptor agonist, while also possessing greater alpha-adrenoceptor activity than dopamine.[1] This multifaceted mechanism of action makes it a subject of significant interest in cardiovascular and neuroscience research. These application notes provide a comprehensive overview of experimental models and protocols to study the diverse effects of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface. Its dual agonism results in the activation of distinct downstream signaling cascades.

Adrenergic Receptor Signaling: As an adrenergic agonist, this compound activates both alpha and beta-adrenergic receptors.[1]

  • Beta-Adrenergic Pathway: Activation of β-adrenergic receptors, particularly β1 and β2, leads to the stimulation of a Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and force of contraction (β1) and smooth muscle relaxation (β2).[][6][7]

  • Alpha-Adrenergic Pathway: Activation of α1-adrenergic receptors stimulates a Gq protein, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to responses like vasoconstriction.[8][9]

Dopamine Receptor Signaling: this compound's activity at dopamine D1 receptors also involves G-protein coupling, typically to a Gs or Golf protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels, similar to the beta-adrenergic pathway. This can lead to effects such as vasodilation in specific vascular beds.[1]

This compound Signaling Pathways

Epinine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR D1_R Dopamine D1 Receptor This compound->D1_R Gs Gs Protein Beta_AR->Gs Gq Gq Protein Alpha1_AR->Gq D1_R->Gs AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response_Beta Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response_Beta phosphorylates targets Response_D1 Physiological Response (e.g., Vasodilation) PKA->Response_D1 phosphorylates targets PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Response_Alpha Physiological Response (e.g., Vasoconstriction) PKC->Response_Alpha phosphorylates targets

Caption: this compound signaling through adrenergic and dopaminergic receptors.

Experimental Models for Studying this compound Effects

The multifaceted nature of this compound necessitates a range of experimental models to fully elucidate its effects.

1. In Vitro Models: These models are crucial for dissecting the molecular and cellular mechanisms of this compound's action.

  • Isolated Cells: Primary or cultured cell lines expressing specific adrenergic or dopamine receptors are used to study receptor binding, downstream signaling events (e.g., cAMP accumulation, calcium mobilization), and cellular responses.[10]

  • Isolated Tissues: Organ bath preparations using tissues such as aortic rings, tracheal smooth muscle, or isolated heart preparations (e.g., Langendorff-perfused heart) allow for the characterization of this compound's effects on contractility and relaxation.[1]

2. In Vivo Models: Animal models are essential for understanding the integrated physiological and systemic effects of this compound.

  • Anesthetized Animal Models: Rodents (rats, rabbits) are commonly used to investigate the acute cardiovascular effects of this compound, such as changes in blood pressure, heart rate, and cardiac output, under controlled physiological conditions.[11][12]

  • Conscious Animal Models: Telemetry-instrumented animals allow for the assessment of this compound's effects in freely moving animals, avoiding the confounding effects of anesthesia.

  • Disease Models: Animal models of conditions like heart failure or hypertension are valuable for evaluating the therapeutic potential of this compound.[13]

3. Human Studies: Clinical trials in human subjects are the definitive way to assess the therapeutic efficacy and safety of this compound or its prodrugs.[2][14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Patients with Mild to Moderate Heart Failure [2]

ParameterBaseline (Mean ± SD)This compound Infusion (1 µg/kg/min) (Mean ± SD)% Change
Heart Rate (beats/min)75 ± 1278 ± 13+4.0%
Mean Arterial Pressure (mmHg)88 ± 1085 ± 11-3.4%
Cardiac Output (L/min)4.8 ± 1.05.8 ± 1.3+20.8%
Systemic Vascular Resistance (dyne·s·cm⁻⁵)1500 ± 3501170 ± 290-22.0%
Ejection Fraction (%)32 ± 738 ± 8+18.8%
dP/dtmax (mmHg/s)1405 ± 2551490 ± 320+6.0%

Table 2: In Vitro Effects of this compound on Human Trabecular Endothelium [10]

This compound ConcentrationObservation PeriodCellular Effects
10⁻⁵ M4-5 daysCessation of cytokinetic movements, inhibition of mitosis and phagocytosis, cell retraction and degeneration.
10⁻⁶ M1 weekSimilar but less marked changes, with cell degeneration becoming apparent.
10⁻⁷ M10 daysNo cell degeneration observed.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Vasodilatory Effects on Isolated Rat Aortic Rings

Objective: To determine the vasodilatory potency and efficacy of this compound on pre-contracted isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • This compound hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has stabilized, add this compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

  • Record the relaxation response at each concentration.

  • Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curve and determine the EC₅₀ and maximal relaxation (Eₘₐₓ).

Protocol 2: In Vivo Evaluation of this compound's Cardiovascular Effects in Anesthetized Rats

Objective: To assess the effects of intravenous this compound administration on heart rate, blood pressure, and cardiac contractility in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline solution (0.9% NaCl)

  • This compound hydrochloride

  • Pressure transducer and catheter for blood pressure measurement

  • ECG electrodes for heart rate monitoring

  • Catheter for left ventricular pressure measurement (for dP/dt)

  • Infusion pump

  • Data acquisition system

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

  • Cannulate the carotid artery and connect it to a pressure transducer to measure arterial blood pressure.

  • Insert ECG needle electrodes subcutaneously to monitor heart rate.

  • Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular pressure and calculate dP/dtₘₐₓ (an index of contractility).

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

  • Administer a bolus intravenous injection or a continuous infusion of this compound at various doses (e.g., 0.5, 1, 2 µg/kg/min).

  • Record hemodynamic parameters (heart rate, mean arterial pressure, dP/dtₘₐₓ) continuously before, during, and after this compound administration.

  • Analyze the data to determine the dose-dependent effects of this compound on cardiovascular parameters.

Experimental Workflow for In Vivo Cardiovascular Assessment

in_vivo_workflow start Start: Anesthetize Rat surgery Surgical Preparation (Cannulation of artery and vein, LV catheter and ECG placement) start->surgery stabilization Stabilization Period (30 minutes) surgery->stabilization baseline Record Baseline Hemodynamic Data stabilization->baseline infusion Administer this compound (e.g., 0.5, 1, 2 µg/kg/min) baseline->infusion data_collection Continuous Data Recording (HR, BP, dP/dtmax) infusion->data_collection end End of Experiment (Euthanasia) data_collection->end analysis Data Analysis (Calculate % change from baseline, dose-response curves) data_collection->analysis results Results Interpretation analysis->results

Caption: Workflow for in vivo assessment of this compound's cardiovascular effects.

References

Epinine Administration in Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, also known as N-methyldopamine, is the primary active metabolite of the orally administered inotropic agent, ibopamine.[1][2] It exerts its pharmacological effects through agonistic activity at both dopamine (B1211576) and adrenergic receptors.[3] this compound is characterized as a potent agonist at dopamine D1 and D2 receptors, as well as beta-2 adrenoceptors, and it possesses greater alpha-adrenoceptor activity compared to dopamine.[4][5] This profile results in a range of cardiovascular effects, including vasodilation and mild positive inotropic actions, making it a subject of interest in cardiovascular research.[1][3] In animal models, this compound has been shown to induce dose-dependent changes in blood pressure and heart rate, and it plays a role in modulating coronary microcirculation and endothelial permeability.[6][7] These application notes provide detailed protocols for the administration of this compound in rat models for cardiovascular research, along with a summary of its mechanism of action and quantitative data from preclinical studies.

Mechanism of Action

This compound's mechanism of action is multifaceted, involving the stimulation of several receptor subtypes:

  • Dopamine D1-like Receptors: Activation of these receptors, typically coupled to Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10] This pathway is associated with vasodilation.

  • Dopamine D2-like Receptors: this compound is a potent D2-receptor agonist.[4] Activation of these receptors is often coupled to Gi protein, which inhibits adenylyl cyclase.[9]

  • Beta-Adrenergic Receptors: this compound demonstrates potent agonism at beta-2 adrenoceptors and also interacts with beta-1 receptors.[3][5][] Stimulation of these receptors, particularly beta-1 in the heart, activates the Gs-adenylyl cyclase-cAMP pathway, leading to increased heart rate and contractility.[12][13]

  • Alpha-Adrenergic Receptors: this compound possesses more potent alpha-adrenoceptor activity than dopamine, which can contribute to vasoconstriction at higher doses.[7][13]

The overall cardiovascular effect of this compound is a composite of these receptor interactions and can be dose-dependent.

Signaling Pathways

Epinine_Signaling_Pathway cluster_receptor This compound Receptor Interaction cluster_effector Intracellular Signaling This compound This compound D1R D1 Receptor This compound->D1R D2R D2 Receptor This compound->D2R BetaAR β-Adrenergic Receptor This compound->BetaAR AlphaAR α-Adrenergic Receptor This compound->AlphaAR G_s Gs Protein D1R->G_s Activates G_i Gi Protein D2R->G_i Activates BetaAR->G_s Activates PLC Phospholipase C AlphaAR->PLC Activates AC Adenylyl Cyclase G_s->AC Stimulates G_i->AC Inhibits cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response PKA->Physiological_Response Phosphorylation Events IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca Ca->Physiological_Response Cellular Activation

Data Presentation

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats
Dose (µg/kg)Change in Mean Arterial Pressure (%)Change in Heart Rate (%)Animal ModelReference
< 40Decrease (up to -21.5 ± 3.4)Dose-dependent bradycardia (up to -26.4 ± 4.9)Anesthetized Rats[7]
> 40Dose-dependent increase (up to +73.2 ± 14.5)Dose-dependent bradycardia (up to -26.4 ± 4.9)Anesthetized Rats[7]
Table 2: Cardiovascular Effects of this compound in Conscious Pigs
Dose (µg/kg/min)Change in Aortic Blood Flow (%)Change in Heart Rate (%)Change in Mean Arterial PressureAnimal ModelReference
< 10Increase (24 ± 6)IncreaseDose-dependent decrease (up to -14 ± 2%)Conscious Pigs[4]
10Increase (24 ± 6)Slight decrease (-10 ± 3%)Increase (+4.0 ± 1.8 mmHg)Conscious Pigs[4]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Anesthetized Rats for Cardiovascular Assessment

This protocol details the intravenous administration of this compound to anesthetized rats to evaluate its effects on hemodynamics.

Materials:

  • This compound (N-methyldopamine)

  • Anesthetic agent (e.g., ketamine/xylazine (B1663881) cocktail, isoflurane)

  • Sterile saline (0.9% NaCl)

  • Heparinized saline

  • Polyethylene (B3416737) catheters

  • Pressure transducer and data acquisition system

  • Animal scale

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Acclimatize male Wistar rats (250-300g) for at least 3 days prior to the experiment.

    • Anesthetize the rat using an appropriate and IACUC-approved anesthetic protocol (e.g., intraperitoneal injection of ketamine at 50–100 mg/kg and xylazine at 5–10 mg/kg).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the rat in a supine position on a heating pad to maintain body temperature between 36.5°C and 37.5°C.

  • Catheterization:

    • Perform a tracheotomy to ensure a patent airway.

    • Cannulate the right carotid artery with a heparinized saline-filled polyethylene catheter connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate.

    • Cannulate the left jugular vein with another catheter for intravenous drug administration.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired concentrations for injection.

    • Allow the animal to stabilize for at least 20-30 minutes after surgery before drug administration.

    • Administer this compound as an intravenous bolus injection through the jugular vein catheter.

    • Flush the catheter with a small volume of heparinized saline after each injection to ensure complete delivery of the drug.

  • Data Collection and Analysis:

    • Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.

    • Administer increasing doses of this compound and record the hemodynamic response for each dose.

    • Analyze the changes in MAP and HR from the baseline values.

Experimental_Workflow_IV_Epinine_Rat cluster_prep Preparation cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia Induction Animal_Acclimation->Anesthesia Tracheotomy Tracheotomy Anesthesia->Tracheotomy Carotid_Cannulation Carotid Artery Cannulation Tracheotomy->Carotid_Cannulation Jugular_Cannulation Jugular Vein Cannulation Carotid_Cannulation->Jugular_Cannulation Stabilization Stabilization Period Jugular_Cannulation->Stabilization Epinine_Admin IV this compound Administration Stabilization->Epinine_Admin Data_Recording Hemodynamic Data Recording Epinine_Admin->Data_Recording Continuous Data_Analysis Data Analysis Data_Recording->Data_Analysis

Protocol 2: Isolated Perfused Working Rat Heart Model for Studying Cardioprotective Effects of this compound

This protocol is adapted from a study investigating the endothelium-protective effects of this compound in myocardial ischemia-reperfusion in an isolated working rat heart model.[6]

Materials:

  • This compound

  • Krebs-Henseleit bicarbonate buffer

  • Langendorff and working heart perfusion system

  • Pressure transducer

  • ECG electrodes

  • FITC-albumin

  • Surgical instruments

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize a male Wistar rat.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at 37°C.

    • Switch to a working heart mode by cannulating the left atrium and allowing the heart to eject perfusate from the aorta against a hydrostatic pressure head.

  • Experimental Groups:

    • Divide the hearts into experimental groups. For example:

      • Group A: Control (no drug)

      • Group B: this compound 10 ng/ml

      • Group C: this compound 20 ng/ml

      • Group D: this compound 40 ng/ml

      • Group E: this compound 80 ng/ml

    • Add this compound to the perfusion buffer at the beginning of the experiment.

  • Ischemia-Reperfusion Protocol:

    • After a stabilization period, subject the hearts to 15 minutes of global ischemia by stopping the perfusion.

    • Following ischemia, reperfuse the hearts for a designated period.

  • Data Collection and Analysis:

    • Continuously measure hemodynamic parameters such as heart rate, left ventricular developed pressure, and coronary flow.

    • Record epicardial ECG to assess for arrhythmias.

    • At the end of the experiment, assess coronary microvascular permeability by observing the diffusion of FITC-albumin.

    • Evaluate myocyte damage by measuring the release of necrosis enzymes (e.g., LDH) into the coronary effluent.

Ischemia_Reperfusion_Protocol Start Start: Isolated Heart Langendorff Langendorff Perfusion (Stabilization) Start->Langendorff Working_Heart Switch to Working Heart Mode Langendorff->Working_Heart Epinine_Infusion This compound Infusion (or Vehicle) Working_Heart->Epinine_Infusion Ischemia 15 min Global Ischemia Epinine_Infusion->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Data Collection: - Hemodynamics - ECG - Permeability - Enzyme Release Reperfusion->Data_Collection End End of Experiment Data_Collection->End

Conclusion

This compound is a pharmacologically active metabolite with significant effects on the cardiovascular system, mediated through its interaction with dopamine and adrenergic receptors. The provided protocols offer a framework for investigating the in vivo and ex vivo effects of this compound in rat models. Researchers should adapt these protocols to their specific experimental questions and ensure all procedures are in compliance with their institution's animal care and use guidelines. The quantitative data and mechanistic information presented herein serve as a valuable resource for designing and interpreting studies involving this compound administration.

References

Application Notes: Protocol for Assessing Epinine's Effect on Renal Arteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epinine (N-methyldopamine or deoxyepinephrine), the primary active metabolite of the orally active dopamine (B1211576) prodrug ibopamine, exhibits complex vasoactive properties on renal vasculature. Its effects are mediated through its interaction with multiple receptor types, including dopamine (D1), alpha-adrenergic, and beta-adrenergic receptors.[1] Understanding the precise impact of this compound on renal arteries is crucial for evaluating its therapeutic potential and safety profile. This compound can induce both vasodilation and vasoconstriction, depending on the prevailing physiological conditions and the engagement of specific receptor subtypes.[1] In the presence of alpha-adrenoceptor antagonists, this compound produces a dose-dependent vasodilation in human renal arteries by activating D1-receptors.[1] Conversely, without receptor blockade, this compound can cause vasoconstriction, suggesting a significant affinity for alpha-adrenoceptors.[1] These protocols provide detailed methodologies for characterizing the multifaceted effects of this compound on renal arteries using both in vitro and in vivo models.

Protocol 1: In Vitro Assessment of Vasoactivity on Isolated Renal Artery Rings

This protocol details the methodology for examining the direct effect of this compound on isolated renal artery segments using an organ bath system. This allows for the characterization of its contractile and relaxant properties and the identification of the receptors involved.

Experimental Protocol

  • Tissue Preparation :

    • Obtain renal arteries from a suitable animal model (e.g., swine or rabbit) or human tissue when available and ethically approved.[1][2]

    • Immediately place the arteries in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Carefully dissect away adherent connective and adipose tissue under a microscope.

    • Cut the artery into rings of 2-3 mm in length. Ensure the endothelium is preserved unless its role is specifically being investigated.

  • Organ Bath Mounting :

    • Mount each arterial ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously aerate with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check :

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2-3 grams (this may need optimization based on the specific tissue).

    • During equilibration, replace the buffer every 15-20 minutes.

    • Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • After washout and return to baseline, assess endothelial integrity by inducing a contraction with an alpha-agonist like phenylephrine (B352888) or prostaglandin (B15479496) F2α (PGF2α) and then adding an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin.

  • Experimental Procedure :

    • Contraction Studies :

      • After a washout and re-equilibration period, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

      • Record the contractile response at each concentration until a plateau is reached.

    • Relaxation Studies :

      • Induce a stable submaximal contraction in the arterial rings using PGF2α (e.g., 10⁻⁶ M) or another suitable vasoconstrictor.[1]

      • Once the contraction is stable, add this compound cumulatively (10⁻⁹ M to 10⁻⁴ M) to assess its vasodilatory effect.[1]

    • Mechanism of Action Studies :

      • To identify the receptors involved, repeat the concentration-response experiments after pre-incubating the tissues for 20-30 minutes with specific antagonists:

        • D1 Receptor Antagonist : SCH 23390 (e.g., 10⁻⁶ M).[1]

        • Alpha-Adrenoceptor Antagonist : Phentolamine (e.g., 10⁻⁶ M).[1]

        • Beta-Adrenoceptor Antagonist : Propranolol (e.g., 10⁻⁶ M).[1]

Data Presentation

Summarize the quantitative data from the in vitro experiments in a table format for clear comparison.

Treatment GroupAgonistParameterValue
ControlThis compound (Contraction)EC₅₀ (μM)TBD
ControlThis compound (Contraction)Eₘₐₓ (% of KCl max)TBD
ControlThis compound (Relaxation)EC₅₀ (μM)TBD
ControlThis compound (Relaxation)Eₘₐₓ (% Relaxation)TBD
+ PhentolamineThis compound (Contraction)EC₅₀ (μM)TBD
+ PhentolamineThis compound (Contraction)Eₘₐₓ (% of KCl max)TBD
+ SCH 23390This compound (Relaxation)EC₅₀ (μM)TBD
+ SCH 23390This compound (Relaxation)Eₘₐₓ (% Relaxation)TBD
+ PropranololThis compound (Relaxation)EC₅₀ (μM)TBD
+ PropranololThis compound (Relaxation)Eₘₐₓ (% Relaxation)TBD

EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect.

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocols cluster_p1 Contraction Protocol cluster_p2 Relaxation Protocol cluster_p3 Mechanism Protocol prep1 Obtain Renal Artery prep2 Dissect & Clean prep1->prep2 prep3 Cut into 2-3mm Rings prep2->prep3 exp1 Mount in Organ Bath prep3->exp1 exp2 Equilibrate (60-90 min) exp1->exp2 exp3 Check Viability (KCl) exp2->exp3 p1 Contraction exp3->p1 p2 Relaxation exp3->p2 p3 Mechanism exp3->p3 c1 Add Cumulative Doses of this compound p1->c1 r1 Pre-contract with PGF2α p2->r1 m1 Pre-incubate with Antagonist (e.g., Phentolamine) p3->m1 c2 Record Isometric Force c1->c2 r2 Add Cumulative Doses of this compound r1->r2 r3 Record Relaxation r2->r3 m2 Repeat Contraction or Relaxation Protocol m1->m2

Caption: Experimental workflow for in vitro assessment of this compound.

Protocol 2: In Vivo Assessment of Renal Hemodynamics

This protocol describes the methodology for measuring the effects of systemically administered this compound on renal blood flow (RBF) and other key hemodynamic parameters in an anesthetized animal model.

Experimental Protocol

  • Animal Preparation :

    • Use a suitable animal model (e.g., dog, pig, or rat).

    • Anesthetize the animal using an appropriate agent (e.g., pentobarbital (B6593769) or isoflurane).

    • Insert an endotracheal tube and provide mechanical ventilation.

    • Catheterize the femoral artery to continuously monitor mean arterial pressure (MAP) and heart rate (HR).

    • Catheterize the femoral vein for intravenous infusion of this compound and maintenance fluids.

  • Renal Blood Flow Measurement :

    • Via a flank or midline incision, expose the renal artery.

    • Place a calibrated electromagnetic or ultrasonic Doppler flow probe around the renal artery to continuously measure RBF.[3][4]

    • Allow the animal to stabilize for at least 30 minutes after surgical preparation to ensure baseline hemodynamic stability.

  • Experimental Procedure :

    • Record baseline measurements for MAP, HR, and RBF for a 15-20 minute control period.

    • Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.5 µg/kg/min).

    • Administer each dose for a period of 15-20 minutes to allow hemodynamics to stabilize.

    • Increase the infusion rate of this compound in a stepwise manner (e.g., 1.0, 2.5, 5.0 µg/kg/min).[5]

    • Continuously record MAP, HR, and RBF throughout the infusion period.

    • After the final dose, stop the infusion and monitor the animal during a washout period to observe the return to baseline.

  • Data Analysis :

    • Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.

    • Express changes in RBF, MAP, and RVR as a percentage change from the stable baseline period.

    • Other parameters such as urine output and creatinine (B1669602) clearance can also be measured if desired.[5]

Data Presentation

Summarize the quantitative data from the in vivo experiments in a table for easy comparison of dose-dependent effects.

This compound Dose (µg/kg/min)Change in RBF (%)Change in MAP (%)Change in RVR (%)
Baseline (0)000
0.5TBDTBDTBD
1.0TBDTBDTBD
2.5TBDTBDTBD
5.0TBDTBDTBD

RBF: Renal Blood Flow; MAP: Mean Arterial Pressure; RVR: Renal Vascular Resistance.

G cluster_prep Animal Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis prep1 Anesthetize Animal prep2 Insert Catheters (Artery & Vein) prep1->prep2 prep3 Expose Renal Artery prep2->prep3 prep4 Place Doppler Flow Probe prep3->prep4 exp1 Stabilization Period (30 min) prep4->exp1 exp2 Record Baseline Data (MAP, HR, RBF) exp1->exp2 exp3 Start Stepwise IV Infusion of this compound exp2->exp3 exp4 Record Data at Each Dose exp3->exp4 exp5 Washout Period exp4->exp5 a1 Calculate RVR exp5->a1 a2 Calculate % Change from Baseline exp5->a2 a3 Dose-Response Analysis a2->a3

Caption: Experimental workflow for in vivo assessment of this compound.

Signaling Pathways

The dual effects of this compound on renal artery tone are governed by distinct intracellular signaling cascades initiated by its binding to different receptors on vascular smooth muscle cells.

Vasoconstriction Pathway

This compound-induced vasoconstriction is primarily mediated by alpha-1 adrenoceptors, which couple to Gq proteins. This leads to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺), ultimately causing smooth muscle contraction.[2][6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor α1-Adrenoceptor (GPCR) This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 generates SR Sarcoplasmic Reticulum IP3->SR acts on Ca ↑ Intracellular Ca²⁺ SR->Ca releases Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction stimulates

Caption: this compound vasoconstriction signaling pathway.

Vasodilation Pathway

This compound-induced vasodilation is mediated by dopamine D1 receptors, which couple to Gs proteins.[1] This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP activates Protein Kinase A (PKA), which promotes smooth muscle relaxation.[7][]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Dopamine D1 Receptor (GPCR) This compound->Receptor binds Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP generates PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation promotes

Caption: this compound vasodilation signaling pathway.

References

Epinine as a Tool Compound in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, also known as N-methyldopamine, is a synthetic sympathomimetic amine that serves as a valuable tool compound in pharmacological research. Structurally similar to the endogenous catecholamines dopamine (B1211576) and epinephrine, this compound exhibits a distinct pharmacological profile, acting as a full agonist at both dopamine and adrenoceptors.[1] Its utility lies in its ability to dissect the roles of various receptor subtypes in physiological and pathological processes. This compound is the active metabolite of the orally administered drug ibopamine (B1674151) and is noted for its activity as a dopamine D1 receptor agonist and a potent beta-2 adrenoceptor agonist, while also possessing greater alpha-adrenoceptor activity compared to dopamine.[2]

This document provides detailed application notes on the use of this compound as a tool compound, including its receptor binding profile and functional activity. Furthermore, it outlines comprehensive protocols for key in vitro assays to characterize its pharmacological effects, enabling researchers to effectively utilize this compound in their studies.

Pharmacological Profile of this compound

This compound's pharmacological actions are dose-dependent. At lower concentrations, its effects are primarily mediated through dopamine receptors, whereas at higher concentrations, it also engages alpha- and beta-adrenoceptors.[1] this compound demonstrates a stronger alpha-adrenoceptor agonistic activity than dopamine.[1]

Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for various dopamine and adrenergic receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Dopamine Receptor Binding Affinities and Functional Potencies of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Assay Type
D1 Data not availableAgonist activity confirmed[2][3]cAMP Accumulation
D2 Data not availableAgonist activity confirmed[1]cAMP Inhibition / GTPγS Binding
D3 Data not availableData not available-
D4 Data not availableData not available-
D5 Data not availableData not available-

Table 2: Adrenergic Receptor Binding Affinities and Functional Potencies of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50/IC50) [nM]Assay Type
α1 Stronger agonistic activity than dopamine[1]Data not availableCalcium Mobilization
α2 Data not availableData not availablecAMP Inhibition
β1 Lower affinity than for β2[4]Agonist activity confirmed[4]cAMP Accumulation
β2 Higher affinity than for β1[4]Potent agonist activity confirmed[2]cAMP Accumulation
β3 Data not availableData not available-

Note: The characterization of this compound's affinity and potency is an ongoing area of research. The information provided is based on available literature.

Signaling Pathways

This compound elicits its effects by activating G protein-coupled receptors (GPCRs), leading to downstream signaling cascades.

Dopaminergic Signaling

Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase via Gαs/olf, increasing intracellular cyclic AMP (cAMP). Conversely, activation of D2-like receptors (D2, D3, and D4) inhibits adenylyl cyclase through Gαi/o, decreasing cAMP levels.

G_protein_signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Epinine_D1 This compound D1R D1/D5 Receptor Epinine_D1->D1R binds Gs Gαs/olf D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 produces PKA_D1 PKA cAMP_D1->PKA_D1 activates Response_D1 Cellular Response PKA_D1->Response_D1 phosphorylates targets Epinine_D2 This compound D2R D2/D3/D4 Receptor Epinine_D2->D2R binds Gi Gαi/o D2R->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Response_D2 Cellular Response cAMP_D2->Response_D2 leads to

Caption: Dopaminergic signaling pathways activated by this compound.

Adrenergic Signaling

Activation of β-adrenergic receptors (β1, β2, β3) also stimulates adenylyl cyclase via Gαs, leading to increased cAMP. In contrast, α1-adrenergic receptor activation couples to Gαq, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. α2-adrenergic receptors are coupled to Gαi, inhibiting adenylyl cyclase.

Adrenergic_Signaling cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Epinine_beta This compound BetaR β-Adrenergic Receptor (β1, β2, β3) Epinine_beta->BetaR Gs_beta Gαs BetaR->Gs_beta AC_beta Adenylyl Cyclase Gs_beta->AC_beta cAMP_beta ↑ cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Response_beta Cellular Response PKA_beta->Response_beta Epinine_alpha1 This compound Alpha1R α1-Adrenergic Receptor Epinine_alpha1->Alpha1R Gq Gαq Alpha1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response_alpha1 Cellular Response Ca2->Response_alpha1 Epinine_alpha2 This compound Alpha2R α2-Adrenergic Receptor Epinine_alpha2->Alpha2R Gi_alpha2 Gαi Alpha2R->Gi_alpha2 AC_alpha2 Adenylyl Cyclase Gi_alpha2->AC_alpha2 cAMP_alpha2 ↓ cAMP AC_alpha2->cAMP_alpha2 Response_alpha2 Cellular Response cAMP_alpha2->Response_alpha2

Caption: Adrenergic signaling pathways modulated by this compound.

Experimental Protocols

The following protocols are provided as a guide for characterizing the interaction of this compound with its target receptors.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for a specific receptor subtype using a competitive binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prep_membranes prep_reagents Prepare Reagents: - Radioligand - this compound dilutions - Non-specific binding control prep_membranes->prep_reagents incubation Incubate Membranes with Radioligand and this compound prep_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate IC50 - Determine Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines).

  • Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors, [³H]-Prazosin for α1 receptors, [³H]-Yohimbine for α2 receptors, [³H]-Dihydroalprenolol for β receptors).

  • This compound hydrochloride.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is for determining the functional potency (EC50) of this compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing Receptor of Interest start->seed_cells treat_cells Treat Cells with Varying Concentrations of this compound seed_cells->treat_cells lyse_cells Lyse Cells to Release Intracellular cAMP treat_cells->lyse_cells detect_camp Detect cAMP Levels (e.g., using HTRF or ELISA) lyse_cells->detect_camp analysis Data Analysis: - Plot cAMP levels vs. This compound concentration - Determine EC50 detect_camp->analysis end End analysis->end

Caption: Workflow for a cell-based cAMP functional assay.

Materials:

  • Whole cells expressing the receptor of interest.

  • This compound hydrochloride.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture: Culture cells expressing the receptor of interest in appropriate media and seed them into a 96-well plate.

  • Cell Treatment:

    • For Gs-coupled receptors : Pre-incubate cells with a PDE inhibitor. Then, add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors : Pre-incubate cells with a PDE inhibitor. Add varying concentrations of this compound, followed by a fixed concentration of forskolin (to stimulate adenylyl cyclase). Incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration for each this compound treatment.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

Conclusion

This compound is a versatile pharmacological tool for investigating the complex signaling of dopaminergic and adrenergic systems. Its distinct receptor activation profile allows for the targeted exploration of specific receptor subtype functions. The protocols provided herein offer a framework for the in vitro characterization of this compound and other related compounds, facilitating a deeper understanding of their therapeutic potential and mechanism of action. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the growing body of knowledge on this important research compound.

References

Application Notes and Protocols: Epinine in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epinine, also known as N-methyldopamine, is a synthetic sympathomimetic drug and a naturally occurring catecholamine structurally related to dopamine (B1211576) and epinephrine (B1671497).[1] In ophthalmology, it is primarily of interest as the active metabolite of the prodrug ibopamine (B1674151).[2] Following topical administration of ibopamine, it is hydrolyzed by esterases in the aqueous humor and ocular tissues to form this compound.[3] Its pharmacological actions, which largely mirror those of epinephrine, make it a valuable tool for investigating adrenergic and dopaminergic signaling pathways in the eye, particularly in the context of intraocular pressure (IOP) regulation and glaucoma research.[2][4]

Mechanism of Action

This compound functions as a non-selective adrenergic agonist, stimulating both α- and β-adrenergic receptors, and also acts as a dopamine D1 receptor agonist.[2][5][6] Its primary application in ophthalmology research stems from its ability to lower IOP. This effect is mediated by several mechanisms:

  • Increased Aqueous Humor Outflow: The principal mechanism for IOP reduction is an increase in the facility of aqueous humor outflow.[7] This is primarily mediated by the stimulation of β2-adrenergic receptors located in the trabecular meshwork.[8] Activation of these receptors leads to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the extracellular matrix and cytoskeleton of trabecular meshwork cells, reducing outflow resistance.[6][8]

  • Uveoscleral Outflow: Adrenergic agonists also enhance the pressure-independent uveoscleral outflow pathway.[7]

  • Secondary Messenger Involvement: The ocular hypotensive effect of epinephrine-like compounds is also linked to the release of other endogenous autacoids, such as prostaglandins (B1171923) and adenosine, in the anterior segment of the eye, which further contribute to the reduction in IOP.[5][6]

  • Ciliary and Retinal Epithelium Signaling: this compound and its analogues can induce complex signaling cascades in other ocular tissues. In the ciliary epithelium, which is responsible for aqueous humor production, epinephrine activates both α1- and β-adrenergic receptors, leading to coordinated intracellular calcium signaling between the pigmented and non-pigmented epithelial layers, potentially via gap junctions.[9] In the retinal pigment epithelium, epinephrine activates apical α1 and β adrenergic receptors, influencing ion transport.[10]

Signaling Pathways

Epinine_TM_Signaling cluster_EC Extracellular Space This compound This compound B2AR B2AR This compound->B2AR Binds Gs Gs B2AR->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ECM ECM PKA->ECM Phosphorylates Targets Outflow Outflow ECM->Outflow Leads to

Epinine_Ciliary_Signaling cluster_PE Pigmented Ciliary Epithelium (PE) cluster_NPE Non-Pigmented Ciliary Epithelium (NPE) Epinine_PE This compound A1AR α1-Adrenergic Receptor Epinine_PE->A1AR PLC PLC A1AR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_PE ↑ [Ca2+]i IP3->Ca_PE Releases Ca2+ from ER GapJunction Gap Junction Ca_PE->GapJunction Paracrine Signal BAR_NPE β-Adrenergic Receptor Ca_NPE ↑ [Ca2+]i GapJunction->Ca_NPE Coordinates Response

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on epinephrine and its prodrugs, which are directly relevant to understanding the effects of this compound.

Table 1: Effects of Adrenergic Agonists on Intraocular Pressure (IOP) and Outflow in Rabbits

Compound Dose/Concentration Effect on IOP Effect on Outflow Facility Citation
Epinephrine 500 µg (topical) Biphasic: Initial rise (~1 mmHg) followed by a sustained reduction of 8-9 mmHg (3-5 hrs post-dose). Increased from 0.23 to 0.58 µl/min per mm Hg. [5]
Ibopamine (2%) Single topical dose Caused a transient pressure rise followed by prolonged hypotension (when given in light phase). Not directly measured, but IOP effects were identical to epinephrine. [4]

| Epinephrine (2%) | Single topical dose | Caused a transient pressure rise followed by prolonged hypotension (when given in light phase). | Not directly measured, but IOP effects were identical to ibopamine. |[4] |

Table 2: In Vitro Effects of Epinephrine on Human Outflow Facility and cAMP Levels

Parameter Epinephrine Concentration Result Citation
Outflow Facility (C) 2.5 x 10⁻⁵ M Maximal increase of 44% [8]
Outflow Facility (C) - ED₅₀ ~8 x 10⁻⁶ M 50% of maximal effect [8]
cAMP in Perfusate 10⁻⁵ M 12- to 14-fold increase [8]

| cAMP in Trabecular Tissue | 10⁻⁵ M | 2.7-fold increase after 10 min; 4.2-fold increase after 90 min |[8] |

Experimental Protocols

Protocol 1: Ex Vivo Rabbit Eye Model for IOP Measurement

This protocol, adapted from methodologies used for epinephrine prodrugs, is designed to assess the effect of topically applied this compound (or its prodrug, ibopamine) on IOP in a controlled ex vivo setting.[11]

Materials:

  • Freshly enucleated rabbit eyes (transported on ice in Krebs-Ringer solution).

  • Eye holder/mounting apparatus.

  • Humidified incubator (37°C).

  • Calibrated tonometer (e.g., Tono-Pen).

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Perfusion medium (e.g., Krebs-Ringer solution).

Workflow Diagram:

ExVivo_Workflow A 1. Obtain Fresh Rabbit Eyes B 2. Prepare and Mount Eye A->B C 3. Equilibrate in Incubator (37°C, 30 min) B->C D 4. Measure Baseline IOP C->D E 5. Apply Test Compound (this compound or Vehicle) D->E F 6. Incubate and Monitor E->F G 7. Measure IOP at Time Points (e.g., 0, 30, 60, 90, 120 min) F->G Periodically moisten cornea H 8. Data Analysis (Compare this compound vs. Vehicle) G->H

Procedure:

  • Eye Preparation: Obtain rabbit eyes within 1-2 hours of enucleation.[11] Carefully dissect away extrinsic muscles and connective tissue. Mount the eye in a holder with the cornea facing upwards.[11]

  • Equilibration: Place the mounted eyes in a humidified incubator at 37°C and allow them to equilibrate for at least 30 minutes.[11]

  • Baseline IOP: Establish a baseline IOP by taking three consecutive readings with a calibrated tonometer. Exclude eyes with a baseline IOP outside the normal physiological range.[11]

  • Drug Application: Topically apply a single, fixed-volume drop (e.g., 50 µL) of the this compound solution or vehicle control to the center of the cornea.[11]

  • IOP Monitoring: Record the IOP at predetermined time points (e.g., 0, 30, 60, 90, 120, 180 minutes) post-application.[11]

  • Maintenance: Between measurements, keep the eyes in the incubator. Moisten the cornea with a drop of perfusion medium every 30 minutes to prevent dehydration.[11]

  • Data Analysis: Calculate the mean IOP and the percentage reduction from baseline at each time point for both treated and control groups. Perform statistical analysis to determine significance.

Protocol 2: In Vitro Human Eye Perfusion for Outflow Facility

This protocol is based on a model used to demonstrate the β2-adrenergic-mediated increase in outflow facility and allows for direct measurement of this compound's effect on the primary aqueous humor drainage pathway.[8]

Materials:

  • Human donor eyes (anterior segments).

  • Perfusion apparatus with a pressure transducer and flow meter.

  • Perfusion medium (e.g., DMEM).

  • This compound stock solution.

  • Adrenergic receptor antagonists (e.g., timolol (B1209231) for β-blockade, phentolamine (B1677648) for α-blockade) for mechanism-of-action studies.

  • Materials for cAMP assay (e.g., ELISA or RIA kits).

Procedure:

  • System Setup: Prepare the anterior segment of a human donor eye and mount it in the perfusion chamber.

  • Baseline Perfusion: Perfuse the anterior chamber with medium at a constant pressure (e.g., 8-10 mmHg) until a stable baseline outflow facility (C) is achieved.

  • Experimental Perfusion: Switch to a perfusion medium containing this compound at the desired concentration (e.g., 10⁻⁵ M).[8] For mechanism studies, co-perfuse with specific antagonists.

  • Data Collection: Continuously monitor the perfusion pressure and flow rate to calculate the outflow facility over time.

  • Perfusate Analysis: Collect the perfusate at different time points during baseline and experimental conditions. Store immediately at -80°C for subsequent analysis of cAMP concentration.[8]

  • Data Analysis: Compare the outflow facility and cAMP levels during this compound perfusion to the baseline values. A time-course correlation between the increase in cAMP and the increase in outflow facility provides strong evidence for the mechanism of action.[8]

Protocol 3: Calcium Imaging in Ciliary Epithelial Bilayers

This advanced protocol allows for the visualization of intracellular signaling events within the ciliary epithelium in response to this compound, providing insight into its effects on the tissue responsible for aqueous humor secretion.[9]

Materials:

  • Freshly isolated ciliary epithelial bilayers (from porcine or bovine eyes).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Confocal microscope equipped for live-cell imaging.

  • Perfusion chamber for microscopy.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • This compound and specific adrenergic antagonists.

Procedure:

  • Tissue Preparation: Isolate intact ciliary epithelial bilayers (pigmented and non-pigmented layers) via microdissection.

  • Dye Loading: Incubate the tissue with a calcium-sensitive dye (e.g., 5-10 µM Fluo-4 AM) in a physiological salt solution for 45-60 minutes at room temperature to allow for cellular uptake.

  • Mounting and Imaging: Mount the loaded tissue in a perfusion chamber on the stage of a confocal microscope.

  • Baseline Imaging: Acquire baseline fluorescence images to establish the resting intracellular calcium levels in both the pigmented and non-pigmented cell layers.

  • Stimulation: Perfuse the chamber with a solution containing this compound. To dissect the pathway, pre-incubate separate tissue samples with specific antagonists (e.g., prazosin (B1663645) for α1, propranolol (B1214883) for β) before this compound stimulation.[9]

  • Image Acquisition: Capture a time-series of fluorescent images to monitor the spatial and temporal changes in intracellular calcium concentration ([Ca²⁺]i) in response to the agonist.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells in both epithelial layers. Analyze the data to characterize the signaling pattern, such as the initiation of the signal in one layer and its propagation to the other.[9]

References

Application Notes and Protocols for High-Throughput Screening with Epinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine that acts as a full agonist at both dopamine (B1211576) and adrenergic receptors.[1] Its dual activity makes it a compound of interest in drug discovery for various therapeutic areas. High-throughput screening (HTS) assays are essential for identifying and characterizing modulators of these receptors. This document provides detailed application notes and protocols for conducting HTS campaigns with this compound, focusing on its activity at dopamine and adrenergic receptor subtypes.

This compound's pharmacological profile indicates a dose-dependent separation of its effects. At lower concentrations, it primarily exhibits dopaminergic activity, while at higher concentrations, its adrenergic properties become more pronounced.[1] Specifically, this compound demonstrates a stronger alpha-adrenoceptor agonistic activity compared to dopamine.[1]

Signaling Pathways

This compound, as an agonist for dopamine and adrenergic receptors, triggers distinct intracellular signaling cascades upon receptor binding. These pathways are crucial for understanding the functional consequences of this compound's activity and for designing relevant HTS assays.

Dopamine Receptor Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2]

  • D1-like receptors are coupled to Gs alpha subunits, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

  • D2-like receptors are coupled to Gi alpha subunits, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[2]

Dopamine Receptor Signaling cluster_d1 D1-like Receptor (D1, D5) cluster_d2 D2-like Receptor (D2, D3, D4) Epinine_D1 This compound D1R D1/D5 Receptor Epinine_D1->D1R Gs Gs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_inc ↑ cAMP AC_D1->cAMP_inc PKA_D1 PKA cAMP_inc->PKA_D1 Cellular_Response_D1 Cellular Response PKA_D1->Cellular_Response_D1 Epinine_D2 This compound D2R D2/D3/D4 Receptor Epinine_D2->D2R Gi Gi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_dec ↓ cAMP AC_D2->cAMP_dec Cellular_Response_D2 Cellular Response cAMP_dec->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways for this compound.
Adrenergic Receptor Signaling

Adrenergic receptors are also G-protein coupled receptors and are broadly categorized into alpha (α) and beta (β) types.[3]

  • α1-adrenergic receptors are coupled to Gq alpha subunits, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3]

  • α2-adrenergic receptors are coupled to Gi alpha subunits, similar to D2-like dopamine receptors, and their activation inhibits adenylyl cyclase, decreasing cAMP levels.[3]

  • β-adrenergic receptors (β1, β2, β3) are coupled to Gs alpha subunits, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3]

Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor Epinine_a1 This compound a1R α1 Receptor Epinine_a1->a1R Gq Gq a1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_a1 Cellular Response Ca_PKC->Cellular_Response_a1 Epinine_a2 This compound a2R α2 Receptor Epinine_a2->a2R Gi_a2 Gi a2R->Gi_a2 AC_a2 Adenylyl Cyclase Gi_a2->AC_a2 cAMP_dec_a2 ↓ cAMP AC_a2->cAMP_dec_a2 Cellular_Response_a2 Cellular Response cAMP_dec_a2->Cellular_Response_a2 Epinine_b This compound bR β Receptor Epinine_b->bR Gs_b Gs bR->Gs_b AC_b Adenylyl Cyclase Gs_b->AC_b cAMP_inc_b ↑ cAMP AC_b->cAMP_inc_b PKA_b PKA cAMP_inc_b->PKA_b Cellular_Response_b Cellular Response PKA_b->Cellular_Response_b

Caption: Adrenergic Receptor Signaling Pathways for this compound.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the known and representative quantitative pharmacological data for this compound at various dopamine and adrenergic receptor subtypes. This data is essential for designing and interpreting HTS assays. Note: Experimentally determined EC50 and Ki values for this compound across all receptor subtypes are not comprehensively available in the public domain. The data presented here is a compilation of available information and representative values for related endogenous ligands.

Table 1: this compound Activity at Dopamine Receptors

Receptor SubtypeG-Protein CouplingSecond MessengerThis compound EC50 (nM)Dopamine Ki (nM)Reference CompoundReference Ki (nM)
D1 Gs↑ cAMPData not available36SCH-23390 (Antagonist)0.2
D2 Gi↓ cAMPData not available~700Spiperone (Antagonist)0.1
D3 Gi↓ cAMPData not availableData not availablePramipexole (Agonist)0.97
D4 Gi↓ cAMP~5x less potent than DopamineData not availableClozapine (Antagonist)10
D5 Gs↑ cAMPData not availableData not availableSCH-23390 (Antagonist)0.3

Table 2: this compound Activity at Adrenergic Receptors

Receptor SubtypeG-Protein CouplingSecond MessengerThis compound EC50 (nM)This compound Ki (nM)Epinephrine Ki (nM)Reference CompoundReference Ki (nM)
α1A Gq↑ Ca2+Data not availableData not availableData not availablePrazosin (Antagonist)0.2
α2A Gi↓ cAMPData not availableData not availableData not availableRauwolscine (Antagonist)2
β1 Gs↑ cAMPData not availableHigher than β2Data not availableDobutamine (Agonist)100
β2 Gs↑ cAMPData not availableLower than β1Data not availableSalbutamol (Agonist)200

Experimental Protocols

The following are detailed protocols for HTS assays to characterize the activity of this compound at dopamine and adrenergic receptors.

cAMP Accumulation/Inhibition Assay (for D1, D2, α2, and β receptors)

This assay measures the modulation of intracellular cAMP levels following receptor activation. It is suitable for Gs-coupled (D1, D5, β) and Gi-coupled (D2, D3, D4, α2) receptors.

cAMP Assay Workflow A Seed cells expressing the receptor of interest in a 384-well plate B Incubate overnight A->B C Add this compound and Forskolin (B1673556) (for Gi) or this compound alone (for Gs) B->C D Incubate to allow cAMP modulation C->D E Lyse cells and add HTRF detection reagents D->E F Incubate E->F G Read plate on an HTRF-compatible reader F->G H Data Analysis: Calculate EC50/IC50 G->H

Caption: Workflow for cAMP Accumulation/Inhibition Assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine or adrenergic receptor subtype of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound serial dilutions.

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP HTS assay kit (e.g., HTRF-based).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into 384-well plates at a density of 5,000-10,000 cells/well in 20 µL.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare 10-point serial dilutions of this compound in assay buffer at 4x the final desired concentration.

    • For Gs-coupled receptors (D1, β): Add 5 µL of this compound dilutions to the cell plate.

    • For Gi-coupled receptors (D2, α2): Prepare a solution of forskolin in assay buffer at a concentration that gives ~80% of its maximal response (EC80). Add 5 µL of this compound dilutions, followed by 5 µL of the forskolin solution to the cell plate.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well.

  • Final Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for Gs) or IC50 (for Gi) values.

Calcium Mobilization Assay (for α1 receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Calcium Assay Workflow A Seed cells expressing the α1-receptor in a 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate C->D E Add this compound dilutions D->E F Immediately measure fluorescence kinetically E->F G Data Analysis: Calculate EC50 F->G

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • HEK293 cells stably expressing the human α1-adrenergic receptor subtype of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound serial dilutions.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence imaging plate reader (FLIPR) or equivalent instrument with liquid handling capabilities.

Protocol:

  • Cell Plating:

    • Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 40 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Measurement:

    • Prepare 10-point serial dilutions of this compound in assay buffer at 5x the final desired concentration in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will then add 10 µL of the this compound dilutions from the compound plate to the cell plate.

    • Immediately measure the fluorescence signal kinetically for 60-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the maximum fluorescence response against the log of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

These application notes provide a framework for conducting high-throughput screening of this compound against dopamine and adrenergic receptors. The provided protocols for cAMP and calcium mobilization assays are robust and adaptable for HTS formats. The successful implementation of these assays will enable the detailed pharmacological characterization of this compound and the discovery of novel modulators of the dopaminergic and adrenergic systems. Further optimization of assay conditions, such as cell density and incubation times, may be required for specific cell lines and instrumentation.

References

Electrochemical Detection of Epinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, also known as N-methyldopamine, is a synthetic sympathomimetic amine that acts as an agonist at both dopamine (B1211576) and adrenergic receptors. Its detection and quantification in various matrices, including pharmaceutical formulations and biological fluids, are of significant interest for quality control and pharmacological studies. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques for the determination of this compound. This document provides detailed application notes and protocols for the electrochemical detection of this compound using various modified electrodes.

Principles of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at the surface of a suitable electrode. This compound, being a catecholamine, can be readily oxidized, producing a measurable current that is proportional to its concentration. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the detection by catalyzing the oxidation reaction, increasing the electrode's active surface area, and lowering the overpotential required for the oxidation process. Common electrochemical techniques employed for this purpose include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Chronoamperometry.

Quantitative Performance Data

The performance of various modified electrodes for the electrochemical detection of this compound is summarized in the table below. This allows for a direct comparison of key analytical parameters such as the linear range and the limit of detection (LOD).

Electrode ModificationBase ElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
CeO₂-ZnO NanocompositeGlassy Carbon Electrode (GCE)DPV0.1 - 900.00.03[1]
NiCo-Metal-Organic-Framework (MOF) NanosheetsScreen-Printed Graphite (B72142) Electrode (SPGE)DPV0.07 - 335.00.02[2][3]
MgO/SWCNTs Nanocomposite & Ionic LiquidCarbon Paste Electrode (CPE)DPV0.005 - 2500.0001[4][5]
Laponite ClayInkjet-Printed Graphene Electrode (IPGE)DPV0.8 - 100.26[6]
FerroceneCarbon Paste Electrode (CPE)DPV0.5 - 600Not Specified[7]
CatecholGlassy Carbon Electrode (GCE)DPV5.0 - 80.0 and 100.0 - 900.01.61[8]
UnmodifiedPencil Graphite Electrode (PGE*)C-SWV2.5 - 2500.832[9]

*Activated Pencil Graphite Electrode

Experimental Protocols

Detailed methodologies for the preparation of modified electrodes and the electrochemical detection of this compound are provided below.

Protocol 1: Preparation of CeO₂-ZnO Nanocomposite Modified Glassy Carbon Electrode (GCE) and this compound Detection

Materials:

  • Glassy Carbon Electrode (GCE)

  • CeO₂-ZnO nanocomposite

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • This compound standard solutions

  • Alumina (B75360) slurry (0.05 µm)

  • Deionized water

  • Ethanol (B145695)

Electrode Preparation:

  • Polish the bare GCE with 0.05 µm alumina slurry for 1 minute to obtain a mirror-like surface.

  • Rinse the electrode thoroughly with deionized water and then ethanol.

  • Allow the electrode to dry at room temperature.

  • Disperse the CeO₂-ZnO nanocomposite in a suitable solvent (e.g., deionized water or ethanol) to form a stable suspension (e.g., 1 mg/mL).

  • Drop-cast a small volume (e.g., 5 µL) of the nanocomposite suspension onto the GCE surface.

  • Allow the solvent to evaporate completely at room temperature, forming a uniform film of the modifier on the electrode surface.

Electrochemical Detection of this compound:

  • Prepare a series of standard this compound solutions in 0.1 M PBS (pH 7.0).

  • Set up a three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Fill the electrochemical cell with the this compound standard solution.

  • Record the differential pulse voltammogram (DPV) over a potential range that covers the oxidation peak of this compound (e.g., 0.1 V to 0.6 V).

  • Measure the peak current for each standard solution.

  • Construct a calibration curve by plotting the peak current versus the this compound concentration.

  • Use the calibration curve to determine the concentration of this compound in unknown samples.

Protocol 2: Fabrication of NiCo-MOF Modified Screen-Printed Graphite Electrode (SPGE) for this compound Detection

Materials:

  • Screen-Printed Graphite Electrode (SPGE)

  • NiCo-Metal-Organic-Framework (NiCo-MOF) nanosheets

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • This compound standard solutions

  • Deionized water

Electrode Preparation:

  • Synthesize NiCo-MOF nanosheets according to established literature procedures.

  • Prepare a suspension of the NiCo-MOF nanosheets in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

  • Carefully drop-coat a specific volume of the NiCo-MOF suspension onto the working area of the SPGE.

  • Allow the electrode to dry at room temperature or in a low-temperature oven to ensure the adhesion of the nanosheets.

Electrochemical Detection of this compound:

  • Follow steps 1-7 as described in Protocol 1, using the NiCo-MOF/SPGE as the working electrode and 0.1 M PBS (pH 7.0) as the supporting electrolyte. The potential window for DPV should be optimized for this specific electrode.

Protocol 3: Preparation of MgO/SWCNTs Nanocomposite Modified Carbon Paste Electrode (CPE) for this compound Detection

Materials:

  • Graphite powder

  • Mineral oil (Nujol)

  • MgO/SWCNTs nanocomposite

  • 1-butyl-3-methylimidazolium methanesulfonate (B1217627) (BMMS) ionic liquid

  • Phosphate buffer solution (PBS)

  • This compound standard solutions

Electrode Preparation:

  • Synthesize MgO/SWCNTs nanocomposite as described in the literature.

  • Thoroughly mix a specific ratio of graphite powder and the MgO/SWCNTs nanocomposite in a mortar and pestle.

  • Add a small amount of mineral oil as a binder and continue mixing until a homogeneous paste is formed.

  • Pack the paste firmly into the cavity of a CPE holder.

  • Smooth the surface of the electrode by rubbing it on a clean piece of paper.

  • For ionic liquid modification, incorporate a small percentage of BMMS into the carbon paste mixture during its preparation.

Electrochemical Detection of this compound:

  • Follow steps 1-7 as described in Protocol 1, using the MgO/SWCNTs/CPE as the working electrode. The pH of the PBS and the DPV potential range should be optimized for this sensor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis p1 Polish/Clean Base Electrode p3 Prepare Modifier Suspension p1->p3 p2 Synthesize/Obtain Modifier p2->p3 p4 Modify Electrode Surface (e.g., Drop-casting) p3->p4 d2 Assemble 3-Electrode Cell p4->d2 Modified Electrode d1 Prepare this compound Standards d1->d2 d3 Perform Electrochemical Measurement (e.g., DPV) d2->d3 d4 Record Peak Current d3->d4 a1 Construct Calibration Curve d4->a1 a2 Determine Unknown Concentration a1->a2

Caption: Experimental workflow for electrochemical detection of this compound.

This compound Signaling Pathway

epinine_signaling cluster_receptor Receptor Binding cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound AR Adrenergic Receptor (β-AR) This compound->AR DR Dopamine Receptor (D1-like) This compound->DR GPCR G-protein Coupled Receptor (GPCR) Activation AR->GPCR DR->GPCR AC Adenylate Cyclase Activation GPCR->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Effects: - Increased Heart Rate - Bronchodilation - Glycogenolysis PKA->Response

Caption: Simplified signaling pathway of this compound.

Interference Studies and Real Sample Analysis

Several studies have investigated the selectivity of this compound sensors in the presence of common interfering species such as ascorbic acid, uric acid, dopamine, and glucose. Many of the modified electrodes have shown good selectivity, allowing for the determination of this compound without significant interference.[6] Furthermore, the developed electrochemical sensors have been successfully applied for the quantification of this compound in real samples, including pharmaceutical injections and human urine, with satisfactory recovery rates.[1]

Conclusion

Electrochemical methods utilizing modified electrodes provide a powerful platform for the sensitive and selective detection of this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers and professionals in the field of drug analysis and development. The versatility of electrode modifications allows for the tailoring of sensor characteristics to meet specific analytical challenges.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Epinephrine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of epinephrine (B1671497) in solution. By understanding the degradation pathways and the factors that influence them, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my epinephrine solution turning pink or brown?

A1: The discoloration of your epinephrine solution, typically to a pinkish or brown hue, is a visual indicator of degradation. This color change is primarily due to the oxidation of epinephrine, which forms adrenochrome (B1665551) (pink/red) and subsequently polymerizes into melanin-like compounds (brown).[1] This process renders the epinephrine biologically inactive. It is crucial to discard any discolored solutions to ensure the validity of your experimental results.

Q2: What are the main causes of epinephrine degradation in solution?

A2: Epinephrine is susceptible to two primary degradation pathways:

  • Oxidation: The catechol moiety of epinephrine is easily oxidized, especially in the presence of oxygen, light, heat, and metal ions. This is the most common degradation pathway.

  • Racemization: The biologically active form of epinephrine is the L-isomer. Over time and under certain conditions, it can convert to the less active D-isomer, reducing the potency of the solution.

Factors that accelerate these degradation processes include exposure to atmospheric oxygen, light, elevated temperatures, and alkaline pH.

Q3: How can I prevent my epinephrine solution from degrading?

A3: To maintain the stability of your epinephrine solution, consider the following preventative measures:

  • pH Control: Maintain the solution in an acidic pH range, ideally between 3 and 4. Epinephrine is more stable in acidic conditions.

  • Use of Antioxidants: Incorporate antioxidants such as sodium metabisulfite (B1197395) or ascorbic acid into your solution to act as "oxygen scavengers," preventing the oxidation of epinephrine.[2]

  • Protection from Light: Store epinephrine solutions in amber or light-blocking containers to prevent photodegradation. There is evidence that sodium metabisulfite can accelerate the degradation of epinephrine in the presence of light.[1]

  • Temperature Control: Store solutions at controlled room temperature or under refrigeration as specified for the formulation. Avoid exposure to high temperatures.

  • Deoxygenation: For highly sensitive experiments, deoxygenating the solvent by bubbling nitrogen gas through it before adding epinephrine can minimize oxidation.

  • Use Fresh Solutions: Whenever possible, prepare epinephrine solutions fresh for each experiment. If storing solutions, do so in properly sealed containers to minimize exposure to air.

Q4: What is the role of sodium metabisulfite in epinephrine solutions?

A4: Sodium metabisulfite is a common antioxidant added to epinephrine formulations to prevent oxidative degradation.[2] It acts by reacting with dissolved oxygen, thereby protecting the epinephrine molecule. However, it's important to note that sodium metabisulfite can also react directly with epinephrine to form an inactive sulfonate adduct, particularly in the presence of light.[1][2] Therefore, while it is effective at preventing oxidation, its concentration must be optimized, and the solution should be protected from light.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results with epinephrine.

This guide will help you troubleshoot potential issues related to epinephrine instability that may be affecting your experimental outcomes.

Visual Inspection
ObservationPotential CauseRecommended Action
Solution is discolored (pink, red, or brown) Oxidation of epinephrine.Discard the solution immediately and prepare a fresh batch following the protocol for stabilized solutions.
Precipitate is visible in the solution Degradation products have formed and precipitated out of solution, or there is an incompatibility with the diluent.Do not use the solution. Prepare a fresh solution, ensuring all components are fully dissolved and compatible.
Solution appears cloudy Indicates significant chemical change and degradation of epinephrine.The medication is no longer effective or safe to use. Replace the solution immediately.
Experimental Workflow Troubleshooting

Below is a workflow to help identify the source of instability in your experiments.

TroubleshootingWorkflow Troubleshooting Workflow for Epinephrine Instability start Inconsistent Experimental Results check_solution Is the epinephrine solution clear and colorless? start->check_solution discard_solution Discard solution and prepare fresh. check_solution->discard_solution No check_preparation Review solution preparation protocol. Was pH acidic? Were antioxidants used? Was it protected from light? check_solution->check_preparation Yes revise_protocol Revise protocol to include pH adjustment, antioxidants, and light protection. discard_solution->revise_protocol check_preparation->revise_protocol No check_storage How was the solution stored? (Temperature, light exposure, container type) check_preparation->check_storage Yes check_purity Analyze solution purity and concentration using a stability-indicating method (e.g., HPLC). revise_protocol->check_purity revise_storage Adjust storage conditions: - Use amber vials. - Store at recommended temperature. - Minimize headspace. check_storage->revise_storage Improperly check_storage->check_purity Properly revise_storage->check_purity end Proceed with Experiment check_purity->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The stability of epinephrine is highly dependent on its concentration, storage temperature, and the duration of storage. The following tables summarize data from various studies.

Table 1: Stability of Epinephrine Solutions at Different Concentrations and Temperatures

ConcentrationStorage Temperature (°C)DurationPercent of Initial Concentration RemainingReference
1 mg/10 mLRoom Temperature14 days< 90%[3]
7 mg/10 mLRoom Temperature56 days> 90%[3]
25 µg/mL4°C30 days> 95%[4]
25 µg/mL25°C30 days> 95%[4]
50 µg/mL4°C30 days> 95%[4]
50 µg/mL25°C30 days> 95%[4]
100 µg/mL4°C30 days> 95%[4]
100 µg/mL25°C30 days> 95%[4]
10 µg/mL4°C (light)90 daysNo significant degradation[3]
10 µg/mL4°C (dark)90 daysNo significant degradation[3]
10 µg/mL20°C (light)90 daysNo significant degradation[3]
10 µg/mL20°C (dark)90 daysNo significant degradation[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Epinephrine Stock Solution

This protocol outlines the steps to prepare a more stable epinephrine stock solution for research purposes.

Materials:

  • Epinephrine bitartrate (B1229483)

  • Sterile, deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium metabisulfite

  • Sterile, amber glass vials with airtight seals

  • Sterile filters (0.22 µm)

  • Nitrogen gas (optional)

Procedure:

  • Prepare the Solvent:

    • In a sterile container, place the desired volume of sterile, deionized water.

    • (Optional) For maximum stability, gently bubble nitrogen gas through the water for 15-20 minutes to remove dissolved oxygen.

    • Add sodium metabisulfite to the water to a final concentration of 0.1-0.5 mg/mL.

    • Adjust the pH of the water to approximately 3.0-3.5 using 0.1 M HCl.

  • Dissolve Epinephrine:

    • Weigh the required amount of epinephrine bitartrate and add it to the prepared acidic, antioxidant-containing water.

    • Gently swirl the solution until the epinephrine is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Sterilization and Storage:

    • Filter-sterilize the epinephrine solution using a 0.22 µm sterile filter into a sterile, amber glass vial.

    • (Optional) Before sealing the vial, gently flush the headspace with nitrogen gas.

    • Seal the vial tightly.

    • Store the vial protected from light at the recommended temperature (typically 2-8°C for short-term storage).

Protocol 2: Stability-Indicating HPLC Method for Epinephrine

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the stability of an epinephrine solution by separating the parent compound from its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile phase:

  • Epinephrine reference standard

  • Your prepared epinephrine solution

Chromatographic Conditions:

  • Mobile Phase: 85:15 (v/v) aqueous phosphate buffer:methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the Mobile Phase:

    • Prepare the 50 mM sodium dihydrogen phosphate buffer and adjust the pH to 3.0.

    • Mix the buffer with methanol in an 85:15 ratio.

    • Degas the mobile phase before use.

  • Prepare Standard Solutions:

    • Prepare a stock solution of the epinephrine reference standard in the mobile phase.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Prepare Sample Solutions:

    • Dilute your epinephrine solution to be tested with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject your prepared sample solutions.

    • Monitor the chromatogram for the epinephrine peak and any new peaks that may indicate degradation products.

  • Data Analysis:

    • Quantify the concentration of epinephrine in your samples using the calibration curve.

    • Calculate the percentage of epinephrine remaining compared to the initial concentration to determine stability.

Mandatory Visualizations

Epinephrine Degradation Pathway

EpinephrineDegradation Primary Degradation Pathways of Epinephrine Epinephrine Epinephrine (L-isomer) (Active) Oxidation Oxidation (O₂, Light, Heat, Metal Ions, High pH) Epinephrine->Oxidation Racemization Racemization Epinephrine->Racemization Adrenochrome Adrenochrome (Pink/Red) Oxidation->Adrenochrome D_Epinephrine D-Epinephrine (Less Active) Racemization->D_Epinephrine Melanin Melanin-like Polymers (Brown) Adrenochrome->Melanin

Caption: Primary degradation pathways of epinephrine in solution.

References

Technical Support Center: Optimizing Epinine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Epinine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound (N-methyldopamine) is a catecholamine that acts as an agonist for adrenergic receptors. Its effects are mediated through binding to both alpha (α) and beta (β) adrenergic receptors on the cell surface.[1][2] This interaction triggers intracellular signaling cascades, primarily through G-proteins.[2][3]

  • α-Adrenergic Receptor Activation: Primarily couples to Gq or Gi proteins. For instance, α1-receptor activation has been shown to stimulate DNA synthesis in primary cultured adult rat hepatocytes.[4]

  • β-Adrenergic Receptor Activation: Primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6] This pathway can influence various cellular processes, including anti-apoptotic effects.[5]

This compound's binding characteristics and downstream effects can differ between α and β receptor subtypes, leading to varied cellular responses depending on the receptor expression profile of the cell line used.[2][3]

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling alpha_receptor α-Adrenergic Receptor gi_protein Gi Protein alpha_receptor->gi_protein Activates beta_receptor β-Adrenergic Receptor gs_protein Gs Protein beta_receptor->gs_protein Activates This compound This compound This compound->alpha_receptor This compound->beta_receptor alpha_effect Stimulation of DNA Synthesis gi_protein->alpha_effect adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka Activates beta_effect Anti-apoptotic Effects pka->beta_effect

Caption: Simplified this compound signaling pathways via adrenergic receptors.
Q2: What is a typical starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on studies with the related compound epinephrine (B1671497), a sensible starting point for a dose-response experiment is a logarithmic dilution series spanning from 0.01 µM to 100 µM .[7]

Prolonged exposure to high concentrations can be cytotoxic.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[7]

Concentration (Epinephrine)Cell Line / SystemDurationObserved EffectReference
10⁻⁵ M (10 µM)Human Trabecular Endothelium4-5 daysMarked cell retraction, inhibition of mitosis, and cell degeneration.[1]
3 x 10⁻⁶ M (3 µM)Human Tracheal Gland CellsNot specifiedShortened doubling time and increased confluency rate.[8]
10⁻⁶ M (1 µM)Human Trabecular Endothelium7 daysLess marked cell changes, with degeneration apparent after one week.[1]
10⁻⁷ M (0.1 µM)Human Trabecular Endothelium10 daysNo cell degeneration observed.[1]
2 nM (0.002 µM)Human Cervical Epithelial CellsNot specifiedInhibition of apoptosis.[5]
Q3: How do I determine the optimal this compound concentration for my specific cell line and assay?

The optimal concentration should be determined empirically for each cell line and assay. The general workflow involves a range-finding experiment followed by a more detailed dose-response analysis to calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

G arrow arrow start Start: Define Assay (e.g., Viability, Apoptosis) range_finding Step 1: Range-Finding Experiment (Broad Logarithmic Scale, e.g., 10 nM to 100 µM) start->range_finding assess_range Assess Results: Identify approximate effective range and potential cytotoxicity range_finding->assess_range dose_response Step 2: Definitive Dose-Response (Narrower range, more data points around expected EC₅₀) assess_range->dose_response data_analysis Step 3: Data Analysis (Plot dose-response curve, calculate EC₅₀/IC₅₀) dose_response->data_analysis optimal_conc Select Optimal Concentration(s) for Future Experiments data_analysis->optimal_conc end End optimal_conc->end

Caption: Workflow for determining the optimal this compound concentration.
Q4: What are common off-target effects and how can they be mitigated?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[9] For this compound, this could involve binding to other receptor types or non-specific effects at high concentrations.

Mitigation Strategies:

  • Use the Lowest Effective Concentration: This minimizes the risk of engaging lower-affinity off-target receptors.

  • Include Proper Controls: Use receptor antagonists (e.g., prazosin (B1663645) for α1, propranolol (B1214883) for β) to confirm that the observed effect is mediated by the intended adrenergic receptor.[4]

  • Orthogonal Assays: Confirm key results using a different assay that measures a distinct endpoint of the same biological process.

  • Monitor Cell Health: Routinely check for signs of cellular stress or morphological changes that are inconsistent with the expected on-target effect.[10]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in results.

High variability can obscure real biological effects. It is often caused by inconsistencies in assay setup and execution.

Potential CauseRecommended SolutionReference
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[10][11]
Variable Cell Health Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Always perform a viability count before seeding.[10][12]
Edge Effects Evaporation from wells on the plate perimeter can alter concentrations. Fill outer wells with sterile PBS or media and avoid using them for data collection.[10]
Inaccurate Compound Dilution Prepare fresh serial dilutions for each experiment from a validated stock solution. Verify stock concentration if possible.[11]
Inconsistent Incubation Times Standardize all incubation times precisely, especially for kinetic assays or short treatments.[13]
Problem 2: Lower than expected potency (high EC₅₀/IC₅₀ value).

If this compound appears less effective than anticipated, several factors could be reducing its effective concentration or the cells' responsiveness.

G start Start: Lower than Expected Potency check_compound Verify Compound Integrity (Storage, Age, Solubility) start->check_compound check_serum Test Reduced-Serum Media (Serum proteins may bind this compound) start->check_serum check_cells Confirm Receptor Expression (Is the target present?) start->check_cells check_density Optimize Cell Density (Over-confluence can alter response) start->check_density rerun Re-run Dose-Response Assay check_compound->rerun check_serum->rerun check_cells->rerun check_density->rerun

Caption: Logical steps for troubleshooting low this compound potency.
Potential CauseRecommended SolutionReference
Compound Degradation This compound, like other catecholamines, can be sensitive to light, air, and pH. Store stock solutions as recommended (frozen, protected from light) and prepare fresh working solutions.[11]
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailable concentration. If the cell line tolerates it, consider reducing the serum percentage during the treatment period.[11]
Low Receptor Expression The cell line may not express the relevant adrenergic receptors at a high enough level. Confirm receptor expression via methods like qPCR, Western blot, or flow cytometry.[12]
Cell Confluency Overly confluent cells may exhibit altered signaling and responsiveness. Ensure assays are performed at a consistent and optimal cell density.[12]

Problem 3: Unexpected cytotoxicity at presumed non-toxic doses.

Cell death that is not the intended endpoint can confound assay results.

Potential CauseRecommended SolutionReference
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%).[14]
Extended Exposure Continuous exposure, even to moderate concentrations, can lead to cell stress and death over time. Consider shorter incubation periods or a time-course experiment to find the optimal window.[1]
Cell Line Sensitivity Some cell lines are inherently more sensitive. Perform a cytotoxicity screen across a wide concentration range to establish the toxic threshold.[14]
Media Depletion/pH Shift High cell density or long incubation times can lead to nutrient depletion or pH changes in the media, causing non-specific cell death. Ensure media volume is adequate and pH is stable.[10]

Detailed Experimental Protocols

Protocol 1: Determining EC₅₀/IC₅₀ using a Cell Viability Assay (e.g., CCK-8/MTT)

This protocol outlines the steps to generate a dose-response curve and calculate the potency of this compound.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and viability assessment.

    • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.[11][12]

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of this compound in culture media. A common range is 11 points from 100 µM down to 0.1 nM, plus a vehicle-only control.

  • Cell Treatment:

    • Remove the old media from the cells.

    • Add an equal volume of the 2X this compound dilutions and the vehicle control to the appropriate wells. This brings the compound concentration to 1X.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[11]

  • Viability Assessment (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.[11]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle-only control as 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use a non-linear regression (four-parameter logistic fit) to calculate the EC₅₀ or IC₅₀ value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol is used to quantify apoptotic and necrotic cells following this compound treatment.

  • Cell Treatment:

    • Seed and treat cells in a 6-well or 12-well plate with the desired concentrations of this compound for the specified time. Include positive and negative controls.

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected medium and pellet them by centrifugation.

  • Staining:

    • Wash the cell pellet twice with cold PBS.[11]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.[11]

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

References

Epinephrine HPLC Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epinine (Epinephrine) HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis of epinephrine (B1671497).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC analysis of epinephrine.

Problem: Peak Tailing

Question: My epinephrine peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing for basic compounds like epinephrine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. A tailing factor (Tf) greater than 1.2 is generally considered significant.[1]

Possible Causes and Solutions:

Cause Explanation Solution
Silanol (B1196071) Interactions Free silanol groups on the silica-based column packing can interact with the basic amine group of epinephrine, causing peak tailing.[1][2][3][4]- Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 to protonate the silanol groups and reduce interaction.[1] - Use an End-Capped Column: Employ a base-deactivated or end-capped C18 column to minimize exposed silanol groups.[4] - Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active sites.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[1][5]- Reduce Sample Concentration: Dilute your sample and re-inject.[5] - Decrease Injection Volume: Inject a smaller volume of your sample.[5]
Column Degradation Voids in the column packing or contamination can lead to poor peak shape.[1][5]- Flush the Column: Wash the column with a strong solvent to remove contaminants.[1] - Replace the Column: If flushing does not resolve the issue, the column may be damaged and require replacement.[1][5]
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1][3]- Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components. - Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter.[3]
Problem: Baseline Noise or Drift

Question: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how can I obtain a stable baseline?

Answer:

Baseline instability can interfere with the accurate integration of peaks and reduce the overall sensitivity of the analysis.[6] It can manifest as short-term noise (rapid fluctuations) or long-term drift (gradual upward or downward trend).[6]

Possible Causes and Solutions:

Cause Explanation Solution
Mobile Phase Issues Contaminated solvents, dissolved gases, or improper mixing of the mobile phase can all contribute to baseline noise.[6][7][8]- Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[7][8] - Degas the Mobile Phase: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.[8][9] - Ensure Proper Mixing: If using a gradient, ensure the solvents are being mixed efficiently by the pump.
Detector Issues A dirty flow cell or a failing lamp in the UV detector can cause baseline noise and drift.[8][10][11]- Clean the Flow Cell: Flush the flow cell with an appropriate solvent to remove any contaminants.[10] - Replace the Lamp: If the lamp is old or unstable, it may need to be replaced.[8]
Temperature Fluctuations Changes in ambient temperature or inconsistent column oven temperature can cause the baseline to drift.[7][8]- Use a Column Oven: Maintain a constant column temperature using a column oven.[8] - Ensure Stable Lab Temperature: Keep the laboratory environment at a stable temperature.[7]
Pump Problems Leaks or malfunctioning check valves in the pump can lead to pressure fluctuations and a noisy baseline.[9]- Check for Leaks: Inspect all fittings and connections for any signs of leakage. - Clean or Replace Check Valves: If the pump is not delivering a consistent flow, the check valves may need to be cleaned or replaced.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

G Troubleshooting Workflow for Epinephrine HPLC Analysis A Start: Chromatographic Issue Observed B Identify the Problem A->B C Peak Tailing? B->C D Baseline Noise/Drift? B->D E Retention Time Shift? B->E F Ghost Peaks? B->F G Check for Silanol Interactions (Adjust pH, Use End-capped Column) C->G J Check Mobile Phase (Degas, Use High Purity Solvents) D->J M Check Mobile Phase Composition & pH E->M P Check for Contamination (Sample, Mobile Phase, System) F->P H Check for Column Overload (Dilute Sample) G->H I Inspect Column Condition (Flush or Replace) H->I R Problem Resolved I->R S Consult Instrument Manual or Specialist I->S K Check Detector (Clean Flow Cell, Check Lamp) J->K L Check Temperature Stability (Use Column Oven) K->L L->R L->S N Check for System Leaks M->N O Check Column Equilibration N->O O->R O->S Q Implement Wash Steps P->Q Q->R Q->S R->A

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for epinephrine?

The retention time for epinephrine can vary significantly depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. However, under typical reversed-phase conditions, it is often in the range of 2 to 5 minutes.[12] For example, one method reported a retention time of 2.75 minutes.[12]

Q2: How can I improve the resolution between epinephrine and other catecholamines?

Improving resolution involves optimizing several chromatographic parameters.[13][14][15][16]

  • Mobile Phase Composition: Adjusting the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can alter the retention and selectivity.[13][15]

  • Mobile Phase pH: Fine-tuning the pH of the mobile phase can impact the ionization state of the analytes and improve separation.[13][15]

  • Column Selection: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can enhance resolution.[13][14]

  • Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the run time.[13][17]

  • Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[17]

Q3: What are "ghost peaks" and how can I prevent them in my epinephrine analysis?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run, and are not related to the injected sample.[18] They are typically caused by contamination in the system.[8][18][19][20]

To prevent ghost peaks:

  • Use High-Purity Solvents: Ensure that the mobile phase is prepared with high-purity, HPLC-grade solvents.[8][18][19]

  • Clean the System: Regularly flush the HPLC system, including the injector and column, to remove any accumulated contaminants.[8][18]

  • Proper Sample Preparation: Ensure that sample preparation procedures do not introduce contaminants.[8] Use clean glassware and vials.

  • Implement Wash Steps: Include a wash step in your injection sequence, especially after injecting concentrated samples, to prevent carryover.[8]

Q4: What is the stability of epinephrine in solution, and how should I handle my samples?

Epinephrine is susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to light, high temperatures, and alkaline pH.[21][22] The catechol moiety is particularly prone to oxidation.[21] Epinephrine solutions are most stable in an acidic pH range, typically between 2.5 and 4.5.[23] It is recommended to:

  • Store epinephrine solutions in a cool, dark place.[24]

  • Use amber vials or light-blocking bags to protect samples from light.[24]

  • Prepare fresh solutions and analyze them promptly.

  • If storage is necessary, refrigeration at 4°C is preferable to room temperature.[12]

Epinephrine Degradation Pathway

Epinephrine can degrade through several mechanisms, with oxidation being a primary route. The following diagram illustrates a simplified degradation pathway.

G Simplified Epinephrine Degradation Pathway Epinephrine Epinephrine Oxidation Oxidation (Light, Heat, High pH) Epinephrine->Oxidation Adrenochrome Adrenochrome (Pink/Red Color) Leucoadrenochrome Leucoadrenochrome Adrenochrome->Leucoadrenochrome Melanin Melanin Polymers (Brown/Black Color) Leucoadrenochrome->Melanin Oxidation->Adrenochrome

Caption: A simplified representation of the oxidative degradation of epinephrine.

Experimental Protocols

Example HPLC Method for Epinephrine Analysis

This is an example of a stability-indicating HPLC method that can be adapted for the analysis of epinephrine.[25][26]

Parameter Condition
Column Kinetex Biphenyl (2.6 µm) or equivalent C18 column
Mobile Phase 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 279 nm or 280 nm[12][27][28]
Injection Volume 10-20 µL
Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of epinephrine standard.

    • Dissolve the standard in the mobile phase to prepare a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation (from a formulation):

    • If the sample is a liquid formulation, dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]

  • Sample Preparation (from biological matrices):

    • For complex matrices like plasma or urine, a sample clean-up and extraction procedure is necessary. Common techniques include:

      • Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubilities in two immiscible liquids.[27]

      • Solid-Phase Extraction (SPE): This is a widely used technique for separating and concentrating analytes from complex samples.[27]

    • The choice of extraction method will depend on the specific matrix and the required sensitivity of the assay.

References

Technical Support Center: Preventing Oxidation of Epinine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of epinine in experimental settings. Given the limited availability of stability data specific to this compound, this guide leverages the extensive research conducted on the structurally similar catecholamine, epinephrine (B1671497). The principles and practices outlined here are based on the well-understood mechanisms of catecholamine degradation and should serve as a robust starting point for handling this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a pink or brownish color?

A1: The discoloration of your this compound solution is a visual indicator of oxidation. This compound, like other catecholamines, possesses a catechol moiety that is highly susceptible to oxidation, especially when exposed to oxygen, light, and higher pH levels. This process leads to the formation of colored degradation products, such as quinones.

Q2: What are the primary factors that accelerate this compound oxidation?

A2: The main factors that promote the degradation of this compound in solution are:

  • Exposure to Oxygen: The presence of dissolved oxygen is a key driver of oxidation.

  • High pH: Alkaline conditions (pH > 7) significantly increase the rate of oxidation. The optimal pH for the stability of similar catecholamines is in the acidic range, typically between 2.5 and 4.5.[1]

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the kinetic rate of degradation reactions.

  • Presence of Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation of catecholamines.[1][2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To maximize the shelf-life of your this compound stock solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C).

  • Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Prepare solutions in an acidic buffer (pH 3-4).

  • Consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: Can I use antioxidants to prevent this compound oxidation? What are the best options?

A4: Yes, antioxidants are highly effective in preventing the oxidation of catecholamines. The most commonly used and effective antioxidants are:

  • Ascorbic Acid (Vitamin C): A potent antioxidant that is readily available.

  • Sodium Metabisulfite: Another common antioxidant used in pharmaceutical preparations. However, it can promote photodegradation if the solution is not protected from light.

Q5: How long can I expect my diluted this compound solutions to be stable for my experiments?

A5: The stability of diluted this compound solutions depends on several factors, including the concentration, storage temperature, and the presence of antioxidants. Based on studies of epinephrine, diluted solutions (10-100 µg/mL) in 0.9% sodium chloride or 5% dextrose can be stable for several days to weeks when stored at 4°C and protected from light.[3][4] For instance, a 10 mcg/mL epinephrine solution in 0.9% sodium chloride was found to be chemically and physically stable for 64 days with 95% confidence when stored at 4°C.[5] However, at room temperature (25°C), the stability is significantly reduced.[5] It is always best to prepare fresh dilutions for critical experiments or to validate the stability under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of this compound solution upon preparation. 1. High pH of the solvent or buffer. 2. Presence of dissolved oxygen. 3. Contamination with metal ions.1. Use a pre-prepared acidic buffer (pH 3-4). 2. Degas your solvent/buffer by sparging with nitrogen or argon before adding this compound. 3. Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent experimental results over time with the same this compound solution. 1. Gradual degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions.1. Prepare fresh working solutions daily. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Re-evaluate your storage conditions (temperature, light protection).
Precipitate forms in the this compound solution. 1. pH of the solution is too high, leading to the formation of insoluble oxidation products. 2. Interaction with other components in a complex medium.1. Ensure the pH of the solution is maintained in the acidic range. 2. Assess the compatibility of this compound with all components of your experimental medium.

Data Presentation: Stability of Epinephrine Solutions

The following table summarizes the stability of epinephrine solutions under various conditions, which can be used as a guideline for this compound. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Concentration Vehicle Storage Temperature Storage Conditions Reported Stability Reference
25, 50, 100 µg/mL5% Dextrose in Water4°C and 25°CStored in infusion bags, protected from light>95% of initial concentration remaining after 30 days[3][6]
10 µg/mL0.9% Sodium Chloride4°CStored in polypropylene (B1209903) syringesStable for 64 days (T-90 with 95% confidence)[5]
10 µg/mL0.9% Sodium Chloride25°CStored in polypropylene syringesStable for ~13 days (T-90 with 95% confidence)[5]
1 mg/10 mLSterile WaterRoom TemperatureProtected from lightStable for 7 days[7]
7 mg/10 mLSterile WaterRoom TemperatureProtected from lightStable for at least 56 days[7]
VariousDextrose and Saline SolutionsAmbient TemperatureContinuous infusionStable for at least 84 hours[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM this compound stock solution with enhanced stability for use in various experiments.

Materials:

  • This compound hydrochloride

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Ascorbic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sterile, amber-colored glass vials

  • Inert gas (nitrogen or argon)

Procedure:

  • Solvent Preparation:

    • Take a known volume of high-purity, sterile water.

    • Degas the water by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition:

    • To the degassed water, add ascorbic acid to a final concentration of 0.1% (w/v).

  • pH Adjustment:

    • Adjust the pH of the ascorbic acid solution to approximately 3.5 using 0.1 M HCl.

  • This compound Dissolution:

    • Weigh the required amount of this compound hydrochloride to achieve a final concentration of 10 mM.

    • Dissolve the this compound hydrochloride in the prepared acidic, antioxidant-containing solvent.

  • Storage:

    • Filter the solution through a 0.22 µm sterile filter into a sterile, amber-colored glass vial.

    • Purge the headspace of the vial with nitrogen or argon before sealing.

    • Store the stock solution at 2-8°C.

    • For long-term storage, consider aliquoting into single-use vials and storing at -20°C or -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To quantify the concentration of this compound and its degradation products over time using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) mixture of a suitable aqueous buffer (e.g., sodium 1-octanesulfonate) and methanol.[9]

  • This compound standard of known concentration

  • Your prepared this compound solution for testing

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Preparation:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of your stored this compound solution.

    • Dilute the aliquot to a suitable concentration within the range of your standard curve using the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.5 mL/min and the UV detection wavelength to 199 nm.[9]

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area corresponding to this compound.

  • Data Analysis:

    • Using the standard curve, calculate the concentration of this compound in your sample at each time point.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.

Visualizations

Oxidation_Pathway This compound This compound (Catechol) Semiquinone Semiquinone Radical This compound->Semiquinone -e⁻, -H⁺ Epinine_Quinone This compound-Quinone Semiquinone->Epinine_Quinone -e⁻, -H⁺ Degradation_Products Further Degradation Products (Colored) Epinine_Quinone->Degradation_Products Cyclization & Further Reactions

Caption: Simplified oxidation pathway of this compound.

Caption: Recommended workflow for preparing and handling this compound solutions.

Troubleshooting_Logic rectangle_node rectangle_node Start This compound Solution Unstable? Check_pH Is pH Acidic (3-4)? Start->Check_pH Check_Oxygen Is Solution Degassed? Check_pH->Check_Oxygen Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Light Is it Protected from Light? Check_Oxygen->Check_Light Yes Degas_Solvent Degas Solvent Check_Oxygen->Degas_Solvent No Check_Temp Is it Stored Cold (2-8°C)? Check_Light->Check_Temp Yes Use_Amber_Vials Use Amber Vials Check_Light->Use_Amber_Vials No Check_Antioxidant Antioxidant Used? Check_Temp->Check_Antioxidant Yes Store_Cold Store at 2-8°C Check_Temp->Store_Cold No Solution_Stable Solution Should be Stable Check_Antioxidant->Solution_Stable Yes Add_Antioxidant Add Antioxidant Check_Antioxidant->Add_Antioxidant No Adjust_pH->Check_Oxygen Degas_Solvent->Check_Light Use_Amber_Vials->Check_Temp Store_Cold->Check_Antioxidant Add_Antioxidant->Solution_Stable

Caption: Troubleshooting logic for unstable this compound solutions.

References

Technical Support Center: Epinephrine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in epinephrine (B1671497) receptor binding assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing high non-specific binding in my radioligand binding assay?

A1: High non-specific binding (NSB) can obscure your specific binding signal. Here are potential causes and solutions:

  • Radioligand Issues:

    • Concentration is too high: Optimize the radioligand concentration. It should ideally be at or below the dissociation constant (Kd) for competition assays.

    • Hydrophobicity: Hydrophobic radioligands may exhibit higher non-specific binding. If possible, select a ligand with lower hydrophobicity.

    • Purity: Ensure the radioligand purity is high (>90%), as impurities can contribute significantly to NSB.

  • Assay Conditions:

    • Inappropriate blocking agent: Test different blocking agents, such as bovine serum albumin (BSA), or pre-soak filters in a blocking agent like polyethyleneimine (PEI).

    • Insufficient washing: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Radioligand sticking to filters or plates: In addition to using blocking agents, consider using filter plates designed for low non-specific binding.

  • Receptor Preparation:

    • Receptor concentration is too high: Titrate the concentration of your membrane or cell preparation to use the lowest amount that still provides a robust specific binding signal.

Q2: My specific binding signal is very low. What could be the reason?

A2: Low specific binding can make it difficult to obtain reliable data. Consider the following:

  • Receptor Expression:

    • Low receptor density: Use a cell line or tissue preparation known to have higher receptor expression. Confirm expression levels using a different method, such as western blot.

    • Receptor degradation: Use fresh preparations and include protease inhibitors in your buffers.

  • Assay Conditions:

    • Incorrect buffer composition: Optimize the pH, ionic strength, and presence of necessary co-factors in your assay buffer.

    • Incubation time is too short: Perform a time-course experiment to ensure the binding reaction has reached equilibrium.

  • Radioligand Issues:

    • Degradation: Ensure your radioligand has not degraded due to improper storage or handling.

    • Low specific activity: For tritiated ligands, a higher specific activity is ideal for detecting low levels of binding.

Q3: I'm seeing a lot of variability and poor reproducibility between my assay wells and experiments. What are the common causes?

A3: Well-to-well and inter-assay variability can arise from several factors:

  • Pipetting and Handling:

    • Inaccurate pipetting: Use calibrated pipettes and maintain a consistent technique. For high-throughput screening, consider using automated liquid handlers.

    • "Edge effects" on microplates: Avoid using the outer wells of the plate or fill them with buffer to maintain humidity and temperature consistency across the plate.

  • Cell and Receptor Preparation:

    • Inconsistent cell seeding: Ensure a uniform cell density across all wells.

    • Cell line instability: Genetic drift in cultured cells can alter receptor expression over time. Use cells with a low passage number and perform regular cell line authentication.

  • Assay Conditions:

    • Fluctuations in temperature and incubation times: Maintain strict control over these parameters as minor variations can significantly impact results.

Frequently Asked Questions (FAQs)

Q1: What are the different types of radioligand binding assays I can perform?

A1: There are three main types of radioligand binding assays:

  • Saturation assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand.

  • Competition (or displacement) assays: Used to determine the affinity (Ki) of an unlabeled compound (like epinephrine) for the receptor. In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Kinetic assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.

Q2: Why do I see different binding affinities for epinephrine reported in the literature?

A2: The reported binding affinity of epinephrine can vary due to several factors, including:

  • Receptor Subtype: Epinephrine binds to multiple adrenergic receptor subtypes (α1, α2, β1, β2, β3) with different affinities. The specific subtype being studied will yield different results.

  • Tissue/Cell Type: The expression levels and coupling of receptors to different G-proteins can vary between tissues and cell lines, influencing ligand binding.

  • Assay Conditions: Differences in buffer composition, pH, temperature, and the specific radioligand used in competition assays can all lead to variations in the determined affinity values.

  • Presence of Allosteric Modulators: The binding of other molecules to the receptor at a site distinct from the epinephrine binding site can alter its affinity for epinephrine.

  • Receptor State: G-protein coupled receptors like adrenergic receptors can exist in different affinity states (e.g., high and low affinity for agonists). The proportion of these states can be influenced by factors like the presence of guanine (B1146940) nucleotides (e.g., GTP). For example, in some systems, the high-affinity state for agonists is observed in the absence of GTP, while in its presence, a low-affinity state is favored.[1][2]

Q3: Can epinephrine bind to different adrenergic receptors in different ways?

A3: Yes, recent studies have shown that epinephrine can adopt different binding conformations when interacting with α- and β-adrenergic receptors.[3][4] This structural flexibility can contribute to its ability to activate different signaling pathways through different receptor subtypes.

Quantitative Data on Epinephrine Binding Affinity

The following tables summarize the reported binding affinities (Kd and Ki) of epinephrine for various adrenergic receptor subtypes from different studies to illustrate the potential for variability in experimental results.

Table 1: Reported Dissociation Constants (Kd) for Epinephrine

Receptor SubtypeTissue/Cell LineKd ValueReference
α1-adrenergicBovine Aorta (high affinity state)2.9 - 18 nM[1][2]
α1-adrenergicBovine Aorta (low affinity state)3.9 - 5.0 µM[1][2]
β1-adrenergicRat Kidney4.3 µM[5]
β-adrenergicS49 Cells2 µM[6]

Table 2: Reported Inhibition Constants (Ki) for Epinephrine

Receptor SubtypeRadioligand UsedKi ValueReference
β2-adrenergic[3H]CGP-12177See original paper for value[7]

Note: The variability in these values highlights the importance of consistent experimental conditions and thorough characterization of the specific system being studied.

Experimental Protocols

Detailed Methodology for a Radioligand Competition Binding Assay

This protocol outlines the steps to determine the inhibition constant (Ki) of epinephrine for a specific adrenergic receptor subtype.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the adrenergic receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation step.

  • Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

2. Assay Procedure:

  • Prepare serial dilutions of unlabeled epinephrine in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, or [3H]-dihydroalprenolol for β receptors), and assay buffer.

    • Non-specific Binding: Add membrane preparation, the same concentration of radioligand, and a saturating concentration of a suitable unlabeled competitor (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

    • Competitive Binding: Add membrane preparation, the same concentration of radioligand, and the varying concentrations of unlabeled epinephrine.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Quantification:

  • Terminate the incubation by rapid filtration through a glass fiber filter mat (pre-soaked in a blocking agent like PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the epinephrine concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of epinephrine that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by epinephrine binding to different adrenergic receptor subtypes.

G cluster_alpha1 α1-Adrenergic Receptor Pathway Epinephrine_a1 Epinephrine alpha1_receptor α1 Receptor Epinephrine_a1->alpha1_receptor Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC G cluster_alpha2 α2-Adrenergic Receptor Pathway Epinephrine_a2 Epinephrine alpha2_receptor α2 Receptor Epinephrine_a2->alpha2_receptor Gi Gi Protein alpha2_receptor->Gi AC_inhibited Adenylyl Cyclase Gi->AC_inhibited cAMP_inhibited ↓ cAMP AC_inhibited->cAMP_inhibited G cluster_beta β-Adrenergic Receptor Pathway Epinephrine_b Epinephrine beta_receptor β Receptor Epinephrine_b->beta_receptor Gs Gs Protein beta_receptor->Gs AC_activated Adenylyl Cyclase Gs->AC_activated cAMP_activated ↑ cAMP AC_activated->cAMP_activated PKA Protein Kinase A cAMP_activated->PKA Cellular_response Cellular Response PKA->Cellular_response G start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Total, NSB, Competition) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 → Ki) counting->data_analysis end End data_analysis->end G start Inconsistent Results high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? start->low_specific high_variability High Variability? start->high_variability high_nsb->low_specific No optimize_radioligand Optimize Radioligand Conc. Check Purity high_nsb->optimize_radioligand Yes improve_washing Improve Washing Steps Use Blocking Agents high_nsb->improve_washing Yes low_specific->high_variability No check_receptor Check Receptor Expression Use Protease Inhibitors low_specific->check_receptor Yes optimize_incubation Optimize Incubation Time & Buffer Conditions low_specific->optimize_incubation Yes standardize_pipetting Standardize Pipetting Avoid Edge Effects high_variability->standardize_pipetting Yes check_cells Check Cell Health & Passage Number high_variability->check_cells Yes resolved Problem Resolved optimize_radioligand->resolved improve_washing->resolved check_receptor->resolved optimize_incubation->resolved standardize_pipetting->resolved check_cells->resolved

References

Epinine Solubility Challenges in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of epinine in common aqueous buffers. This compound, also known as N-methyldopamine, is a catecholamine and an important derivative of dopamine (B1211576) and epinephrine (B1671497).[1] Ensuring its complete dissolution and stability in solution is critical for accurate and reproducible experimental results in various research and drug development applications.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is commercially available as this compound hydrochloride, which is reported to be soluble in water.[2][3] One source indicates a high solubility of greater than or equal to 100 mg/mL in water. However, other sources describe this compound as only slightly soluble in water, a discrepancy that is likely attributable to the pH of the solution. As a catecholamine, this compound's solubility is significantly influenced by pH.

Q2: How does pH affect the solubility of this compound?

  • At acidic pH (below the pKa of the amine), the amine group is protonated, forming a positively charged species. This compound hydrochloride is the salt form where the amine is protonated. This charged form enhances its solubility in aqueous solutions.

  • As the pH increases towards and above the pKa of the amine, the amine group becomes deprotonated, and the molecule becomes less charged (more neutral), which can lead to a significant decrease in aqueous solubility and potential precipitation.

  • At alkaline pH, the phenolic hydroxyl groups can deprotonate, forming a negatively charged phenolate (B1203915) species, which might increase solubility again.

A visual representation of this pH-dependent solubility is crucial for experimental design.

cluster_pH_Scale pH Scale cluster_Epinine_State This compound State in Solution Low_pH Acidic pH (e.g., < 7) Protonated Protonated Amine (Cationic) Higher Solubility Low_pH->Protonated Favors Neutral_pH Near Physiological pH (e.g., 7.0 - 7.4) Neutral Neutral Form Lower Solubility (Risk of Precipitation) Neutral_pH->Neutral Can lead to High_pH Alkaline pH (e.g., > 8) Deprotonated Deprotonated Hydroxyls (Anionic) Potentially Higher Solubility High_pH->Deprotonated Favors

Figure 1. Logical relationship between pH and this compound's ionization state and solubility.

Q3: Why is my this compound precipitating in Phosphate-Buffered Saline (PBS)?

A3: Precipitation of this compound in PBS (typically pH 7.2-7.4) is a common issue. This is often due to the pH of the buffer being close to or above the pKa of this compound's amine group, leading to the formation of the less soluble neutral form. Additionally, phosphate (B84403) ions themselves can sometimes interact with compounds and contribute to precipitation.

Q4: Are there alternative buffers to PBS for dissolving this compound?

A4: Yes, depending on the experimental requirements, other buffers can be considered. Tris (tris(hydroxymethyl)aminomethane) buffers are a common alternative. It's important to select a buffer with a pKa that is suitable for your experimental pH and to verify that the buffer components do not interact with this compound or interfere with your assay. The buffering range for Tris is generally effective between pH 7 and 9.[4][5]

Q5: How should I prepare and store this compound stock solutions?

A5: For maximum stability, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it is advisable to dissolve this compound hydrochloride in sterile, purified water or an acidic buffer at a high concentration. Based on stability data for the closely related compound epinephrine, stock solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or frozen (-20 °C) can help slow degradation.[6][7]

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[7]

  • Kept at a slightly acidic pH: An acidic environment helps to keep the amine group protonated and the molecule stable.[7]

Aqueous solutions of the related compound epinephrine have been shown to be stable for up to 90 days under refrigerated conditions and protected from light.[3][6] However, the stability of this compound solutions should be validated for your specific storage conditions and experimental needs.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound in aqueous buffers.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve completely in the buffer. The concentration of this compound exceeds its solubility limit at the given pH and temperature.1. Increase the volume of the buffer to lower the final concentration. 2. Gently warm the solution to increase solubility, but be cautious as heat can degrade catecholamines.[8] 3. Adjust the pH of the buffer to a more acidic range (e.g., pH 4-5) to favor the more soluble protonated form. Neutralize the solution just before use if required by the experiment, being mindful of potential precipitation.
A clear this compound solution becomes cloudy or forms a precipitate over time. 1. pH shift: The pH of the solution may have changed over time (e.g., due to CO2 absorption from the air). 2. Oxidation: Catecholamines are susceptible to oxidation, which can lead to the formation of colored, insoluble products.[8] 3. Instability: The compound may be degrading under the storage conditions.1. Verify and re-adjust the pH of the solution. 2. Prepare fresh solutions for each experiment. 3. Store solutions protected from light and at a low temperature (2-8 °C).[7] 4. Consider adding an antioxidant , such as ascorbic acid, if compatible with your experimental system, to prevent oxidation.
Precipitation occurs immediately upon adding a concentrated this compound stock (in water or acidic buffer) to a neutral buffer (e.g., PBS). Localized high pH and concentration: The immediate area where the stock solution is added experiences a rapid change in pH and concentration, causing the this compound to exceed its solubility limit and precipitate before it can be fully diluted.1. Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. 2. Prepare a more dilute stock solution to minimize the concentration gradient upon addition to the final buffer. 3. Temporarily lower the pH of the final buffer before adding the this compound stock, and then carefully adjust the pH back to the desired level.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water

This protocol describes the preparation of a concentrated stock solution that can be diluted into the desired experimental buffer.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile, light-protected storage vials (e.g., amber vials)

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Weigh the this compound Hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder. For example, for 10 mL of a 10 mM solution (this compound HCl MW: ~203.67 g/mol ), weigh out 20.37 mg.

  • Dissolution: Add the weighed powder to a sterile vial. Add a portion of the total volume of sterile water (e.g., 8 mL for a final volume of 10 mL).

  • Vortex: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust to Final Volume: Add sterile water to reach the final desired volume (e.g., 10 mL).

  • pH Measurement (Optional): Measure the pH of the stock solution. It is expected to be acidic.

  • Storage: Store the stock solution in light-protected vials at 2-8 °C for short-term storage or at -20 °C for longer-term storage. It is recommended to prepare fresh solutions, but stability should be validated for your specific conditions.

cluster_workflow Protocol 1: this compound Stock Solution Preparation Start Start Weigh Weigh this compound HCl Powder Start->Weigh Add_Water Add a portion of Sterile Water Weigh->Add_Water Vortex Vortex until Completely Dissolved Add_Water->Vortex Check_Clarity Solution Clear? Vortex->Check_Clarity Check_Clarity->Vortex No Adjust_Volume Adjust to Final Volume with Water Check_Clarity->Adjust_Volume Yes Store Store in Light-Protected Vials at 2-8°C or -20°C Adjust_Volume->Store End End Store->End

Figure 2. Workflow for preparing a concentrated this compound hydrochloride stock solution.

Protocol 2: Preparation of a Working Solution of this compound in Phosphate-Buffered Saline (PBS) pH 7.4

This protocol details the dilution of a concentrated stock solution into PBS, a common experimental buffer.

Materials:

  • 10 mM this compound hydrochloride stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the PBS: If the PBS is refrigerated, allow it to come to room temperature.

  • Calculate the Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your working solution.

  • Dilution: While vortexing the PBS, add the calculated volume of the this compound stock solution dropwise to the PBS.

  • Final Vortex: Vortex the final working solution briefly to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

  • Use Immediately: It is highly recommended to use the freshly prepared working solution immediately to avoid potential stability issues at neutral pH.

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound and the related compound, epinephrine.

CompoundSolvent/BufferpHTemperatureSolubilityCitation
This compound Hydrochloride WaterNot SpecifiedNot Specified≥ 100 mg/mL
This compound WaterNot SpecifiedNot SpecifiedSlightly Soluble

Note: The conflicting reports on water solubility highlight the importance of pH in determining this compound's solubility.

By understanding the chemical properties of this compound and following these guidelines, researchers can minimize solubility-related issues and ensure the reliability of their experimental outcomes.

References

Epinine Technical Support Center: A Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Epinine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and understanding the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound, also known as N-methyldopamine, is the active metabolite of the orally active inotropic agent, ibopamine. It is a full agonist at both dopamine (B1211576) (DA) receptors and alpha- and beta-adrenoceptors.[1] This dual pharmacology is the primary reason for its potential off-target effects, which are highly dependent on the concentration used in experimental studies.

Q2: What are the known off-target effects of this compound?

A2: The "off-target" effects of this compound are dose-dependent and are primarily mediated by its activity at adrenergic receptors. At lower concentrations (plasma levels of 20-80 nmol/l), this compound predominantly activates dopamine receptors.[1] However, at higher concentrations, it increasingly activates alpha- and beta-adrenoceptors, which can lead to cardiovascular effects such as changes in blood pressure and heart rate.[1][2] this compound has a stronger alpha-adrenoceptor agonistic activity compared to dopamine.[1]

Q3: How can I minimize the adrenergic off-target effects of this compound in my experiments?

A3: The most effective way to minimize adrenergic off-target effects is to use the lowest effective concentration of this compound that elicits a response at dopamine receptors without significantly engaging adrenergic receptors. It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal concentration. Additionally, the use of selective antagonists for alpha and beta-adrenergic receptors can help to isolate and confirm the dopamine receptor-mediated effects of this compound.

Q4: How do I differentiate between dopamine and adrenergic receptor-mediated effects in my cellular assay?

A4: To distinguish between the effects mediated by dopamine versus adrenergic receptors, a combination of pharmacological tools and functional assays is recommended. You can use selective antagonists for dopamine receptor subtypes (e.g., SCH23390 for D1-like, sulpiride (B1682569) for D2-like) and adrenergic receptor subtypes (e.g., prazosin (B1663645) for α1, yohimbine (B192690) for α2, propranolol (B1214883) for β) to block the respective signaling pathways. Observing a reduction or abolishment of the this compound-induced effect in the presence of a specific antagonist will help to identify the receptor responsible.

Data Presentation

The following tables summarize the known receptor binding affinities (Ki) and functional potencies (EC50) of this compound and related catecholamines at various dopamine and adrenergic receptor subtypes. Note that specific values for this compound are not always available in the literature, and in such cases, data for the parent compound dopamine is provided for reference.

Table 1: Receptor Binding Affinities (Ki) in nM

LigandD1D2D3D4α1α2β1β2
Dopamine~1-3 (D1-like)[3]0.02 - 0.23[3]0.39 - 0.58[3]0.29 - 0.48[3]-977.24[4]10000[4]61000[4]
This compoundWeaker than dopamine[2]More potent than dopamine[2]--More potent than dopamine[2]--More potent than dopamine[2]

Table 2: Functional Potencies (EC50) in nM

AgonistReceptor SubtypeReported EC50 (nM)
DopamineD220[5]
Epinephrineβ2~10-fold lower than Norepinephrine[6]
Norepinephrineβ2~50-fold higher than Isoproterenol[6]

Note: EC50 values are highly dependent on the specific assay conditions and cell types used.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Ki of this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific G protein-coupled receptor (GPCR), such as a dopamine or adrenergic receptor subtype.

Materials:

  • Cell membranes from a cell line overexpressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[7]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the target receptor.[7]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol (B65202) for D2 receptors).

    • Competition: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of serially diluted this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[7]

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: HTRF® cAMP Functional Assay for Gs- and Gi-Coupled Receptors

This protocol provides a general guideline for measuring changes in intracellular cyclic AMP (cAMP) in response to this compound, which can activate both Gs-coupled (e.g., D1, β-adrenergic) and Gi-coupled (e.g., D2, α2-adrenergic) receptors.

Materials:

  • Cells expressing the GPCR of interest.

  • HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).[9]

  • This compound.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • White, low-volume 384-well plates.[10]

  • HTRF®-compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency and resuspend them in assay buffer.[10]

  • Assay Setup (384-well plate):

    • Dispense 5 µL of cell suspension per well.[9]

    • Add 5 µL of serially diluted this compound (for Gs-coupled receptors) or this compound in the presence of a fixed concentration of forskolin (for Gi-coupled receptors).[9]

    • Include appropriate controls (e.g., buffer alone, forskolin alone).

  • Stimulation: Seal the plate and incubate at room temperature for 30 minutes.[9]

  • Lysis and Detection:

    • Add 5 µL of cAMP-d2 conjugate solution to each well.[10]

    • Add 5 µL of anti-cAMP cryptate antibody solution to each well.[10]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.[10]

  • Measurement: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.[10]

  • Data Analysis:

    • Calculate the 665/620 nm ratio. The HTRF signal is inversely proportional to the cAMP concentration.

    • Plot the HTRF ratio against the log concentration of this compound to determine the EC50 (for Gs activation) or IC50 (for Gi inhibition of forskolin-stimulated cAMP).

Mandatory Visualization

Epinine_Signaling_Overview cluster_dopamine Dopamine Receptors cluster_adrenergic Adrenergic Receptors (Off-Target Effects) This compound This compound D1_like D1-like (D1, D5) (Gs-coupled) This compound->D1_like D2_like D2-like (D2, D3, D4) (Gi-coupled) This compound->D2_like Alpha α-Adrenergic (α1: Gq, α2: Gi) This compound->Alpha Higher Concentrations Beta β-Adrenergic (β1, β2, β3: Gs) This compound->Beta Higher Concentrations ↑ cAMP ↑ cAMP D1_like->↑ cAMP ↓ cAMP ↓ cAMP D2_like->↓ cAMP ↓ cAMP / ↑ IP3/DAG ↓ cAMP / ↑ IP3/DAG Alpha->↓ cAMP / ↑ IP3/DAG Beta->↑ cAMP

Caption: Overview of this compound's primary and off-target signaling pathways.

Experimental_Workflow start Start: Characterize this compound's Effects dose_response 1. Dose-Response Curve (Determine EC50/IC50) start->dose_response binding_assay 2. Receptor Binding Assay (Determine Ki) dose_response->binding_assay functional_assay 3. Functional Assay (e.g., cAMP) (Confirm Agonism/Antagonism) binding_assay->functional_assay troubleshooting 4. Troubleshooting (Address unexpected results) functional_assay->troubleshooting troubleshooting->dose_response Optimize Concentration conclusion End: Minimized Off-Target Effects & Characterized Pharmacology troubleshooting->conclusion

Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.

D1_D2_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1R D1 Receptor Gs Gs D1R->Gs This compound AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP to cAMP PKA_stim PKA cAMP_inc->PKA_stim Activates D2R D2 Receptor Gi Gi D2R->Gi This compound AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cardiovascular effects in an in vivo model (e.g., changes in blood pressure, heart rate). This compound concentration is high enough to activate adrenergic receptors.1. Perform a dose-response study to find the minimal effective dose for the desired dopaminergic effect. 2. Pre-treat with selective adrenoceptor antagonists (e.g., prazosin for α1, yohimbine for α2, propranolol for β) to block the cardiovascular effects and confirm they are adrenoceptor-mediated.
Inconsistent results between experiments. 1. Variability in this compound concentration. 2. Cell passage number and confluency. 3. This compound degradation.1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Use cells within a consistent passage number range and seed at the same density. 3. Check the stability of this compound in your experimental buffer and conditions.
Observed cellular phenotype does not align with known dopamine receptor signaling. The effect may be mediated by off-target adrenergic receptor activation.1. Use selective antagonists for both dopamine and adrenergic receptors to dissect the signaling pathway. 2. Perform a cAMP assay to determine if the Gs or Gi pathway is being activated, which can help differentiate between receptor families.
Difficulty in distinguishing D1-like vs. D2-like receptor effects. Both receptor families are expressed in the experimental system.Use highly selective D1-like (e.g., SCH23390) and D2-like (e.g., sulpiride, haloperidol) antagonists to isolate the effects of each subtype.

References

Optimizing Epinine (Epinephrine) Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Epinine (epinephrine) in their experiments, optimizing incubation time is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment in cell culture?

The ideal incubation time for this compound is highly dependent on the specific biological process being investigated. Treatment durations can range from a few minutes for rapid signaling events to several days for assessing long-term cellular responses.

  • Short-Term (Minutes to 1 Hour): For studying acute signaling cascades, such as the phosphorylation of ERK (extracellular signal-regulated kinase) or the production of cyclic AMP (cAMP), shorter incubation times are typically sufficient. For instance, a 30-minute exposure to epinephrine (B1671497) has been shown to stimulate the rate of beta-2 adrenergic receptor (β2AR) gene transcription.[1] A significant increase in cAMP levels in rat diaphragm tissue was observed throughout a 60-minute incubation period with adrenaline (epinephrine).[2]

  • Intermediate-Term (1 to 24 Hours): Investigating downstream effects like changes in protein expression or the induction of apoptosis often requires longer incubation periods. For example, a 24-hour treatment with epinephrine can induce desensitization of the cAMP response in cultured sympathetic neurons.[3] Studies on DNA synthesis in mouse embryonic stem cells have also utilized a 24-hour incubation period.[4]

  • Long-Term (24 Hours to Several Days): To observe effects on cell proliferation, differentiation, or significant changes in gene expression profiles, extended incubation times are necessary. In cultured rat cardiomyocytes, a 48-hour exposure to epinephrine was used to investigate its impact on angiogenesis-related gene expression.[5]

Q2: How stable is this compound in cell culture media during incubation?

This compound solutions can be susceptible to degradation, particularly when exposed to light, heat, and oxidative conditions. However, studies have shown that epinephrine, when diluted in normal saline, can remain stable for up to 90 days under various storage conditions (4°C/20°C, with or without fluorescent lighting).[6] Similarly, epinephrine preparations in 5% dextrose in water were found to be stable for up to 30 days at both 4°C and 25°C.[7][8]

To ensure stability during your experiments:

  • Prepare fresh solutions of this compound whenever possible.

  • Protect solutions from light by using amber tubes or covering them with aluminum foil.[9]

  • Consider using more stable salt forms, such as epinephrine hydrochloride or bitartrate, which are soluble in common cell culture media like DMEM.[9]

  • The addition of antioxidants, such as ascorbic acid, can help prevent oxidation, but it is crucial to verify that the antioxidant itself does not interfere with the experimental results.[9]

Q3: What are common issues when determining the optimal this compound concentration and incubation time?

A primary challenge is the dose- and time-dependent nature of this compound's effects.[4] High concentrations or prolonged exposure can lead to receptor desensitization, where the cellular response diminishes over time despite the continued presence of the agonist.[3] Conversely, concentrations that are too low or incubation times that are too short may not elicit a detectable response.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect after this compound treatment. 1. Suboptimal Incubation Time: The incubation period may be too short for the specific endpoint being measured.1. Perform a time-course experiment, testing a range of incubation times (e.g., 5 min, 15 min, 30 min, 1 hr, 6 hr, 24 hr) to identify the optimal duration for your specific assay and cell type.
2. This compound Degradation: The this compound solution may have lost its activity due to improper storage or handling.2. Prepare fresh this compound solutions for each experiment. Protect from light and heat. Consider using a stabilizing agent like ascorbic acid after validating its non-interference.[9]
3. Incorrect Concentration: The concentration of this compound may be too low to elicit a response.3. Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your system.
High variability between replicate experiments. 1. Inconsistent this compound Activity: Degradation of stock solutions can lead to inconsistent effective concentrations.1. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C and protect from light.
2. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect responsiveness.2. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Diminished response with longer incubation times. 1. Receptor Desensitization: Prolonged exposure to this compound can lead to the downregulation or uncoupling of adrenergic receptors.1. For long-term studies, consider a pulsatile or intermittent dosing regimen instead of continuous exposure to mimic physiological conditions more closely and potentially reduce desensitization.
2. Cellular Toxicity: At high concentrations or with extended exposure, this compound may induce cytotoxicity.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various this compound concentrations and incubation times to identify a non-toxic working range.

Quantitative Data Summary

The following tables summarize typical incubation times and concentrations for various this compound-induced effects based on published studies.

Table 1: Incubation Times for this compound-Induced Signaling Events

Signaling EventCell TypeIncubation TimeConcentrationReference
β2AR Gene TranscriptionDDT1MF-2 cells30 minutes100 nM[1]
cAMP AccumulationRat Diaphragm10 - 60 minutes0.01 - 10 µg/ml[2]
cAMP Response DesensitizationRat Superior Cervical Ganglionic Neurons24 hoursNot Specified[3]
ERK1/2 PhosphorylationMouse Embryonic Stem CellsTime-dependentDose-dependent[4]
JNK Activity IncreaseRat Skeletal MuscleIn vitro incubation10⁻⁵ mol/l[10]

Table 2: Incubation Times for Cellular Responses to this compound

Cellular ResponseCell TypeIncubation TimeConcentrationReference
Increased DNA SynthesisMouse Embryonic Stem CellsTime-dependent (up to 24h)Dose-dependent[4]
Altered Angiogenesis Gene ExpressionRat Cardiomyocytes48 hours1 µmol/L[5]
Inhibition of ApoptosisCaSki cellsNot Specified2 nM[11]
Increased Cell Growth & DifferentiationHuman Tracheal Gland Cells>8 days post-confluency3 x 10⁻⁶ M[12]

Experimental Protocols

Protocol 1: Assessment of cAMP Production in Response to this compound

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Starvation (Optional): Depending on the cell type and basal cAMP levels, you may need to serum-starve the cells for 2-4 hours prior to the experiment.

  • Pre-incubation with Phosphodiesterase Inhibitor: To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

  • This compound Stimulation: Add this compound at the desired final concentrations to the wells. For a time-course experiment, add this compound at different time points (e.g., 0, 5, 15, 30, 60 minutes) before cell lysis.

  • Cell Lysis: At the end of the incubation period, remove the medium and lyse the cells using 0.1 M HCl.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

  • Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for various short time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software.

Visualizations

Epinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound Epinephrine bAR β-Adrenergic Receptor (GPCR) This compound->bAR Binds G_protein G Protein (Gs) bAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Activates pERK p-ERK ERK->pERK Phosphorylates Gene_Expression Gene Expression pERK->Gene_Expression Regulates pCREB p-CREB CREB->pCREB Phosphorylates pCREB->Gene_Expression Regulates

Caption: Epinephrine signaling pathway via β-adrenergic receptors.

Experimental_Workflow_Time_Course cluster_timepoints Incubation Time Points start Seed Cells culture Culture to 80-90% Confluency start->culture starve Serum Starve (optional) culture->starve treat Treat with this compound starve->treat tp1 Time 1 (e.g., 5 min) treat->tp1 tp2 Time 2 (e.g., 15 min) treat->tp2 tp3 Time 3 (e.g., 30 min) treat->tp3 tp4 Time n... treat->tp4 lyse Lyse Cells tp1->lyse tp2->lyse tp3->lyse tp4->lyse analyze Analyze Endpoint (e.g., Western Blot, cAMP assay) lyse->analyze

Caption: Workflow for a time-course experiment with this compound.

References

Technical Support Center: Epinine Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering low signal issues in Epinine activity assays.

Understanding this compound's Mechanism of Action

This compound (N-methyldopamine) is a synthetic sympathomimetic amine that acts as an agonist at multiple adrenergic and dopaminergic receptors.[1][2] Its primary activity is mediated through G-protein coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades. A low or absent signal in an activity assay can often be traced back to a specific step in these pathways.

This compound is known to be a potent beta-2 adrenoceptor agonist and also possesses greater alpha-adrenoceptor activity than dopamine.[1] Like the endogenous ligand epinephrine (B1671497), this compound can activate the following canonical pathways:

  • Gs Pathway: Upon binding to β-adrenergic receptors, this compound stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[][4][5]

  • Gq Pathway: Activation of α1-adrenergic receptors by this compound engages the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.[6][7][8]

  • β-Arrestin Pathway: Following receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating G-protein independent signaling.[9][10][11]

Epinine_Signaling_Pathways cluster_gs Gs Pathway (β-receptors) cluster_gq Gq Pathway (α1-receptors) cluster_arrestin β-Arrestin Pathway gs_receptor β-Adrenergic Receptor gs_protein Gs Protein gs_receptor->gs_protein arr_receptor Activated GPCR gs_receptor->arr_receptor ac Adenylyl Cyclase gs_protein->ac camp cAMP ac->camp pka PKA Activation camp->pka gs_response Cellular Response (e.g., Relaxation) pka->gs_response gq_receptor α1-Adrenergic Receptor gq_protein Gq Protein gq_receptor->gq_protein gq_receptor->arr_receptor plc Phospholipase C (PLC) gq_protein->plc ip3_dag IP3 + DAG plc->ip3_dag cleaves PIP2 pip2 PIP2 ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc gq_response Cellular Response (e.g., Contraction) ca2->gq_response pkc->gq_response grk GRK arr_receptor->grk phos_receptor Phosphorylated Receptor grk->phos_receptor phosphorylates barr β-Arrestin phos_receptor->barr recruits internalization Receptor Internalization barr->internalization This compound This compound This compound->gs_receptor This compound->gq_receptor

Caption: this compound signaling pathways.

General Troubleshooting Workflow

When encountering a low signal, a systematic approach can help identify the root cause efficiently. Start by evaluating the most common and easily verifiable factors before moving to more complex possibilities.

Troubleshooting_Workflow start Low or No Signal in this compound Assay check_reagents Problem with Reagents? start->check_reagents check_cells Problem with Cells? check_reagents->check_cells No reagent_1 Verify this compound concentration, preparation, and storage. Prepare fresh stock. check_reagents->reagent_1 Yes check_protocol Problem with Protocol? check_cells->check_protocol No cell_1 Check cell viability and morphology. Use healthy, low-passage cells. check_cells->cell_1 Yes protocol_1 Review plate reader settings (wavelengths, gain). check_protocol->protocol_1 Yes success Signal Restored check_protocol->success No (Consult Assay Manufacturer) reagent_2 Check expiration dates and storage of all kit components. reagent_1->reagent_2 reagent_3 Confirm activity of critical reagents (e.g., PDE inhibitors, substrates). reagent_2->reagent_3 reagent_3->success cell_2 Confirm target receptor expression (e.g., via qPCR, Western Blot). cell_1->cell_2 cell_3 Optimize cell density per well. cell_2->cell_3 cell_3->success protocol_2 Optimize stimulation time and temperature. protocol_1->protocol_2 protocol_3 Verify buffer composition (pH, ions) and potential DMSO interference. protocol_2->protocol_3 protocol_3->success

Caption: Logical workflow for troubleshooting low signal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Topic: this compound Reagent & Preparation

Q: My this compound might be degraded. How should I prepare and store it to ensure activity?

A: this compound, like other catecholamines, is susceptible to oxidation and degradation, which can lead to a loss of activity. Proper handling is critical.

  • Purchasing and Initial Storage: Purchase high-quality this compound hydrochloride. Upon receipt, store it desiccated and protected from light, typically at -20°C for long-term storage.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like sterile water or a mild acidic buffer. Some protocols may use DMSO, but check for compatibility with your cell line as high concentrations can be cytotoxic.[12][13]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12] Store these aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from a thawed stock aliquot for each experiment. Do not store diluted solutions for extended periods. While some studies on the related compound epinephrine show stability for days or weeks depending on concentration and storage conditions, preparing fresh dilutions is the safest practice to ensure consistent results.[14][15][16]

ParameterRecommendationRationale
Form This compound HydrochlorideSalt form is generally more stable and soluble.
Initial Storage -20°C, Desiccated, Protected from LightPrevents degradation from heat, moisture, and light.
Stock Solution 10-100 mM in sterile H₂O or appropriate bufferHigh concentration improves stability.
Storage of Aliquots -20°C or -80°C, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[12]
Working Solution Prepare fresh for each experimentEnsures maximum potency and reproducibility.
Topic: Low Signal in cAMP Assays (Gs/Gi Activation)

Q: I'm not seeing a significant cAMP increase after this compound stimulation. What are the common causes?

A: Low signal in cAMP assays is a frequent issue.[12][17] Assuming your this compound is active, consider these factors:

  • Suboptimal Agonist Concentration/Stimulation Time: The effect of this compound is both dose- and time-dependent.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the EC50. Also, run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the point of peak cAMP accumulation.[12]

  • Low Receptor Expression: The cell line may not express sufficient levels of the target β-adrenergic receptor.

    • Solution: Confirm receptor expression using an independent method like qPCR, Western blot, or radioligand binding.[18] If expression is too low, consider using a cell line known for high expression or a transient/stable transfection system.

  • Poor Cell Health: Unhealthy or high-passage-number cells will respond poorly.

    • Solution: Always use cells that are healthy, in a logarithmic growth phase, and have a low passage number.[12][19] Perform a cell viability count before plating.

  • Ineffective PDE Inhibition: Phosphodiesterases (PDEs) in the cell rapidly degrade cAMP. If not inhibited, your signal will be diminished or lost.

    • Solution: Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer. The optimal concentration (often around 0.5 mM) should be determined for your specific cell line.[12][20]

Q: How critical is a phosphodiesterase (PDE) inhibitor in my cAMP assay?

A: Highly critical, especially when expecting a small or transient signal. PDEs are enzymes that terminate the cAMP signal by hydrolyzing it to 5'-AMP.[20] Including a PDE inhibitor like IBMX prevents this degradation, allowing cAMP to accumulate to detectable levels.[12] Its use is strongly recommended for nearly all Gs-coupled receptor assays and is essential for Gi-coupled receptor assays where you measure the inhibition of a forskolin-stimulated signal.[6]

Topic: Low Signal in Calcium Mobilization Assays (Gq Activation)

Q: My calcium signal after adding this compound is weak or too transient. How can I improve it?

A: Calcium signals mediated by Gq-coupled receptors like α1-adrenergic receptors can be very rapid and transient.

  • Low Receptor Expression: As with cAMP assays, insufficient α1-adrenergic receptor expression will lead to a weak response.

    • Solution: Validate receptor expression in your chosen cell line.

  • Inappropriate Assay Buffer: The components of the buffer can affect the signal.

    • Solution: Use a buffer that maintains cell health and does not interfere with the fluorescent calcium indicator. Some assays work best in the presence of calcium, while others require a calcium-free medium initially to measure the release from intracellular stores.

  • Suboptimal Dye Loading: The calcium indicator dye may not be loaded efficiently into the cells.

    • Solution: Optimize the dye concentration and loading time/temperature according to the manufacturer's protocol. Ensure that any quencher is added correctly to reduce extracellular fluorescence.

  • Instrument Settings: The plate reader settings may not be sensitive enough to capture the rapid signal.

    • Solution: Ensure you are using the correct excitation/emission wavelengths for your calcium indicator. Increase the instrument's gain or sensitivity. Crucially, ensure the reader is set to take rapid, kinetic reads immediately after agonist injection to capture the transient peak of calcium release.[21]

Topic: Low Signal in β-Arrestin Recruitment Assays

Q: I'm observing little to no β-arrestin recruitment with this compound. What should I check?

A: β-arrestin recruitment assays measure a distinct signaling outcome. A lack of signal can be due to several factors:

  • Receptor-Arrestin Interaction Class: GPCRs exhibit different patterns of β-arrestin interaction. Class A interactions are transient and occur at the plasma membrane, while Class B interactions are more stable and persist into endosomes.[22]

    • Solution: Your assay's incubation time might be missing the interaction window. Perform a time-course experiment (e.g., 5, 30, 60, 90 minutes) to find the optimal time point for your specific receptor.[13][22]

  • Insufficient GRK Expression: G-protein coupled receptor kinases (GRKs) are required to phosphorylate the activated receptor before arrestin can bind.

    • Solution: Your cell line may not express the correct subtype or a sufficient level of GRKs. This can sometimes be overcome by co-transfecting a specific GRK along with the receptor.[11]

  • Low Expression of Assay Components: This applies to engineered systems like EFC (e.g., PathHunter) or BRET assays.

    • Solution: Ensure that both the receptor-tagged and β-arrestin-tagged fusion proteins are expressed at adequate levels. Low expression of either partner will result in a poor signal.[10]

  • Ligand Bias: this compound might be a "biased agonist" at your receptor of interest, preferentially activating G-protein signaling over the β-arrestin pathway.

    • Solution: This is a valid biological result. Compare the this compound response to a known, non-biased agonist for that receptor to confirm if the lack of signal is due to ligand bias or a technical issue.

Key Experimental Protocols

Note: These are generalized protocols. Always refer to your specific assay kit manufacturer's instructions.

Protocol 1: cAMP Determination Assay (Generic HTRF)
  • Cell Preparation:

    • Harvest healthy, low-passage cells (e.g., HEK293 expressing the target receptor) that are 60-80% confluent.[19]

    • Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Dispense 10-20 µL of the cell suspension into a 384-well low-volume white plate at an optimized density.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add 5-10 µL of the this compound dilution or vehicle control to the wells.

    • Incubate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Detection:

    • Add 10 µL of HTRF cAMP-d2 detection reagent.

    • Add 10 µL of HTRF anti-cAMP-cryptate detection reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and convert to cAMP concentration using a standard curve.

Protocol 2: Intracellular Calcium Mobilization Assay
  • Cell Preparation:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Remove culture medium.

  • Dye Loading:

    • Prepare the calcium indicator dye (e.g., Fluo-4 AM, Calcium-6) in an appropriate assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Add the dye solution to the cells and incubate for 45-60 minutes at 37°C.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Stimulation and Detection:

    • Prepare a concentrated this compound solution plate.

    • Place the cell plate into a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Inject the this compound solution and continue to record the fluorescence signal kinetically for 60-180 seconds.

  • Data Analysis:

    • Analyze the data by calculating the maximum peak fluorescence response over the baseline for each well.

    • Plot the response against the this compound concentration to generate a dose-response curve.

Protocol 3: β-Arrestin Recruitment Assay (Generic EFC/PathHunter)
  • Cell Handling:

    • Use an engineered cell line co-expressing the GPCR fused to one enzyme fragment and β-arrestin fused to the complementing fragment.[22][23]

    • Plate the cells in a 384-well white plate and allow them to attach overnight. Serum-starvation may be required for some targets.[13]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the agonist dilutions to the cells.

    • Incubate the plate for the optimized duration (e.g., 90 minutes) at 37°C or room temperature.[23]

  • Detection:

    • Prepare the detection reagent containing the enzyme substrate according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Normalize the data to a vehicle control and a maximal agonist control.

    • Plot the normalized response against the this compound concentration to determine the EC50 value.[23]

Data Summary Tables

Table 2: Troubleshooting Checklist for Low Signal in this compound AssaysPossible CauseRecommended Action
Reagents This compound degradationPrepare fresh stock solution from powder; use single-use aliquots.
Expired/Improperly stored kitVerify expiration dates and storage conditions of all components.
Ineffective PDE inhibitor (cAMP)Test a new batch of inhibitor; optimize concentration.[12]
Cells Low receptor expressionConfirm expression (qPCR/Western); use a different cell line or transfect.[10][20]
Poor cell health/viabilityUse low passage cells; check for contamination; confirm viability >90%.[12]
Incorrect cell densityPerform a cell titration experiment to find the optimal density.[20]
Protocol Incorrect plate reader settingsVerify excitation/emission wavelengths and gain/sensitivity settings.[12]
Suboptimal stimulation timeConduct a time-course experiment to identify the peak signal window.[12][22]
Assay temperature not optimalTest assay performance at room temperature vs. 37°C.
Buffer composition issuesCheck pH and ionic strength; test for DMSO interference.[24]
Table 3: Typical Concentration Ranges for Assay ComponentsComponentTypical Concentration RangeNotes
Agonist This compound10⁻¹⁰ M to 10⁻⁴ MA wide range is needed to establish a full dose-response curve.
PDE Inhibitor IBMX100 µM - 1 mMCell line dependent; 0.5 mM is a common starting point.[20]
Radioligand e.g., [³H]-dihydroalprenolol0.1 - 5 x KdFor binding assays, concentration should be near the Kd value.[24]
Calcium Dye e.g., Fluo-4 AM1 - 5 µMRefer to manufacturer's protocol; optimize for cell type.
DMSO (Final) < 0.5%Higher concentrations can be cytotoxic and interfere with the assay.[12][13]

References

Technical Support Center: Troubleshooting Variability in Epinine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal studies involving Epinine (N-methyldopamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from epinephrine (B1671497)?

A1: this compound, also known as N-methyldopamine, is the active metabolite of the orally active inotropic agent, ibopamine. It acts as a full agonist at both dopamine (B1211576) (DA) receptors and alpha- and beta-adrenoceptors. While structurally similar to epinephrine (adrenaline), a key difference is that this compound's effects do not appear to involve the indirect release of endogenous noradrenaline. Furthermore, this compound exhibits a stronger alpha-adrenoceptor agonistic activity compared to dopamine.

Q2: What is the expected cardiovascular response to this compound in rodents?

A2: In anesthetized rats, intravenous administration of this compound typically produces a biphasic effect on mean arterial blood pressure.[1] At lower doses (below 40 micrograms/kg), a decrease in blood pressure is observed, while higher doses lead to a dose-dependent increase in blood pressure.[1] this compound can also induce bradycardia in a dose-dependent manner.[1]

Q3: Why am I observing high variability in blood pressure readings between animals in the same dose group?

A3: High inter-animal variability can stem from several factors. These include intrinsic biological differences such as genetic strain, sex, and age, which can influence receptor expression and sensitivity. Environmental factors like stress from handling or housing conditions can also significantly impact cardiovascular responses. Lastly, procedural inconsistencies in drug administration or blood pressure measurement can introduce variability.

Q4: Can the animal strain affect the experimental outcome?

A4: Yes, the choice of rodent strain can significantly impact the results of an this compound study. Different strains can have varying levels of dopamine and adrenergic receptor expression. For example, Wistar rats have been shown to exhibit higher levels of D1 and D2 receptor binding in certain brain regions compared to Sprague-Dawley rats.[2] These differences in receptor density can lead to strain-specific cardiovascular responses to a dual agonist like this compound.

Q5: How stable is this compound in solution for in vivo studies?

Troubleshooting Guides

Issue 1: Unexpected or Biphasic Blood Pressure Response

Symptoms:

  • Observing both hypotensive and hypertensive responses within the same study, sometimes in a dose-dependent manner.

  • High variability in the direction and magnitude of blood pressure changes.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Dose-Dependent Receptor Activation This compound's biphasic effect is likely due to its dual agonism. At low doses, dopamine receptor activation may predominate, leading to vasodilation and hypotension. At higher doses, alpha-adrenergic receptor activation can cause vasoconstriction and hypertension.[1] Action: Conduct a thorough dose-response study to characterize the biphasic nature of the response in your specific animal model and under your experimental conditions.
Animal Stress Stress can elevate baseline sympathetic tone, altering the cardiovascular response to this compound. Action: Ensure a proper acclimatization period for the animals. Handle animals gently and consistently. Consider using a restraint method that minimizes stress, and ensure the experimental environment is quiet and controlled.
Anesthesia The type and depth of anesthesia can significantly influence cardiovascular parameters and autonomic reflexes, thereby altering the response to this compound. Action: Use a consistent anesthesia protocol. Be aware that some anesthetics can have their own effects on blood pressure and heart rate. If possible, consider using conscious, freely moving animals with telemetry implants for the most accurate cardiovascular data.

Experimental Protocols & Data

Quantitative Data Summary: Cardiovascular Effects of Intravenous this compound in Anesthetized Rats

The following table summarizes the expected dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized Wistar rats.

This compound Dose (µg/kg, IV) Mean Arterial Pressure (MAP) Change Heart Rate (HR) Change Primary Receptor(s) Implicated
< 40Decrease (up to ~21.5%)[1]Bradycardia (dose-dependent)[1]Dopaminergic
> 40Increase (dose-dependent, up to ~73.2%)[1]Bradycardia (dose-dependent)[1]Alpha-adrenergic

Data synthesized from studies in anesthetized Wistar rats.[1]

Methodology: Preparation of this compound Solution for In Vivo Administration

Objective: To prepare a sterile this compound solution for intravenous or subcutaneous administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline or 5% dextrose in water (D5W)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Under aseptic conditions in a laminar flow hood, weigh the required amount of this compound hydrochloride powder.

  • Dissolve the powder in a pre-determined volume of sterile saline or D5W to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution protected from light, preferably at 4°C. Based on epinephrine stability data, the solution should be stable for an extended period, but it is best practice to use freshly prepared solutions.[3]

  • On the day of the experiment, dilute the stock solution with sterile saline or D5W to the final desired concentrations for injection.

Methodology: Intravenous (Tail Vein) Injection in Mice

Objective: To administer this compound solution intravenously to a mouse via the lateral tail vein.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles

  • Sterile 1 mL syringes

  • 70% ethanol (B145695)

  • This compound solution at the desired concentration

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation, making the veins more visible and accessible.

  • Place the mouse in an appropriate restrainer.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

This compound Signaling Pathway

Epinine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adrenergic_Receptor Adrenergic Receptor (α, β) This compound->Adrenergic_Receptor Binds Dopamine_Receptor Dopamine Receptor (D1, D2) This compound->Dopamine_Receptor Binds G_Protein_Adrenergic G-Protein (Gs/Gi/Gq) Adrenergic_Receptor->G_Protein_Adrenergic Activates G_Protein_Dopamine G-Protein (Gs/Gi) Dopamine_Receptor->G_Protein_Dopamine Activates AC Adenylyl Cyclase G_Protein_Adrenergic->AC Activates/Inhibits PLC Phospholipase C G_Protein_Adrenergic->PLC Activates (Gq) G_Protein_Dopamine->AC Activates/Inhibits Cellular_Response_Dopamine Dopaminergic Response G_Protein_Dopamine->Cellular_Response_Dopamine Modulates Ion Channels cAMP cAMP AC->cAMP Produces AC->Cellular_Response_Dopamine via cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Adrenergic Adrenergic Response PKA->Cellular_Response_Adrenergic Phosphorylates Targets IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Ca_Release->Cellular_Response_Adrenergic Mediates

Caption: Simplified signaling pathway of this compound, illustrating its dual action on adrenergic and dopamine receptors.

Experimental Workflow: this compound Cardiovascular Study in Rodents

Epinine_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (≥ 3 days) Randomization Randomize Animals into Groups Animal_Acclimatization->Randomization Baseline_Measurement Baseline Cardiovascular Measurement Randomization->Baseline_Measurement Epinine_Prep Prepare this compound Solution Baseline_Measurement->Epinine_Prep Administration Administer this compound (IV or SC) Epinine_Prep->Administration CV_Monitoring Continuous Cardiovascular Monitoring Administration->CV_Monitoring Data_Collection Data Collection CV_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for assessing the cardiovascular effects of this compound in rodent models.

Troubleshooting Logic: High Variability in Blood Pressure

Troubleshooting_Variability Start High Variability in Blood Pressure Observed Check_Procedure Review Experimental Procedure Consistency Start->Check_Procedure Check_Animal_Factors Assess Animal-Related Factors Check_Procedure->Check_Animal_Factors No Inconsistent_Procedure Inconsistent Dosing, Measurement, or Handling Check_Procedure->Inconsistent_Procedure Yes Check_Drug_Prep Verify this compound Solution Preparation & Stability Check_Animal_Factors->Check_Drug_Prep No Variable_Animals Differences in Strain, Sex, Age, or Stress Check_Animal_Factors->Variable_Animals Yes Drug_Issue Incorrect Concentration or Degraded Compound Check_Drug_Prep->Drug_Issue Yes Resolved Variability Reduced Check_Drug_Prep->Resolved No Standardize_Protocol Standardize Protocol & Retrain Personnel Inconsistent_Procedure->Standardize_Protocol Standardize_Protocol->Resolved Refine_Animal_Model Refine Animal Model Selection & Acclimatization Variable_Animals->Refine_Animal_Model Refine_Animal_Model->Resolved Prepare_Fresh_Solution Prepare Fresh Solution & Validate Concentration Drug_Issue->Prepare_Fresh_Solution Prepare_Fresh_Solution->Resolved

Caption: A logical workflow for troubleshooting high variability in blood pressure measurements in this compound studies.

References

Epinine Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epinine. The information is designed to address specific issues that may be encountered during the generation of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as N-methyldopamine, is a sympathomimetic agent that functions as the active metabolite of ibopamine.[1] It primarily acts as a dopamine (B1211576) D1 receptor agonist and a potent beta-2 adrenoceptor agonist.[1] It also exhibits greater alpha-adrenoceptor activity compared to dopamine.[1] this compound's action on adrenergic receptors, which are G-protein coupled receptors (GPCRs), triggers intracellular signaling cascades.[][3] For instance, its effect on beta-adrenergic receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[][4][5]

Q2: What are the key parameters to consider when designing an this compound dose-response experiment?

A2: When designing a dose-response experiment for this compound, it is crucial to carefully select the range and number of concentrations. A typical experiment should include 5-10 concentrations spanning a wide range to accurately define the bottom and top plateaus of the curve.[6] It is also important to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) to establish a baseline response. The choice of assay and endpoint (e.g., cAMP accumulation, downstream gene expression, or a physiological response) will depend on the specific research question.

Q3: How should this compound be stored to ensure its stability?

A3: this compound, being a catecholamine, is susceptible to oxidation. Stock solutions should be prepared fresh from a high-quality source. If short-term storage is necessary, it is advisable to store aliquots in a light-protected container at low temperatures. Studies on the closely related compound, epinephrine (B1671497), have shown that its stability is dependent on concentration, temperature, and exposure to light.[7][8][9][10] For example, some epinephrine solutions have been found to be stable for up to 90 days when stored in syringes.[7][8] It is recommended to consult the manufacturer's specific storage guidelines for the this compound product being used.

Troubleshooting Guide

Issue 1: High variability between replicate wells for the same this compound concentration.

Potential Cause Troubleshooting Step
Inconsistent Cell Plating: Uneven cell distribution across the plate.Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques to improve accuracy.[11]
Edge Effects: Evaporation and temperature fluctuations in the outer wells of the microplate.Avoid using the outer wells for experimental samples. Fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[11]
Pipetting Errors: Inaccurate dispensing of this compound or other reagents.Calibrate pipettes regularly. Use low-retention pipette tips. Visually inspect for and remove any air bubbles before dispensing.
Compound Precipitation: this compound coming out of solution at higher concentrations.Visually inspect the drug dilutions for any signs of precipitation. Gentle warming or sonication may help to redissolve the compound.[11]

Issue 2: The dose-response curve does not reach a clear top or bottom plateau.

Potential Cause Troubleshooting Step
Insufficient Concentration Range: The tested concentrations are not high or low enough to elicit the maximal or minimal response.Widen the range of this compound concentrations in the next experiment. Perform a broader pilot study to determine the approximate EC50.
Incomplete Response: The assay incubation time may be too short for the biological system to reach equilibrium.Optimize the incubation time by performing a time-course experiment at a single, effective concentration of this compound.
Data Normalization Issues: Improper normalization of the data can obscure the plateaus.Normalize the data to the vehicle control (0% effect) and a positive control or the maximal response observed (100% effect).[12]

Issue 3: The obtained EC50 value is inconsistent with previous experiments or literature.

Potential Cause Troubleshooting Step
Cell Passage Number: The responsiveness of cells can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.[11]
Reagent Variability: Differences in media components, serum batches, or this compound stock solution can affect the results.Maintain consistency in all reagents. Prepare a large batch of media and aliquot for use across multiple experiments. Always use a freshly prepared this compound stock or one that has been stored properly.
Assay Conditions: Variations in temperature, CO2 levels, or incubation times can alter cellular responses.Standardize all assay parameters and ensure they are consistent between experiments.
Curve Fitting Model: An inappropriate non-linear regression model was used to analyze the data.Ensure the chosen model (e.g., four-parameter logistic regression) is appropriate for the data.[6] Check the goodness-of-fit statistics.

Experimental Protocols

Protocol 1: In Vitro this compound Dose-Response Curve using a cAMP Assay

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing a beta-adrenergic receptor) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 10 pM).

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration (response) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the EC50 and Hill slope.[13]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a cAMP Assay

This compound Concentration (M)Log [this compound]Response (Normalized)
1.00E-11-11.000.02
1.00E-10-10.000.15
1.00E-09-9.000.48
1.00E-08-8.000.85
1.00E-07-7.000.98
1.00E-06-6.001.00

Visualizations

Epinine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AdrenergicReceptor Adrenergic Receptor (GPCR) This compound->AdrenergicReceptor Binds G_protein G-Protein (Gs) AdrenergicReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets

Caption: this compound signaling pathway via a Gs-coupled adrenergic receptor.

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve Results Check_Replicates High variability in replicates? Start->Check_Replicates Check_Plateaus Plateaus not reached? Check_Replicates->Check_Plateaus No Sol_Replicates Review cell plating technique. Check for edge effects. Verify pipetting accuracy. Check_Replicates->Sol_Replicates Yes Check_EC50 EC50 value shifted? Check_Plateaus->Check_EC50 No Sol_Plateaus Widen concentration range. Optimize incubation time. Review data normalization. Check_Plateaus->Sol_Plateaus Yes Sol_EC50 Standardize cell passage number. Ensure reagent consistency. Verify assay conditions. Check_EC50->Sol_EC50 Yes End Optimized Results Check_EC50->End No Sol_Replicates->End Sol_Plateaus->End Sol_EC50->End

Caption: A logical workflow for troubleshooting common dose-response curve issues.

References

Cell viability issues with high concentrations of Epinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epinine (N-methyldopamine). This guide addresses potential cell viability issues and other unexpected outcomes that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability at high concentrations of this compound. What is the expected cytotoxic concentration?

Currently, there is a lack of established IC50 values for this compound-induced cytotoxicity in the public domain. In fact, recent studies suggest that this compound may have a protective effect against a specific form of cell death called ferroptosis.[1][2] However, it is possible that at very high concentrations, off-target effects or compound instability could contribute to cell death. The perceived cytotoxicity can be highly dependent on the cell line, experimental conditions, and the purity of the this compound used. It is crucial to perform a dose-response curve for your specific cell model to determine the concentration at which viability is affected.

Q2: Our cell viability results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results with catecholamines like this compound often stem from its stability in cell culture media. This compound, and related compounds, are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the pH of the culture medium (typically 7.2-7.4).[3] Oxidized byproducts of this compound may have different biological activities and could be toxic to cells.

To improve consistency:

  • Use Salt Forms: this compound salts, such as hydrochloride, are generally more stable in solution than the free base.

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Avoid storing diluted this compound in culture media.

  • Protect from Light: Cover this compound solutions and cell culture plates containing this compound with aluminum foil to prevent photodegradation.

  • Consider Antioxidants: The addition of a low concentration of an antioxidant like ascorbic acid to your this compound stock solution may help to prevent oxidation. However, it is important to first test the effect of the antioxidant alone on your cells.

Q3: Could the this compound itself be interfering with our cell viability assay?

Yes, this is a possibility, particularly with metabolic assays like MTT, MTS, or resazurin. At high concentrations, a compound can chemically reduce the assay reagent, leading to a false positive signal for cell viability. Conversely, precipitates of the compound at high concentrations can interfere with optical readings.

To check for interference:

  • Run a control experiment in cell-free wells containing media and the same concentrations of this compound used in your experiment. Add the viability assay reagent to these wells and measure the signal. A significant signal in the absence of cells indicates direct chemical reduction of the reagent by this compound.

  • Visually inspect the wells containing high concentrations of this compound under a microscope for any signs of precipitation before adding the assay reagent.

Q4: What are the known signaling pathways affected by this compound?

This compound, also known as N-methyldopamine, is known to be an agonist of the dopamine (B1211576) D1 receptor.[4] More recently, it has been identified as an inhibitor of protein disulfide isomerase (PDI). This inhibition has been shown to protect cells from ferroptosis by preventing the dimerization of nitric oxide synthase (NOS), which in turn reduces the accumulation of nitric oxide (NO) and reactive oxygen species (ROS).[1][2]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues when assessing the effects of high concentrations of this compound on cell viability.

Problem 1: Higher than expected cytotoxicity or a steep drop-off in viability at a certain concentration.
Possible Cause Troubleshooting Steps
Compound Instability/Degradation 1. Prepare fresh this compound solutions for each experiment from a powdered stock. 2. Protect all this compound-containing solutions and plates from light. 3. Consider using a salt form of this compound (e.g., hydrochloride). 4. Perform a time-course experiment to see if the toxic effect increases with longer incubation times, which might suggest degradation into a toxic byproduct.
Precipitation at High Concentrations 1. Visually inspect the wells of your culture plate under a microscope for any signs of precipitate. 2. Determine the solubility limit of this compound in your specific cell culture medium.
pH Shift in Media 1. Measure the pH of the culture media after the addition of the highest concentration of your this compound stock solution. A significant change in pH can be toxic to cells. 2. Ensure your this compound stock solution is properly buffered.
Cell-Type Specific Sensitivity 1. The observed cytotoxicity may be a genuine biological effect in your specific cell model. 2. Consider testing this compound on a different, well-characterized cell line to see if the effect is reproducible.
Problem 2: No effect on cell viability, even at high concentrations.
Possible Cause Troubleshooting Steps
Protective Effect of this compound 1. Your cells may not be susceptible to this compound-induced toxicity, or the compound may be exerting a protective effect. 2. Consider co-treatment with a known inducer of a specific cell death pathway (e.g., a ferroptosis inducer like erastin (B1684096) or RSL3) to investigate if this compound has a protective role.[1][2]
Incorrect Concentration of Stock Solution 1. Double-check the calculations for your stock solution and dilutions. 2. If possible, verify the concentration of your stock solution using an analytical method like HPLC.
Assay Insensitivity 1. Ensure that your chosen cell viability assay is sensitive enough to detect small changes. 2. Increase the incubation time of your assay, within the linear range of the assay, to allow for more signal to develop. 3. Consider using a more sensitive assay (e.g., an ATP-based luminescence assay).

Data Summary

Table 1: Summary of Known Biological Activities of this compound

Target/Process Effect of this compound Potential Downstream Consequences Reference
Dopamine D1 ReceptorAgonistActivation of adenylyl cyclase, increase in cAMP[4]
Protein Disulfide Isomerase (PDI)InhibitorPrevention of ferroptosis, reduction of NO and ROS[1][2]

Table 2: Example Presentation of Dose-Response Data for a Test Compound

This table is for illustrative purposes only and does not represent actual data for this compound.

Cell Line Treatment Duration (hours) IC50 (µM) ± SD Assay Method
HeLa24150.5 ± 12.3MTT
HeLa4885.2 ± 9.8MTT
A54948> 200MTS
SH-SY5Y48120.7 ± 15.1CellTiter-Glo

Experimental Protocols

Protocol 1: Assessing Cell Viability with an MTS Assay

This protocol provides a general method for determining the effect of this compound on cell viability using an MTS assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (salt form, e.g., hydrochloride, recommended)

  • Sterile, light-protected microcentrifuge tubes

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 18-24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Immediately before use , prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. Prepare these dilutions in light-protected tubes.

    • Carefully remove the medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (no cells) for a background control, and wells with cells in medium without this compound as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions, ensuring the plate is protected from light.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells (background) from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % viability against the log of the this compound concentration to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate 18-24h for attachment seed_cells->incubate_attach treat_cells Treat cells with this compound incubate_attach->treat_cells prep_this compound Prepare fresh this compound dilutions prep_this compound->treat_cells incubate_treat Incubate for desired duration (e.g., 24-72h) treat_cells->incubate_treat add_reagent Add viability assay reagent (e.g., MTS) incubate_treat->add_reagent incubate_assay Incubate 1-4h add_reagent->incubate_assay read_plate Read absorbance/fluorescence incubate_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate dose-response curve calc_viability->plot_curve

Caption: Experimental workflow for assessing the effect of this compound on cell viability.

troubleshooting_flow start Unexpected Cytotoxicity Observed check_stability Is the compound stable? start->check_stability check_solubility Is the compound soluble? check_stability->check_solubility Yes improve_stability Improve stability: - Use fresh solutions - Protect from light - Use salt form check_stability->improve_stability No check_assay Assay interference? check_solubility->check_assay Yes adjust_concentration Adjust concentration to be below solubility limit check_solubility->adjust_concentration No biological_effect Likely a true biological effect check_assay->biological_effect No run_controls Run cell-free controls to check for interference check_assay->run_controls Yes improve_stability->start Re-test adjust_concentration->start Re-test run_controls->start Re-test

Caption: Troubleshooting workflow for unexpected cytotoxicity.

epinine_pathway This compound This compound (N-methyldopamine) PDI Protein Disulfide Isomerase (PDI) This compound->PDI inhibits NOS_dimer NOS Dimerization (Activation) PDI->NOS_dimer mediates NO Nitric Oxide (NO) Production NOS_dimer->NO ROS Reactive Oxygen Species (ROS) & Lipid Peroxidation NO->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

References

Technical Support Center: Improving the Specificity of Epinine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Epinine binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary binding targets of this compound?

This compound, also known as N-methyldopamine, is a catecholamine that interacts with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). Its binding profile is similar to other endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The primary targets are the α and β-adrenergic receptor subtypes.[1][2] The affinity of this compound for these subtypes can vary, influencing its physiological effects.

Q2: What are the common assay formats used to measure this compound binding?

Several assay formats can be employed to quantify the binding of this compound to its target receptors. The most common include:

  • Radioligand Binding Assays: This is a traditional and widely used method for GPCRs.[3][4] It involves using a radiolabeled ligand that binds to the receptor of interest. The binding of unlabeled this compound is measured by its ability to compete with and displace the radioligand.

  • Fluorescence-Based Assays: These methods offer an alternative to radioactivity and are often higher-throughput.[3] Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be adapted to measure this compound binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5] This can provide detailed kinetic information about the this compound-receptor interaction.

Q3: What is non-specific binding and how can I minimize it?

Non-specific binding refers to the adherence of a ligand to components of the assay system other than the target receptor, such as the walls of the assay plate or filter membranes.[6] This can lead to high background noise and inaccurate results.[7]

To minimize non-specific binding:

  • Use Blocking Agents: Agents like Bovine Serum Albumin (BSA) or casein can be used to coat the assay plates and other surfaces, preventing the ligand from sticking non-specifically.[7]

  • Optimize Buffer Composition: Increasing the salt concentration (e.g., NaCl) in the assay buffer can help disrupt weak, non-specific ionic interactions.[8]

  • Include a Non-specific Binding Control: In radioligand assays, this is achieved by adding a high concentration of an unlabeled ligand to a set of wells to saturate the specific binding sites. The remaining signal represents the non-specific binding, which can then be subtracted from the total binding.[3]

Q4: How do I differentiate between on-target and off-target binding?

Off-target binding occurs when this compound interacts with other proteins or receptors that are structurally similar to its intended target.[8] To confirm on-target binding and identify potential off-target effects:

  • Competitive Binding Assays: Use known selective antagonists for the target receptor. If this compound is binding to the target, its binding should be displaced by the selective antagonist in a concentration-dependent manner.

  • Use a Target-Negative Control System: Perform the binding assay in a cell line or membrane preparation that does not express the target receptor.[8] Any binding observed in this system can be attributed to off-target effects.

  • Knockdown or Knockout Models: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor. A significant reduction or absence of this compound binding in these models strongly indicates on-target activity.[8]

Troubleshooting Guides

Issue 1: High Background Signal or High Non-Specific Binding

High background can obscure the specific binding signal, leading to a poor signal-to-noise ratio and inaccurate affinity measurements.

Potential Cause Recommended Solution Rationale
Radioligand concentration is too high. Titrate the radioligand to a concentration at or below its dissociation constant (Kd).[6]Using a lower concentration of the radioligand minimizes the chances of it binding to low-affinity, non-specific sites.
Insufficient washing. Increase the number and volume of wash steps after the incubation period.[6]Thorough washing is crucial to remove unbound and non-specifically bound ligands.
Inadequate blocking. Increase the concentration or incubation time of the blocking agent (e.g., BSA). Consider trying a different blocking agent.[8]Ensures that all non-specific sites on the assay plate and membranes are effectively saturated.
Ligand sticking to filters or plates. Pre-soak filter plates with an agent like polyethyleneimine (PEI).[6]PEI is a cationic polymer that can reduce the non-specific binding of negatively charged ligands to glass fiber filters.
Issue 2: Low or No Specific Binding Signal

A weak or absent specific signal can make it impossible to determine the binding affinity of this compound.

Potential Cause Recommended Solution Rationale
Low receptor expression. Use a cell line known to have high expression of the target adrenergic receptor subtype or prepare membranes from a tissue source with high receptor density.[6]A higher concentration of the target receptor will result in a stronger specific binding signal.
Degradation of receptor or ligand. Use freshly prepared cell membranes or ligand solutions. Include protease inhibitors in the membrane preparation buffer.[6]Ensures the integrity and activity of the key assay components.
Suboptimal assay buffer conditions. Optimize the pH and ionic strength of the assay buffer. Different receptors have different optimal binding conditions.[9]The binding affinity of a ligand can be highly sensitive to the buffer environment.
Incubation time is too short. Perform a time-course experiment to determine the time required to reach binding equilibrium.[6]Insufficient incubation time will result in an underestimation of the binding.
Issue 3: Poor Reproducibility Between Experiments
Potential Cause Recommended Solution Rationale
Inconsistent sample preparation. Develop and strictly adhere to a standardized protocol for all steps, including membrane preparation, reagent dilution, and assay procedure.[7]Minimizes variability introduced by procedural differences.
Reagent variability. Use high-quality reagents and minimize batch-to-batch variation. Aliquot and store reagents properly.[7]Ensures that the performance of the assay is not affected by changes in reagent quality.
Pipetting errors. Calibrate pipettes regularly and use proper pipetting techniques. For critical steps, consider using automated liquid handlers.Precise and accurate liquid handling is essential for reproducible results.
Inconsistent incubation conditions. Ensure that the incubation temperature and time are precisely controlled for all experiments.Binding kinetics are temperature-dependent, and equilibrium is time-dependent.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype using a competitive binding format.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) at a concentration close to its Kd.

    • A range of concentrations of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine (B1677648) for α receptors or 10 µM propranolol (B1214883) for β receptors).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

4. Detection:

  • Dry the filter plate.

  • Add a scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_workflow Competitive Binding Assay Workflow prep 1. Membrane Preparation reaction 2. Binding Reaction (Radioligand + this compound) prep->reaction separation 3. Separation of Bound & Free Ligand reaction->separation detection 4. Radioactivity Detection separation->detection analysis 5. Data Analysis (IC50 -> Ki) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

G cluster_troubleshooting Troubleshooting High Non-Specific Binding start High Non-Specific Binding Observed q1 Is radioligand concentration > Kd? start->q1 s1 Decrease radioligand concentration q1->s1 Yes q2 Is washing sufficient? q1->q2 No s1->q2 s2 Increase wash volume/steps q2->s2 No q3 Is blocking adequate? q2->q3 Yes s2->q3 s3 Optimize blocking agent/concentration q3->s3 No end Problem Resolved q3->end Yes s3->end

Caption: Decision tree for troubleshooting high non-specific binding.

G cluster_pathway This compound Signaling at Adrenergic Receptors This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Beta β-Adrenergic Receptor This compound->Beta Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi Gs Gs Beta->Gs PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate

Caption: Simplified signaling pathways for this compound at adrenergic receptors.

References

Epinine Experimental Control Center: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epinine (Epinephrine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing this compound degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a pink or brown color. What is happening and is the solution still usable?

A: The color change is a visual indicator of this compound degradation, specifically oxidation. The catechol moiety of this compound is highly susceptible to oxidation, forming intermediate products like adrenochrome (B1665551) (which has a pinkish-red color) and eventually polymerizing into brown melanin-like compounds.[1][2] A discolored solution indicates significant degradation and loss of active compound. It is strongly recommended to discard the solution and prepare a fresh one, as the actual concentration of this compound will be lower than intended, and the degradation products could interfere with your experiment.

Q2: What is the primary cause of this compound degradation in an experimental setting?

A: The primary cause is autoxidation, a process significantly accelerated by several factors:

  • High pH: Alkaline or even neutral conditions dramatically increase the rate of oxidation.[3][4]

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent is critical for the oxidation process.[1]

  • Exposure to Light: UV light provides the energy to catalyze oxidative reactions.[1][5]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of degradation reactions.[5][6]

  • Presence of Metal Ions: Metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can act as catalysts for oxidation.[1][7]

Q3: How can I prepare an this compound stock solution to maximize its stability?

A: Preparing a stable stock solution is crucial. Follow these key principles:

  • Use an Acidic Diluent: Dissolve this compound powder in a slightly acidic solution. The optimal pH range for maximum stability is between 2.5 and 4.5.[2][7] A common practice is to use a diluent like 0.01 N HCl.

  • Choose the Right Solvent: Solutions containing 5% dextrose (D5W) are often recommended as dextrose can offer some protection against oxidation compared to normal saline alone.[8]

  • Incorporate an Antioxidant: Add an antioxidant like sodium metabisulfite (B1197395) or ascorbic acid to the solution.[1][8]

  • Minimize Oxygen Exposure: Use de-gassed solvents. You can also purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[8]

Q4: What are the best practices for storing this compound solutions (both stock and working dilutions)?

A: Proper storage is non-negotiable for maintaining this compound integrity.

  • Protect from Light: Always store solutions in amber glass vials or use UV-light blocking bags to prevent photodegradation.[5][8]

  • Control Temperature: For long-term storage, aliquots should be kept refrigerated at 2-8°C or, for even longer stability, frozen at -20°C or -70°C.[6][9][10] Refrigerated solutions can be stable for months, depending on the preparation.[6]

  • Aliquot: Freeze stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

If you are experiencing inconsistent results or suspected degradation, use the following guide to troubleshoot the issue.

TroubleshootingGuide start Problem: Inconsistent Results or Visible Degradation check_color Is the solution discolored (pink/brown)? start->check_color check_ph What is the pH of your solution? check_color->check_ph No sol_color Solution is Oxidized. Discard and prepare a fresh, stabilized solution. check_color->sol_color Yes sol_ph_high pH is too high (>5). Remake solution with an acidic buffer/diluent (pH 2.5-4.5). check_ph->sol_ph_high Neutral/Alkaline sol_ph_ok pH is in optimal range. check_ph->sol_ph_ok Acidic (2.5-4.5) check_storage How are you storing the solution? sol_storage_bad Improper Storage. Store in amber vials at 2-8°C or frozen (-20°C). Avoid light and heat. check_storage->sol_storage_bad Exposed to Light/ Room Temp sol_storage_ok Storage conditions are correct. check_storage->sol_storage_ok Protected/ Refrigerated check_additives Are you using antioxidants? sol_additives_no No Antioxidants Used. Add an antioxidant like sodium metabisulfite or ascorbic acid to the prep. check_additives->sol_additives_no No sol_additives_yes Antioxidants are present. Consider other factors or quantify concentration. check_additives->sol_additives_yes Yes sol_ph_ok->check_storage sol_storage_ok->check_additives

Caption: Troubleshooting flowchart for this compound degradation issues.

Data Summary Tables

Table 1: Stability of Diluted this compound Solutions Under Various Storage Conditions

ConcentrationDiluentStorage Temp.Light ConditionDuration% Initial Concentration RemainingReference
10 µg/mL0.9% Saline4°C (Refrigerated)Dark90 Days>95%[9]
10 µg/mL0.9% Saline20°C (Room Temp)Dark90 Days>95%[9]
10 µg/mL0.9% Saline4°C (Refrigerated)Light90 Days>95%[9]
10 µg/mL0.9% Saline20°C (Room Temp)Light90 Days>95%[9]
20 µg/mLN/A2-8°C (Refrigerated)Protected6 Months>90%[6]
20 µg/mLN/A21-27°C (Room Temp)Protected<6 Months<90%[6]
20 µg/mLN/A21-27°C (Room Temp)Exposed to DaylightFew Days<90%[6]
16 & 64 µg/mL0.9% Saline2-8°C (Refrigerated)UV-blocking bag60 Days>90%[5]
16 & 64 µg/mL0.9% SalineRoom TempUV-blocking bag45 Days>90%[5]

Note: Stability can vary based on the complete formulation, including the presence of antioxidants and specific pH.

Table 2: Common Additives and Reagents for this compound Stabilization

Additive/ReagentPurposeTypical Concentration/UseNotesReference
Sodium Metabisulfite Antioxidant (Oxygen Scavenger)0.05% - 0.1% (w/v)Very effective but can form sulfonate adducts with this compound over extended periods.[1] May accelerate photodegradation.[1][1][3]
Ascorbic Acid (Vitamin C) AntioxidantEquimolar or slight excessA common alternative to sulfites.[8]
Cysteine AntioxidantVariesEffective at inhibiting oxidation in weakly alkaline solutions.[3][11]
Hydrochloric Acid (HCl) Acidifying AgentUse to adjust pH to 2.5 - 4.5Creates an acidic environment to inhibit the initial oxidation step.[2][7]
EDTA Chelating Agent~0.1 mg/mLBinds trace metal ions that can catalyze oxidation.[10]
5% Dextrose in Water (D5W) DiluentUsed as solventDextrose provides some protection against oxidation.[8]

Key Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)

This protocol outlines a method for preparing a stock solution with enhanced stability.

Workflow cluster_prep Preparation cluster_storage Filtration & Storage prep_solvent 1. Prepare Acidic Diluent (e.g., 0.01 N HCl or D5W adjusted to pH 3.5) add_antioxidant 2. Add Antioxidant (e.g., Sodium Metabisulfite to a final conc. of 0.05%) prep_solvent->add_antioxidant degas 3. De-gas Diluent (Sonicate or bubble N2 gas) add_antioxidant->degas weigh 4. Weigh this compound Powder (Protect from light) degas->weigh dissolve 5. Dissolve this compound in prepared diluent. Vortex gently. weigh->dissolve filter 6. Sterile Filter (0.22 µm syringe filter) dissolve->filter aliquot 7. Aliquot into Vials (Amber, single-use volumes) filter->aliquot purge 8. Purge Headspace (Flush with N2 or Argon gas) aliquot->purge store 9. Seal and Store (Refrigerate at 4°C or freeze at -20°C) purge->store

Caption: Workflow for preparing a stabilized this compound stock solution.

Methodology:

  • Prepare Diluent: Start with your chosen diluent (e.g., 5% Dextrose in Water). Adjust the pH to approximately 3.5 using dilute HCl.

  • Add Antioxidant: If using, dissolve your antioxidant (e.g., sodium metabisulfite) into the diluent to achieve the desired final concentration (e.g., 0.05% w/v).

  • De-gas Diluent: To remove dissolved oxygen, either sonicate the diluent under vacuum for 10-15 minutes or gently bubble nitrogen or argon gas through it for a similar duration.

  • Weigh this compound: In a subdued light environment, accurately weigh the required amount of this compound hydrochloride powder.

  • Dissolve: Add the prepared diluent to the this compound powder and vortex gently until fully dissolved. Keep the solution on ice.

  • Filter: Using a 0.22 µm sterile syringe filter, filter the stock solution to remove any particulates and ensure sterility.

  • Aliquot: Dispense the filtered solution into single-use volumes in amber glass or polypropylene (B1209903) cryovials. This minimizes waste and prevents contamination of the entire stock.

  • Purge (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (nitrogen or argon) to displace any remaining oxygen before capping tightly.

  • Store: Immediately label the vials with the compound name, concentration, and date. Store at 2-8°C for short-to-medium term use (weeks to months) or at -20°C for long-term storage (months to a year).[8][10]

This compound Chemical Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in solution is oxidation.

DegradationPathway epineine This compound (Catechol) semiquinone This compound-o-semiquinone (Radical Intermediate) epineine->semiquinone - H⁺, - e⁻ quinone This compound-o-quinone semiquinone->quinone - H⁺, - e⁻ leucoadrenochrome Leucoadrenochrome (Colorless) quinone->leucoadrenochrome Cyclization adrenochrome Adrenochrome (Pink/Red Color) leucoadrenochrome->adrenochrome Oxidation melanin Melanin Polymers (Brown/Black) adrenochrome->melanin Polymerization factor1 O2, Light, Metal Ions, High pH factor1->epineine

Caption: Primary chemical oxidation pathway of this compound in solution.

This pathway shows the progression from the stable this compound molecule to the colored degradation products commonly observed in experiments. Controlling the factors that catalyze the initial oxidation step (O₂, light, pH, metal ions) is the most effective strategy for prevention.[2]

References

Validation & Comparative

Epinine vs. Dopamine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Epinine (N-methyldopamine) and Dopamine (B1211576), two structurally similar catecholamines with significant roles in pharmacology and neuroscience. This document outlines their receptor binding profiles, functional potencies, and the intracellular signaling pathways they modulate, supported by experimental data and detailed methodologies.

Introduction to this compound and Dopamine

Dopamine is a critical endogenous neurotransmitter in the central nervous system, involved in motor control, motivation, reward, and cognition.[1] Pharmacologically, it is used to treat conditions such as shock and heart failure due to its dose-dependent effects on cardiovascular and renal systems.[2][3] this compound, or N-methyldopamine, is the active metabolite of the orally active inotropic agent ibopamine.[4] It is structurally distinct from dopamine only by the presence of a methyl group on its amine nitrogen. This seemingly minor modification results in a distinct pharmacological profile, altering its interaction with adrenergic and dopaminergic receptors.

Quantitative Comparison of Receptor Pharmacology

Table 1: Comparative Receptor Binding Affinity (Ki) in nM

Receptor SubtypeDopamine Ki (nM)This compound Ki (nM)Qualitative Comparison & References
Dopamine Receptors
D12340Data not availableThis compound is considered a weaker D1-receptor agonist than Dopamine.[5]
D21705Data not availableThis compound is considered a more potent D2-receptor agonist than Dopamine.[5]
D327Data not available-
D4450Data not available-
Adrenergic Receptors
α1Data not availableData not availableThis compound is a potent α1-adrenoceptor agonist.[4]
α2Data not availableData not availableThis compound stimulates α2-adrenoceptors.[4][5]
β1Data not availableData not available-
β2Data not availableData not availableThis compound stimulates β2-adrenoceptors to a greater degree than Dopamine.[4][5]

Note: Dopamine Ki values are compiled from various sources and may not be directly comparable due to differing experimental conditions. The lack of standardized Ki values for this compound is a notable gap in the current literature.

Table 2: Comparative Functional Potency (EC50) in nM

Receptor/AssayDopamine EC50 (nM)This compound EC50 (nM)Qualitative Comparison & References
D2 Receptor (GIRK activation)20Data not availableThis compound is a more potent D2-receptor agonist.[5]
β2-adrenoceptor (cAMP production)>1000Data not availableThis compound has a greater capacity to stimulate β2-adrenoceptors.[4]

Signaling Pathways

Both this compound and Dopamine exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. D1-like dopamine receptors (D1 and D5) are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, D4) and α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. α1-adrenergic receptors are coupled to Gq proteins, activating phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. β-adrenergic receptors are coupled to Gs proteins, increasing cAMP.

SignalingPathways cluster_ligands Ligands cluster_receptors Receptors cluster_transducers G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers Dopamine Dopamine D1_like D1-like (D1, D5) β-Adrenergic Dopamine->D1_like Agonist D2_like D2-like (D2, D3, D4) α2-Adrenergic Dopamine->D2_like Agonist This compound This compound This compound->D1_like Agonist This compound->D2_like Agonist Alpha1 α1-Adrenergic This compound->Alpha1 Potent Agonist Gs Gs D1_like->Gs Gi Gi D2_like->Gi Gq Gq Alpha1->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG ↑ IP3, DAG ↑ Ca2+ PLC->IP3_DAG

Caption: Simplified GPCR signaling pathways for Dopamine and this compound.

Experimental Protocols

The quantitative data presented are typically derived from two key types of in vitro experiments: competitive radioligand binding assays and functional assays such as cAMP accumulation assays.

Competitive Radioligand Binding Assay Protocol

This assay determines the affinity (Ki) of a test compound (e.g., this compound or Dopamine) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human D2 receptor).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Setup:

  • In a 96-well filter plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • A range of concentrations of the unlabeled competitor (Dopamine or this compound).

    • The prepared cell membrane suspension.

  • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

3. Incubation and Filtration:

  • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filter mat and add scintillation cocktail.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

BindingAssayWorkflow start Start: Prepare Receptor Membrane Homogenate step1 Incubate membranes with fixed [³H]-Ligand and varying concentrations of 'cold' Dopamine or this compound start->step1 step2 Separate bound from free radioligand via rapid vacuum filtration step1->step2 step3 Quantify bound radioactivity on filters using a scintillation counter step2->step3 step4 Plot % Inhibition vs. log[Ligand] to determine the IC50 value step3->step4 step5 Calculate Ki from IC50 using the Cheng-Prusoff equation step4->step5 end End: Determine Receptor Binding Affinity (Ki) step5->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay Protocol

This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cAMP, providing a measure of functional potency (EC50).

1. Cell Preparation:

  • Seed cells expressing the target receptor (e.g., HEK293 cells with the β2-adrenergic receptor) into a 96- or 384-well plate.

  • Allow cells to grow to near confluence.

2. Assay Procedure (for Gs-coupled receptors):

  • Wash the cells with assay buffer.

  • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of the agonist (Dopamine or this compound) to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

3. Assay Procedure (for Gi-coupled receptors):

  • Follow the same initial steps, but co-stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin.

  • The Gi-coupled agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner.

4. Lysis and Detection:

  • Lyse the cells to release the accumulated intracellular cAMP.

  • Quantify the amount of cAMP using a detection kit, commonly based on competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

5. Data Analysis:

  • Plot the measured signal (which corresponds to the cAMP concentration) against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Summary and Conclusion

This compound and Dopamine, while structurally very similar, exhibit distinct pharmacological profiles. In vivo and in vitro studies suggest that this compound is a more potent agonist at α, β2, and D2 receptors, while being a weaker agonist at D1 receptors compared to Dopamine.[4][5] This differential activity underscores the significant impact of N-methylation on receptor interaction and subsequent physiological responses.

The lack of comprehensive, directly comparative binding and functional data for this compound across all relevant receptor subtypes represents a significant area for future research. Such data would be invaluable for drug development professionals seeking to design ligands with specific receptor selectivity profiles to optimize therapeutic efficacy and minimize off-target effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for conducting and interpreting such comparative studies.

References

A Researcher's Guide to Epinephrine Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of epinephrine (B1671497) is paramount for accurate physiological assessment and therapeutic monitoring. This guide provides an objective comparison of four widely used methodologies for epinephrine quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensors. We present a comprehensive overview of their underlying principles, experimental workflows, and performance characteristics, supported by experimental data to aid in the selection of the most suitable method for your research needs.

Comparative Performance of Epinephrine Quantification Methods

The selection of an appropriate quantification method hinges on a variety of factors, including the required sensitivity, the sample matrix, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four major analytical techniques.

FeatureELISALC-MS/MSHPLCElectrochemical Sensors
Principle Competitive or Sandwich ImmunoassayMass-to-charge ratio of ionized moleculesSeparation by chromatography, UV/Electrochemical detectionOxidation-reduction potential
Sample Types Serum, Plasma, Cell Lysate, Urine, Other biological fluids[1][2]Plasma, Urine[3][4][5]Pharmaceutical formulations, Plasma, Urine[6][7][8]Urine, Pharmaceutical injections, Blood serum[9]
Limit of Detection (LOD) As low as 1.0 pg/mL[10]0.5 µg/mL[11]0.1 µg/mL[12]As low as 8.11 nM[13]
Limit of Quantification (LOQ) 3.1% of D-(+) enantiomer[11]25 ng/mL[14]0.3 µg/mL[12]1.5 µg/mL[11]
Linearity Range 12.5 - 200 ng/L[15]Up to 1000 pg/mL10 - 100 ng/mL[16]0.1 to 900.0 μM[9]
Precision (%CV) Intra-assay: <10%, Inter-assay: <10%[1]< 5%[3]Intra-day: 0.123%, Inter-day: 0.685%[16]Varies with electrode modification
Throughput High (96-well plate format)High (with autosampler)Moderate to HighLow to Moderate
Specificity High (Antibody-dependent)Very HighModerate to HighModerate (potential for interference)
Cost per Sample Low to ModerateHighModerateLow
Instrumentation Microplate ReaderLC-MS/MS SystemHPLC System with UV or ECDPotentiostat

Understanding the Epinephrine Signaling Pathway

Epinephrine, also known as adrenaline, mediates the "fight-or-flight" response by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a downstream signaling cascade, a simplified representation of which is illustrated below. The activation of these pathways leads to various physiological responses, including increased heart rate, glycogenolysis, and lipolysis.

Epinephrine Signaling Pathway Epinephrine Signaling Pathway Epinephrine Epinephrine AdrenergicReceptor Adrenergic Receptor (GPCR) Epinephrine->AdrenergicReceptor Binds to GProtein G-Protein AdrenergicReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates TargetEnzymes Target Enzymes (e.g., Glycogen Phosphorylase) PKA->TargetEnzymes Phosphorylates CellularResponse Cellular Response (e.g., Glycogenolysis) TargetEnzymes->CellularResponse Leads to

Caption: Epinephrine signaling cascade initiation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized workflows for each of the discussed quantification methods.

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

ELISA Workflow ELISA Experimental Workflow Start Start PrepareReagents Prepare Standards, Controls, and Samples Start->PrepareReagents CoatPlate Coat Microplate with Capture Antibody PrepareReagents->CoatPlate Wash1 Wash Plate CoatPlate->Wash1 AddSamples Add Standards, Controls, and Samples to Wells Wash1->AddSamples Incubate1 Incubate AddSamples->Incubate1 Wash2 Wash Plate Incubate1->Wash2 AddDetectionAb Add Detection Antibody (HRP-conjugated) Wash2->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash3 Wash Plate Incubate2->Wash3 AddSubstrate Add Substrate Solution Wash3->AddSubstrate Incubate3 Incubate in Dark AddSubstrate->Incubate3 AddStopSolution Add Stop Solution Incubate3->AddStopSolution ReadAbsorbance Read Absorbance at 450 nm AddStopSolution->ReadAbsorbance AnalyzeData Analyze Data and Calculate Concentrations ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for an ELISA experiment.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[2]

  • Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody specific for epinephrine.

  • Washing: Wash the plate to remove any unbound antibody.

  • Sample Addition: Add standards, controls, and samples to the appropriate wells.[17]

  • Incubation: Incubate the plate to allow the epinephrine in the samples to bind to the capture antibody.

  • Washing: Wash the plate to remove any unbound substances.[18]

  • Detection Antibody: Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), to the wells.

  • Incubation: Incubate the plate to allow the detection antibody to bind to the captured epinephrine.

  • Washing: Wash the plate to remove any unbound detection antibody.

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a colored product.

  • Incubation: Incubate the plate in the dark to allow for color development.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).[19]

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of epinephrine in the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.

LCMS_Workflow LC-MS/MS Experimental Workflow Start Start SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Start->SamplePrep Derivatization Derivatization (Optional) SamplePrep->Derivatization LC_Separation Liquid Chromatography (Separation of Analytes) Derivatization->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detection Detector MS2->Detection DataAcquisition Data Acquisition and Processing Detection->DataAcquisition Quantification Quantification using Internal Standards DataAcquisition->Quantification End End Quantification->End

Caption: The sequential steps in an LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: This is a critical step to remove interfering substances from the sample matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[3][5]

  • Derivatization (Optional): In some cases, derivatization of epinephrine can improve its chromatographic properties and ionization efficiency.[20]

  • LC Separation: The prepared sample is injected into an HPLC system. The mobile phase carries the sample through a column packed with a stationary phase, separating epinephrine from other components based on its physicochemical properties.

  • Ionization: The eluent from the LC column enters the mass spectrometer's ion source, where epinephrine molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis 1 (MS1): The ionized molecules are guided into the first mass analyzer, which is set to select only the ions with the specific mass-to-charge ratio (m/z) of epinephrine (the precursor ion).

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell by colliding with an inert gas.

  • Mass Analysis 2 (MS2): The resulting fragment ions (product ions) are directed into a second mass analyzer, which separates them based on their m/z.

  • Detection: The product ions are detected, and the signal is recorded.

  • Data Analysis: The data is processed to generate a chromatogram. The area under the peak corresponding to epinephrine is used for quantification, often in conjunction with an internal standard.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For epinephrine, it is often coupled with ultraviolet (UV) or electrochemical detection (ECD).

HPLC Workflow HPLC Experimental Workflow Start Start PrepareMobilePhase Prepare Mobile Phase and Samples Start->PrepareMobilePhase SystemEquilibration Equilibrate HPLC System PrepareMobilePhase->SystemEquilibration InjectSample Inject Sample SystemEquilibration->InjectSample ChromatographicSeparation Chromatographic Separation on Column InjectSample->ChromatographicSeparation Detection Detection (UV or Electrochemical) ChromatographicSeparation->Detection DataAcquisition Data Acquisition and Chromatogram Generation Detection->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration End End PeakIntegration->End Electrochemical_Sensor_Workflow Electrochemical Sensor Workflow Start Start PrepareElectrode Prepare and Modify Working Electrode Start->PrepareElectrode PrepareElectrolyte Prepare Electrolyte Solution (Buffer) PrepareElectrode->PrepareElectrolyte AssembleCell Assemble Electrochemical Cell (Working, Reference, Counter Electrodes) PrepareElectrolyte->AssembleCell AddSample Add Sample to Electrolyte Solution AssembleCell->AddSample ApplyPotential Apply Potential and Measure Current Response AddSample->ApplyPotential RecordSignal Record Voltammetric or Amperometric Signal ApplyPotential->RecordSignal CorrelateSignal Correlate Signal to Epinephrine Concentration RecordSignal->CorrelateSignal End End CorrelateSignal->End Method_Selection_Logic Logical Framework for Method Selection Start Start: Define Research Needs HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput Yes HPLC HPLC HighSensitivity->HPLC No ComplexMatrix Complex Sample Matrix? HighThroughput->ComplexMatrix Yes ELISA ELISA HighThroughput->ELISA No Budget Budget Constraints? ComplexMatrix->Budget No LCMS LC-MS/MS ComplexMatrix->LCMS Yes Budget->HPLC Moderate Budget Electrochemical Electrochemical Sensor Budget->Electrochemical Low Budget

References

A Comparative Guide to the Efficacy of Epinine and Other DA1 Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of key Dopamine (B1211576) D1 receptor agonists, supported by experimental data, to inform research and development in cardiovascular and neurological therapeutics.

This guide provides a comparative overview of the efficacy of Epinine and other prominent Dopamine D1 (DA1) receptor agonists, including the endogenous ligand Dopamine, the selective partial agonist Fenoldopam (B1199677), the full agonist Dihydrexidine, and the prototypical partial agonist SKF 38393. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.

Unveiling the DA1 Agonist Landscape: A Head-to-Head Comparison

The therapeutic potential of DA1 receptor agonists spans a range of applications, from treating hypertensive crises and renal impairment to addressing neurological disorders like Parkinson's disease. Understanding the nuanced differences in their efficacy is paramount for advancing drug discovery and clinical application.

In Vitro Efficacy: A Quantitative Look at Receptor Interaction and Functional Response

The following table summarizes key in vitro parameters for this compound and other DA1 agonists. These values, including binding affinity (Ki), potency (EC50), and maximum effect (Emax), are critical indicators of a compound's interaction with the DA1 receptor and its ability to elicit a functional response, typically measured as an increase in intracellular cyclic AMP (cAMP).

AgonistReceptor Binding Affinity (Ki)Functional Potency (EC50)Maximum Efficacy (Emax)Agonist Type
This compound Not uniformly reported in comparative studies~700 nM (Human Renal Artery)[1]Similar to Dopamine (Human Renal Artery)[1]Full Agonist
Dopamine Not uniformly reported in comparative studies~500 nM (Human Renal Artery)[1]100% (Reference)Endogenous Full Agonist
Fenoldopam Not uniformly reported in comparative studies55.5 nM (LLC-PK1 cells)[2]37% of Dopamine (LLC-PK1 cells)[2]Partial Agonist[2][3]
Dihydrexidine IC50: ~10 nM (rat striatum)[1]More potent than Dopamine[4][5]Full efficacy, comparable to or greater than Dopamine[1][4]Full Agonist[1][4]
SKF 38393 1 nM (D1 receptor)[6]-Partial Agonist[4][5]Partial Agonist[4]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. The lack of comprehensive, head-to-head studies necessitates careful interpretation.

In Vivo Efficacy: Translating Receptor Activity to Physiological Response

The ultimate measure of a drug's efficacy lies in its performance within a living system. The table below presents a summary of the in vivo effects of this compound and other DA1 agonists on key physiological parameters, such as renal blood flow and cardiovascular hemodynamics.

AgonistKey In Vivo EffectsSpecies/Model
This compound - No significant change in renal blood flow at 3 and 6 µg/kg/min infusions.[4]- At 1 µg/kg/min, increased ejection fraction and cardiac output, and decreased systemic vascular resistance in heart failure patients.[6]Dog[4], Human[6]
Dopamine - Significantly increased renal blood flow at 3 and 6 µg/kg/min infusions.[4]Dog[4]
Fenoldopam - Increases renal blood flow at doses that do not affect blood pressure.[3]Animal models[3]
Dihydrexidine - Potent antiparkinsonian activity in a primate model of Parkinson's disease.[4][7]Primate[4][7]
SKF 38393 - Suppresses detrusor hyperreflexia in a monkey model of Parkinsonism.[8]Monkey[8]

Delving Deeper: Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for the key assays used to characterize DA1 agonist efficacy.

Radioligand Binding Assay for DA1 Receptor Affinity

This assay quantifies the affinity of a compound for the DA1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the DA1 receptor.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]SCH 23390) and varying concentrations of test compound prep4->assay1 assay2 Separate bound and free radioligand by rapid vacuum filtration assay1->assay2 assay3 Measure radioactivity of bound ligand using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Radioligand Binding Assay Workflow

Key Steps:

  • Membrane Preparation: Cell membranes expressing DA1 receptors (e.g., from rat striatum or cultured cells) are isolated through a series of homogenization and centrifugation steps.

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled DA1 antagonist (e.g., [3H]SCH 23390) and a range of concentrations of the unlabeled test compound (the DA1 agonist).

  • Separation and Counting: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay for DA1 Agonist Potency and Efficacy

This assay measures the ability of a DA1 agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of a test compound for DA1 receptor-mediated cAMP production.

Workflow:

G cluster_cell_prep Cell Culture cluster_stimulation Agonist Stimulation cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell1 Culture cells expressing DA1 receptors (e.g., HEK293 or CHO cells) cell2 Seed cells into a multi-well plate cell1->cell2 stim1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) cell2->stim1 stim2 Add varying concentrations of the test DA1 agonist stim1->stim2 stim3 Incubate for a defined period stim2->stim3 detect1 Lyse the cells stim3->detect1 detect2 Measure intracellular cAMP levels (e.g., using HTRF, ELISA, or AlphaScreen) detect1->detect2 analysis1 Generate dose-response curves detect2->analysis1 analysis2 Determine EC50 and Emax values analysis1->analysis2

cAMP Functional Assay Workflow

Key Steps:

  • Cell Culture: Cells stably or transiently expressing the human DA1 receptor are cultured and seeded into multi-well plates.

  • Agonist Stimulation: The cells are first treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. Then, varying concentrations of the test agonist are added, and the cells are incubated to allow for cAMP production.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

  • Data Analysis: The results are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

DA1 Receptor Signaling Pathway

Activation of the DA1 receptor by an agonist initiates a cascade of intracellular events, primarily through the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DA1_Agonist DA1 Agonist DA1R DA1 Receptor DA1_Agonist->DA1R Binds G_Protein G Protein (Gs) DA1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

DA1 Receptor Signaling Pathway

Conclusion

This comparative guide highlights the distinct efficacy profiles of this compound and other key DA1 agonists. While this compound demonstrates full agonism with a potency comparable to dopamine in relaxing human renal arteries, other agonists like Dihydrexidine show promise as high-efficacy full agonists, and Fenoldopam acts as a partial agonist. The provided data and experimental protocols offer a foundational resource for researchers and drug developers to inform their strategic decisions in the pursuit of novel and improved DA1-targeted therapeutics. Further head-to-head comparative studies are warranted to build a more comprehensive and directly comparable dataset to guide future research and development efforts.

References

Epinine vs. N-methyldopamine: A Guide to Terminology in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of catecholamine research, the terms "epinine" and "N-methyldopamine" frequently appear. While often used interchangeably, understanding the nuances of their application and historical context can provide clarity in literature review and scientific communication. This guide offers an objective comparison of these terms, supported by experimental data, to elucidate their synonymous nature and contextual preferences in scientific discourse.

At a Glance: Two Names, One Compound

This compound and N-methyldopamine refer to the exact same chemical entity: 4-[2-(methylamino)ethyl]benzene-1,2-diol. This is confirmed by identical chemical identifiers across major databases.

IdentifierValue
Chemical Formula C₉H₁₃NO₂
IUPAC Name 4-[2-(methylamino)ethyl]benzene-1,2-diol
CAS Number 501-15-5
PubChem CID 4382[1]

The compound is a catecholamine structurally related to the neurotransmitter dopamine, with the distinction of a methyl group on the amine side chain. It is a naturally occurring compound found in some plants and animals and also serves as a precursor to adrenaline (epinephrine) in the adrenal medulla.[2][3][4]

Terminological Preference: A Matter of History and Context

The co-existence of "this compound" and "N-methyldopamine" is rooted in historical and contextual factors rather than any chemical or pharmacological difference.

  • This compound: The Historical and Commercial Appellation The term "this compound" was introduced as a commercial name by the pharmaceutical company Burroughs Wellcome.[3] Its etymology is linked to its close structural and functional relationship with epinephrine (B1671497). This name is more frequently encountered in older pharmacological literature, particularly in studies focusing on its cardiovascular effects.

  • N-methyldopamine: The Descriptive, Systematic Name "N-methyldopamine" is the more systematic and descriptive name, clearly identifying the molecule as a methylated derivative of dopamine. This terminology is often favored in modern scientific literature, especially within the field of neuroscience, where a precise description of molecular structure and biosynthetic pathways is paramount. This preference aligns with a broader trend in scientific nomenclature towards more systematic and informative names over historical or commercial ones.

Biosynthetic and Signaling Pathways

N-methyldopamine is an intermediate in the biosynthesis of epinephrine from dopamine. The pathway involves the methylation of dopamine, a reaction catalyzed by a specific enzyme.

Biosynthesis of Epinephrine from Dopamine

Dopamine Dopamine N_methyldopamine N-methyldopamine (this compound) Dopamine->N_methyldopamine  PNMT (in some pathways) Norepinephrine Norepinephrine N_methyldopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (α and β subtypes) G_protein G-protein activation Adrenergic_Receptor->G_protein Dopaminergic_Receptor Dopaminergic Receptor (D1 and D2 subtypes) Dopaminergic_Receptor->G_protein N_methyldopamine N-methyldopamine (this compound) N_methyldopamine->Adrenergic_Receptor N_methyldopamine->Dopaminergic_Receptor Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) G_protein->Second_Messenger Cellular_Response Physiological Effect (e.g., inotropy, vasodilation) Second_Messenger->Cellular_Response

References

Epinine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Epinine (N-methyldopamine) with other key adrenergic agonists, namely epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound and other common catecholamines for a range of adrenergic and dopaminergic receptors. This data is crucial for understanding the selectivity and potential physiological effects of each compound.

ReceptorThis compound (N-methyldopamine)EpinephrineNorepinephrineDopamine
α1-adrenergic -2.9 - 18--
α2-adrenergic -200 (EC50)600 (EC50)-
β1-adrenergic ---10000
β2-adrenergic ---61000
Dopamine D1 Agonist--228 - 2340
Dopamine D2 ---27 - 1705
Dopamine D4 -5.012.12.6

Note: A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration required to elicit a half-maximal response in functional assays. Dashes indicate that specific Ki values were not available in the reviewed literature under the same comparative conditions.

Signaling Pathways and Physiological Effects

This compound, a metabolite of ibopamine, is a sympathomimetic amine that acts as an agonist at dopamine D1 receptors and also interacts with adrenergic receptors.[1] Its physiological effects are a composite of its actions on these different receptor systems.

Adrenergic and Dopaminergic Signaling

This compound's activation of adrenergic and dopaminergic receptors initiates intracellular signaling cascades. Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, modulate the activity of downstream effector enzymes and ion channels.[2]

  • α1-adrenergic receptors: Primarily couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction.[2]

  • α2-adrenergic receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2]

  • β-adrenergic receptors (β1 and β2): Are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production.[2]

  • Dopamine D1-like receptors (D1 and D5): Are also coupled to Gs proteins and increase cAMP levels.

  • Dopamine D2-like receptors (D2, D3, and D4): Are coupled to Gi proteins and decrease cAMP levels.

The following diagram illustrates the primary signaling pathways activated by these receptors.

cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers This compound This compound alpha1 α1 This compound->alpha1 beta12 β1/β2 This compound->beta12 D1 D1 This compound->D1 Epinephrine Epinephrine Epinephrine->alpha1 alpha2 α2 Epinephrine->alpha2 Epinephrine->beta12 Norepinephrine Norepinephrine Norepinephrine->alpha1 Norepinephrine->alpha2 Norepinephrine->beta12 Dopamine Dopamine Dopamine->D1 D2 D2 Dopamine->D2 Gq Gq alpha1->Gq Gi Gi alpha2->Gi Gs Gs beta12->Gs D1->Gs D2->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Gs->AC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_down ↓ cAMP AC->cAMP_down Inhibition cAMP_up ↑ cAMP AC->cAMP_up Stimulation

Caption: Simplified signaling pathways of adrenergic and dopaminergic receptors. (Within 100 characters)

Cardiovascular Effects: A Comparative Overview

In vivo studies have demonstrated that this compound exerts significant cardiovascular effects. Compared to dopamine, this compound has been shown to have more potent alpha-adrenoceptor activity.[3] Clinical studies comparing epinephrine and norepinephrine in cardiogenic shock have highlighted differences in their safety and efficacy profiles, with norepinephrine appearing to be the preferred vasopressor in this context.[4][5][6][7]

The following diagram illustrates the logical relationship of this compound to other key catecholamines.

Catecholamines Catecholamines Dopamine Dopamine Catecholamines->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine This compound This compound (N-methyldopamine) Dopamine->this compound Methylation Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Biosynthetic and structural relationship of this compound to other catecholamines. (Within 100 characters)

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to adrenergic or dopaminergic receptors.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the receptor of interest in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram provides a workflow for a typical radioligand binding assay.

A Membrane Preparation B Incubate with Radioligand & Competitor A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for a competitive radioligand binding assay. (Within 100 characters)
cAMP Accumulation Assay

This protocol is used to determine the functional effect of a compound on Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture cells expressing the receptor of interest and plate them in a 96-well plate.

  • Allow cells to adhere and grow to a suitable confluency.

2. Agonist Stimulation:

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test agonist (e.g., this compound). For Gi-coupled receptors, cells are typically co-stimulated with forskolin (B1673556) to induce a measurable cAMP signal.

  • Incubate at 37°C for a specified time.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the agonist concentration and determine the EC50 value.

In Vivo Cardiovascular Assessment in Rats

This protocol describes a method for measuring the direct effects of a test compound on blood pressure and heart rate in an anesthetized rat model.[8][9][10][11][12]

1. Animal Preparation:

  • Anesthetize a rat with a suitable anesthetic agent (e.g., urethane (B1682113) or a ketamine/xylazine cocktail).

  • Surgically expose the carotid artery and jugular vein.

2. Catheter Implantation:

  • Insert a catheter into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.

  • Insert a catheter into the jugular vein for intravenous drug administration.

3. Data Recording:

  • Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Administer the test compound (e.g., this compound) intravenously at various doses.

  • Continuously record blood pressure and heart rate throughout the experiment.

4. Data Analysis:

  • Analyze the changes in mean arterial pressure and heart rate from baseline for each dose of the test compound.

  • Construct dose-response curves to evaluate the potency and efficacy of the compound.

References

Epinine: A Comparative Guide to its Adrenergic and Dopaminergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epinine's performance with other adrenergic and dopaminergic agonists, supported by experimental data. This compound, the active metabolite of the orally administered prodrug ibopamine, is a synthetic sympathomimetic amine that exerts its effects by interacting with both adrenergic and dopamine (B1211576) receptors. Understanding its specific binding affinities and functional potencies is crucial for its therapeutic application and for the development of novel compounds.

Data Presentation

Adrenergic Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and other common adrenergic agonists for various adrenergic receptor subtypes. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Compoundα1 (Ki, nM)α2 (Ki, nM)β1 (Ki, nM)β2 (Ki, nM)Data Source
This compound Data not availableData not availableData not availableData not available
Epinephrine33056--[1]
Norepinephrine----
Phenylephrine----
Clonidine----
Isoproterenol----
Salbutamol--8.93 µM (IC50)-[1]
Dopamine Receptor Binding Affinities

This table outlines the binding affinities (Ki) of this compound and other dopamine agonists for D1 and D2 dopamine receptors.

CompoundD1 (Ki, nM)D2 (Ki, nM)Data Source
This compound Data not availableData not available
Dopamine65015[2]
SKF-8129715-[3]
A68930--[4]

Note: Specific Ki values for this compound at dopamine receptors are not currently available in published literature. Qualitative data suggests this compound is a potent agonist at both D1 and D2 receptors.

Adrenergic Receptor Functional Potency

The following table presents the functional potency (EC50) of this compound and other adrenergic agonists. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as measuring cyclic AMP (cAMP) production. A lower EC50 value indicates greater potency.

Compoundα1 (EC50, nM)α2 (EC50, nM)β1 (EC50, nM)β2 (EC50, nM)Assay TypeData Source
This compound Data not availableData not availableData not availableData not available
Epinephrine-200-5-6GTPase activity, ERK1/2 activation[5][6]
Norepinephrine-600--GTPase activity[5]
Isoprenaline---20.0ICa measurement[7]
Salbutamol---290ICa measurement[7]
Dobutamine--2400-ICa measurement[7]

Note: Quantitative EC50 values for this compound at adrenergic receptors are not widely reported. Studies indicate it is a potent agonist at these receptors.

Dopamine Receptor Functional Potency

This table shows the functional potency (EC50) of this compound and other dopamine agonists at D1 and D2 receptors.

CompoundD1 (EC50, nM)D2 (EC50, nM)Assay TypeData Source
This compound Data not availableData not available
Dopamine35002500 (IC50)Adenylate cyclase stimulation/inhibition[2][8]
SKF-812974.7-cAMP accumulation[3]
A-776363.0-cAMP signaling[9]
A689302.53920-[4]

Note: While specific EC50 values for this compound are not available, it is recognized as a full agonist at both D1 and D2 receptors.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol provides a general framework for determining the binding affinity of a test compound like this compound to adrenergic or dopamine receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human α1-adrenergic receptor).

  • Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).

  • Test compound (this compound) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of a known antagonist for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for EC50 determination)

This protocol describes a general method for assessing the functional potency of an agonist like this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating (via Gs-coupled receptors like β-adrenergic receptors) or inhibiting (via Gi-coupled receptors like α2-adrenergic and D2 dopamine receptors) adenylyl cyclase activity.

Materials:

  • Cells expressing the G-protein coupled receptor of interest.

  • Test compound (this compound) and reference agonists.

  • Cell culture medium.

  • Stimulation buffer.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture cells expressing the receptor of interest in appropriate multi-well plates.

  • Compound Treatment: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound. For Gi-coupled receptors, cells are typically co-stimulated with forskolin (B1673556) to induce cAMP production, and the inhibitory effect of the agonist is measured.

  • Incubation: Incubate the plate for a specific time at a controlled temperature (e.g., 37°C) to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Epinine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adrenergic_Receptor Adrenergic Receptor (α or β) This compound->Adrenergic_Receptor Binds Dopamine_Receptor Dopamine Receptor (D1 or D2) This compound->Dopamine_Receptor Binds G_Protein G-Protein (Gs, Gi, Gq) Adrenergic_Receptor->G_Protein Activates Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates (Gs) or Inhibits (Gi) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound signaling through adrenergic and dopamine receptors.

Experimental_Workflow_Ki start Start prep Prepare Receptor Membranes start->prep assay Set up Radioligand Binding Assay prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for determining Ki via radioligand binding assay.

Experimental_Workflow_EC50 start Start culture Culture Cells Expressing Receptor start->culture treat Treat with Agonist (this compound) culture->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP lyse->detect analyze Analyze Data (Dose-Response -> EC50) detect->analyze end End analyze->end

Caption: Workflow for determining EC50 via cAMP functional assay.

References

Comparative Analysis of Epinephrine's Effects on Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Epinephrine's Cellular Impact

Epinephrine (B1671497), a key hormone and neurotransmitter, has been shown to exert diverse and context-dependent effects on different cancer cell lines. This guide provides a comparative analysis of its impact on proliferation, migration, and apoptosis in breast and prostate cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the observed effects of epinephrine on various cancer cell lines. It is important to note that experimental conditions, such as concentration and duration of treatment, may vary between studies, influencing the quantitative outcomes.

Cell LineCancer TypeParameterEpinephrine ConcentrationObserved EffectReference
MCF-7 Breast AdenocarcinomaProliferation1 µM & 10 µMIncreased proliferation.[1][1]
Migration1 µM & 10 µMEnhanced migration.[1][1]
Cell Cycle1 µM & 10 µMIncreased accumulation of cells in the S phase.[1][1]
Proliferation (Thymidine Incorporation)10pM - 10nMEC50 of 10pM for stimulating thymidine (B127349) incorporation.[2][2]
MDA-MB-231 Breast AdenocarcinomaProliferation1 µM & 10 µMIncreased proliferation.[1][1]
Migration1 µM & 10 µMEnhanced migration.[1][1]
Cell Cycle1 µM & 10 µMIncreased accumulation of cells in the S phase.[1][1]
Apoptosis100 nMReduced sensitivity to apoptosis.[3][4][3][4]
LNCaP Prostate CarcinomaApoptosis10 nMDelayed loss of MCL1, an anti-apoptotic protein.[5][5]
cAMP Response16.2 nMEC50 for inducing cAMP changes.[6][6]
C4-2 Prostate CarcinomaApoptosis10 nMDelayed loss of MCL1 protein, protecting from apoptosis.[5][5]
Apoptosis100 nMReduced sensitivity to apoptosis.[3][4][3][4]

Signaling Pathways

Epinephrine's effects on cancer cells are mediated through distinct signaling pathways, which can vary depending on the cell type and its receptor expression profile.

p38 MAPK Pathway in Breast Cancer

In breast cancer cell lines such as MCF-7 and MDA-MB-231, epinephrine has been shown to enhance malignancy through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7][8] This activation is linked to increased proliferation, migration, and invasion. The effects can be attenuated by β-adrenergic receptor antagonists like propranolol, indicating the involvement of these receptors upstream of p38 MAPK.[1][7]

p38_MAPK_Pathway Epinephrine Epinephrine beta_AR β-Adrenergic Receptor Epinephrine->beta_AR p38_MAPK p38 MAPK (Phosphorylation) beta_AR->p38_MAPK Proliferation Increased Proliferation p38_MAPK->Proliferation Migration Increased Migration p38_MAPK->Migration Invasion Increased Invasion p38_MAPK->Invasion

Epinephrine-induced p38 MAPK signaling in breast cancer.
ADRB2/PKA/BAD Pathway in Prostate Cancer

In prostate cancer cell lines, including LNCaP and C4-2, epinephrine exerts an anti-apoptotic effect by activating the β2-adrenergic receptor (ADRB2), which in turn activates Protein Kinase A (PKA).[5][9][10] PKA then phosphorylates and inactivates the pro-apoptotic protein BAD (Bcl-2 associated death promoter), leading to increased cell survival.[3][5] This pathway has been linked to therapeutic resistance.[5]

ADRB2_PKA_BAD_Pathway Epinephrine Epinephrine ADRB2 ADRB2 Epinephrine->ADRB2 AC Adenylyl Cyclase ADRB2->AC cAMP cAMP AC->cAMP PKA PKA (Activation) cAMP->PKA BAD BAD (Phosphorylation/ Inactivation) PKA->BAD Apoptosis Apoptosis Inhibition BAD->Apoptosis

Epinephrine's anti-apoptotic signaling in prostate cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of epinephrine's effects on cancer cells.

Cell Proliferation Assay (CCK-8)

This protocol is used to assess cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of epinephrine (e.g., 0, 0.1, 1, 10, 100 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing Assay for Cell Migration

This assay is used to evaluate cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "wound" in the monolayer by scratching with a sterile 200 µL pipette tip.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh medium containing different concentrations of epinephrine.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells (e.g., 5x10⁴ cells) in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) and the desired concentration of epinephrine to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and migrate through the pores.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with apoptosis-inducing agents in the presence or absence of epinephrine for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of a compound like epinephrine on cancer cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, LNCaP) Treatment Epinephrine Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Proliferation Proliferation Assay (CCK-8 / MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Pathway_Analysis Signaling Pathway (Western Blot) Treatment->Pathway_Analysis Data_Quant Quantitative Analysis (e.g., Absorbance, Cell Count) Proliferation->Data_Quant Migration->Data_Quant Invasion->Data_Quant Apoptosis->Data_Quant Conclusion Conclusion Data_Quant->Conclusion Pathway_Analysis->Conclusion

General workflow for assessing epinephrine's effects.

References

A Researcher's Guide to Assessing the Purity of Synthesized Epinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) like Epinine is a critical step in the development pipeline. The presence of impurities can significantly impact the compound's efficacy, safety, and stability. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques for this compound Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for a comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision in separating complex mixtures.[1] When coupled with Mass Spectrometry (LC-MS), it provides powerful capabilities for both quantification and impurity identification.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage as a primary ratio method that is less dependent on reference standards for every impurity.[4][5][6] Finally, Elemental Analysis provides fundamental information on the elemental composition, which is crucial for confirming the bulk purity of the synthesized compound.[7][8]

Analytical TechniquePrincipleInformation ProvidedKey Performance ParametersAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Retention time, peak area (for quantification), peak purity (with PDA detector).LOD/LOQ: Typically in the ng/mL range.[9] Linearity: R² > 0.99 is common.[9] Precision: RSD < 2% is achievable.[9] Accuracy: Recoveries typically between 98-102%.High resolution, precision, and accuracy for quantitative analysis of this compound and its organic impurities.[1][9] Established methods are available, including those for chiral purity.[10]Co-eluting impurities may not be detected without a universal detector. Peak identification relies on comparison with reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of ions.Molecular weight confirmation, structural information of impurities, and highly sensitive quantification.[2][3]LOD/LOQ: Can reach pg/mL to fg/mL levels.[11][12] Linearity: Wide dynamic range, often several orders of magnitude.[12] Precision: RSD typically < 5%.[11] Accuracy: High, with recoveries often in the 95-105% range.[11]Unsurpassed sensitivity and specificity for identifying and quantifying trace impurities.[1] Enables the analysis of unknown impurities through fragmentation patterns.Matrix effects can influence ionization and quantification. Instrumentation is more complex and expensive than standalone HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard for each impurity. Structural confirmation of the main component and impurities.[4][5][6]Precision: Typically within 1-2%. Accuracy: High, as it's a primary ratio method.[6]Provides a direct measure of purity against a certified internal standard.[4] Can quantify compounds that are difficult to analyze by chromatography.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and the internal standard.
Elemental Analysis (CHNS/O) Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur, which is compared to the theoretical values for the molecular formula of this compound.Precision: Typically within ±0.3% of the theoretical value.A fundamental and cost-effective method for assessing the bulk purity of the synthesized compound.[7]Does not provide information on the nature of organic or inorganic impurities. Requires a relatively larger sample amount compared to other techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Purity

Objective: To separate and quantify this compound and its potential organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks.

  • Calculate the percentage purity using the area normalization method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Objective: To identify and quantify trace-level impurities in the synthesized this compound.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

LC Conditions:

  • Same as the HPLC method described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

Sample Preparation:

  • Prepare a dilution series of the synthesized this compound in mobile phase A (e.g., from 1 µg/mL to 1 ng/mL).

Data Analysis:

  • For unknown impurities, analyze the full scan data to determine their molecular weights and fragmentation patterns for structural elucidation.

  • For known impurities, develop an MRM method and quantify them using a calibration curve prepared from certified reference standards.

Quantitative NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (≥400 MHz) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Elemental Analysis for Bulk Purity Confirmation

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation:

  • CHNS/O Elemental Analyzer.

Procedure:

  • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Place the capsule in the autosampler of the elemental analyzer.

  • The instrument will combust the sample at high temperature in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

Data Analysis:

  • Compare the experimentally determined weight percentages of C, H, N, and S with the theoretical values calculated from the molecular formula of this compound (C₉H₁₃NO₂). The results should be within ±0.3% of the theoretical values.[]

Visualizing Workflows and Relationships

To better illustrate the interplay and individual processes of these analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment Workflow cluster_results Final Purity Profile Synthesized_this compound Crude Synthesized this compound HPLC HPLC Analysis (Purity, Organic Impurities) Synthesized_this compound->HPLC LCMS LC-MS/MS Analysis (Trace Impurities, Identification) Synthesized_this compound->LCMS qNMR qNMR Analysis (Absolute Purity, Structural Confirmation) Synthesized_this compound->qNMR Elemental Elemental Analysis (Bulk Purity, Elemental Composition) Synthesized_this compound->Elemental Purity_Report Comprehensive Purity Report HPLC->Purity_Report LCMS->Purity_Report qNMR->Purity_Report Elemental->Purity_Report

Caption: Overall workflow for the purity assessment of synthesized this compound.

Orthogonal_Methods center Synthesized This compound HPLC HPLC (Separation & Quantification) center->HPLC Chromatographic Purity LCMS LC-MS/MS (Identification & Sensitivity) center->LCMS Impurity ID qNMR qNMR (Absolute Purity) center->qNMR Absolute Content Elemental Elemental Analysis (Bulk Composition) center->Elemental Elemental Formula HPLC->LCMS Orthogonal Confirmation qNMR->Elemental Bulk vs. Specific Purity

References

A Comparative Guide to the Inotropic Effects of Epinine and Dobutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inotropic effects of epinine (the active metabolite of ibopamine, also known as N-methyldopamine) and dobutamine (B195870), two sympathomimetic agents utilized for their ability to increase myocardial contractility. This document synthesizes experimental data to objectively compare their performance, details relevant experimental methodologies, and visualizes key pathways to aid in research and development.

Executive Summary

This compound and dobutamine both exert positive inotropic effects by stimulating adrenergic receptors in the heart, leading to an increase in intracellular calcium and enhanced myocardial contractility. However, their receptor selectivity, potency, and overall hemodynamic profiles exhibit notable differences. Dobutamine is a selective β1-adrenergic receptor agonist, valued for its potent inotropic effects with relatively less chronotropic and arrhythmogenic activity. This compound, a metabolite of ibopamine, demonstrates a broader spectrum of activity, interacting with both β1- and β2-adrenergic receptors, and at higher concentrations, α-adrenergic receptors. This guide delineates these differences through quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Data Presentation: Quantitative Comparison

The following tables summarize the receptor binding affinities and inotropic effects of this compound and dobutamine based on available experimental data.

Table 1: Adrenergic Receptor Binding Affinities

Adrenergic Receptor SubtypeThis compound (Kᵢ in nM)Dobutamine (Kᵢ in nM)
β1 Data not available in direct comparison690
β2 Data not available in direct comparison4100
α1 Data not available in direct comparison2200
α2 Data not available in direct comparison26000

Note: Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity. Data for dobutamine is derived from radioligand binding assays.

Table 2: Inotropic and Hemodynamic Effects

ParameterThis compoundDobutamine
Inotropic Potency (pD₂) 5.37 ± 0.11 (in isolated human papillary muscle)5.86 ± 0.08 (in isolated human papillary muscle)
Maximal Inotropic Effect (% of Isoprenaline) ~100% (in isolated human papillary muscle)~100% (in isolated human papillary muscle)
Cardiac Index Significant increaseSignificant increase
Heart Rate IncreaseModerate increase
Systemic Vascular Resistance DecreaseDecrease

Note: pD₂ is the negative logarithm of the EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved. A higher pD₂ value indicates greater potency. Data is compiled from various in vitro and in vivo studies.

Experimental Protocols

Isolated Papillary Muscle Preparation for Inotropic Effect Measurement

This protocol is a standard method for assessing the direct inotropic effects of pharmacological agents on myocardial tissue.

Objective: To determine the concentration-response relationship and maximal inotropic effect of this compound and dobutamine on isolated cardiac muscle.

Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig, rabbit) or from human myocardial tissue obtained during cardiac surgery. The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Tension Recording: The isometric tension developed by the muscle is recorded using a force-displacement transducer. The muscle is stretched to the length at which it develops maximal tension (Lₘₐₓ).

  • Drug Administration: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or dobutamine to the organ bath.

  • Data Analysis: The increase in developed tension is measured and plotted against the drug concentration to determine the EC₅₀ and maximal effect (Eₘₐₓ).

Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.

Objective: To evaluate the effects of this compound and dobutamine on cardiac contractility (e.g., left ventricular developed pressure, dP/dtₘₐₓ), heart rate, and coronary flow.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a suitable animal model and arrested in ice-cold Krebs-Henseleit solution.

  • Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner (Langendorff setup) with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

  • Measurement: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (dP/dtₘₐₓ) are recorded as indices of contractility. Heart rate is determined from the electrocardiogram (ECG) or pressure recordings. Coronary flow is measured by collecting the perfusate.

  • Drug Infusion: this compound or dobutamine is infused into the perfusion line at increasing concentrations to establish a dose-response relationship.

Mandatory Visualization

Signaling Pathways

The positive inotropic effects of both this compound and dobutamine are primarily mediated by the β1-adrenergic receptor signaling cascade in cardiomyocytes.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Dobutamine Dobutamine Dobutamine->Beta1_AR G_Protein Gs Protein Beta1_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylation SR Sarcoplasmic Reticulum PKA->SR Phosphorylation (PLN) Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Myofilaments Myofilaments Ca_Influx->Myofilaments Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Myofilaments Contraction Increased Contractility Myofilaments->Contraction

Signaling pathway for this compound and dobutamine in cardiomyocytes.
Experimental Workflow: Isolated Papillary Muscle Assay

The following diagram illustrates the key steps in assessing the inotropic effects of this compound and dobutamine using an isolated papillary muscle preparation.

Dissection 1. Papillary Muscle Dissection Mounting 2. Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Dissection->Mounting Stimulation 3. Electrical Stimulation (1 Hz) Mounting->Stimulation Recording 4. Record Isometric Tension Stimulation->Recording Stabilization 5. Stabilization Period Recording->Stabilization Drug_Addition 6. Cumulative Addition of This compound or Dobutamine Stabilization->Drug_Addition Data_Analysis 7. Analyze Concentration- Response Curve (EC₅₀, Eₘₐₓ) Drug_Addition->Data_Analysis

Workflow for isolated papillary muscle contractility assay.
Logical Relationship: Comparison of Inotropic Profiles

This diagram provides a comparative overview of the key characteristics of this compound and dobutamine that influence their inotropic effects.

Inotropic_Agents Positive Inotropic Agents This compound This compound Inotropic_Agents->this compound Dobutamine Dobutamine Inotropic_Agents->Dobutamine Receptor_Activity Adrenergic Receptor Activity This compound->Receptor_Activity Dobutamine->Receptor_Activity Epinine_Receptors β1, β2, α (at high conc.) Receptor_Activity->Epinine_Receptors Dobutamine_Receptors Selective β1 Receptor_Activity->Dobutamine_Receptors Epinine_Inotropy Potent Inotropy Epinine_Receptors->Epinine_Inotropy Dobutamine_Inotropy Potent & Selective Inotropy Dobutamine_Receptors->Dobutamine_Inotropy Inotropic_Effect Inotropic Effect Hemodynamic_Effects Hemodynamic Profile Epinine_Inotropy->Hemodynamic_Effects Dobutamine_Inotropy->Hemodynamic_Effects Epinine_Hemo ↑ HR, ↓ SVR Hemodynamic_Effects->Epinine_Hemo Dobutamine_Hemo Moderate ↑ HR, ↓ SVR Hemodynamic_Effects->Dobutamine_Hemo

Comparative profiles of this compound and dobutamine.

Independent Verification of Epinine's Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profile of Epinine (N-methyldopamine) against other endogenous catecholamines. The information presented is intended to support research and development efforts by offering a clear summary of this compound's interactions with adrenergic and dopaminergic receptors, supported by experimental data from scientific literature.

Comparative Receptor Selectivity Profile

This compound, the active metabolite of the prodrug ibopamine, is a sympathomimetic amine that exerts its effects through direct interaction with dopaminergic and adrenergic receptors.[1] Qualitative studies have characterized it as a full agonist at these receptors.[2] Evidence suggests that this compound is a more potent agonist at α, β2, and D2 receptors, while being a weaker D1 receptor agonist compared to dopamine (B1211576).[3] One study indicated that methyldopamine (a closely related compound) was 30 to 100-fold more potent than dopamine at activating alpha-adrenergic receptors.[4] Furthermore, it has been shown that this compound's positive inotropic effects are mediated through stimulation of both β1 and β2 adrenoceptors to a similar degree.[5]

To provide a clear quantitative comparison, the following table summarizes the available binding affinities (Ki) and functional potencies (EC50) of this compound and key comparator molecules—epinephrine, norepinephrine, and dopamine—at various receptor subtypes. This data is essential for understanding the nuanced pharmacological profile of this compound.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound and Other Catecholamines

Receptor SubtypeParameterThis compound (N-methyldopamine)EpinephrineNorepinephrineDopamine
α1-adrenergic Ki (nM)Data not available47330[6]>10,000
EC50 (nM)Data not available~200 (GTPase)[7]~600 (GTPase)[7]Data not available
α2-adrenergic Ki (nM)Data not available4356[6]>10,000
EC50 (nM)Data not available200 (GTPase)[7]600 (GTPase)[7]Data not available
β1-adrenergic Ki (nM)Data not available46740[6]>10,000
EC50 (nM)Data not availableData not availableData not availableData not available
β2-adrenergic Ki (nM)Data not available29>10,000>10,000
EC50 (nM)Data not availableData not availableData not availableData not available
Dopamine D1 Ki (nM)Data not available>10,000>10,0002340[8]
EC50 (nM)Data not availableData not availableData not available122 (cAMP)[9]
Dopamine D2 Ki (nM)Data not available>10,000>10,0001705[8]
EC50 (nM)Data not availableData not availableData not available2760 (cAMP)[4]
Dopamine D4 Ki (nM)Data not available~5~12.1~2.6
EC50 (nM)Data not available~5800 (GTPγS)~7800 (GTPγS)~100 (GTPγS)

Disclaimer: The presented Ki and EC50 values are compiled from various sources and may have been determined using different experimental methodologies, cell types, and assay conditions. Direct comparison of absolute values should be made with caution. The absence of data ("Data not available") for this compound highlights a significant gap in the publicly available pharmacological data for this compound.

Experimental Protocols

The determination of receptor selectivity profiles relies on standardized in vitro assays. The two primary methods used to generate the data in Table 1 are radioligand binding assays and functional assays, such as cAMP accumulation assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells stably transfected with the receptor gene) or from tissue homogenates. This involves cell lysis followed by differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, a fixed concentration of a high-affinity radioligand for the target receptor is incubated with the prepared cell membranes.

  • Competition: A range of concentrations of the unlabeled test compound is added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture with Receptor Expression MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation MembranePrep->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Fig. 1: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay (for EC50 determination)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) through G-protein coupled receptors (GPCRs).

Objective: To determine the half-maximal effective concentration (EC50) of an agonist (e.g., this compound) for a Gs- or Gi-coupled receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Compound Addition: The cells are treated with varying concentrations of the test agonist. For Gi-coupled receptors, cells are often co-stimulated with an agent like forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited.

  • Incubation: The cells are incubated for a specific time to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

cAMP_Assay_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor GPCR (e.g., Adrenergic or Dopaminergic Receptor) This compound->Receptor Binding G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation (Activation/Inhibition) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade

Fig. 2: Signaling pathway for GPCR-mediated cAMP production.

Conclusion

The available data indicates that this compound is a broad-spectrum agonist for both adrenergic and dopaminergic receptors. Its distinct potency profile compared to other endogenous catecholamines suggests it may have unique therapeutic applications. However, the lack of comprehensive, publicly available quantitative binding and functional data for this compound at all relevant receptor subtypes represents a critical knowledge gap. Further independent verification using standardized radioligand binding and functional assays is necessary to fully elucidate its receptor selectivity and to provide a more complete and directly comparable dataset. Such studies would be invaluable for the rational design and development of novel therapeutics targeting the adrenergic and dopaminergic systems.

References

Safety Operating Guide

Navigating the Disposal of Epinine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like epinine is a critical component of laboratory safety and regulatory compliance. This compound, also known as N-methyldopamine, is a catecholamine and a sympathomimetic amine.[1][2] While specific disposal protocols for this compound are not as widely documented as those for more common catecholamines like epinephrine (B1671497), a safe disposal procedure can be established by examining the guidelines for structurally and functionally related compounds.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory environment, drawing upon established procedures for other catecholamines to ensure the safety of personnel and adherence to environmental regulations.

Regulatory Context: The Case of Epinephrine

To understand the disposal requirements for this compound, it is useful to consider the regulatory framework for the closely related compound, epinephrine. The U.S. Environmental Protection Agency (EPA) classifies epinephrine base as a P-listed, acutely toxic hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code P042.[3][4][5] However, the EPA has clarified that this P-listing does not extend to epinephrine salts, such as epinephrine hydrochloride.[3][5] This distinction is crucial, as most pharmaceutical preparations contain an epinephrine salt.[3]

This precedent suggests that the salt form of this compound, this compound hydrochloride, would likely not be considered an acutely hazardous waste.[6] However, it is imperative to consult local, state, and institutional regulations, which may have more stringent requirements.

Compound EPA RCRA Classification Waste Code Regulatory Nuance
Epinephrine (base)Acutely Hazardous WasteP042Applies to the pure, unused chemical.[4][5]
Epinephrine Salts (e.g., HCl)Non-Hazardous Pharmaceutical WasteN/ANot included in the P042 listing.[3][5]
Used Epinephrine Auto-InjectorsMedical Waste / Sharps WasteN/AResidue is not considered hazardous waste.[4][7]
Spilled EpinephrineAcutely Hazardous WasteP042Spill cleanup materials must be managed as hazardous.[4]

Recommended Disposal Procedures for this compound

Given the lack of specific regulations for this compound, the following procedures are recommended based on guidelines for other non-P-listed catecholamines like norepinephrine.[8] Two primary disposal routes are available: collection by a licensed hazardous waste contractor or chemical inactivation prior to drain disposal (subject to local regulations).

This is the most direct and broadly compliant method for disposing of this compound waste.

  • Segregation and Collection : Collect all waste this compound solutions in a dedicated, chemically compatible, and leak-proof container.

  • Labeling : Clearly label the container as "Non-hazardous this compound Waste Solution," including the concentration and date.

  • Storage : Store the waste container in a designated satellite accumulation area, following all institutional guidelines for chemical waste storage, including secondary containment.[9]

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[9]

For small quantities of this compound waste, chemical inactivation may be a viable option, provided it is permitted by your institution and local wastewater authority.[8][10] Catecholamines like this compound are readily destroyed by oxidizing agents and alkalis.[11] The following protocol is adapted from procedures for norepinephrine.[8]

Experimental Protocol: Chemical Inactivation of this compound Waste

Objective: To chemically degrade this compound in solution to non-biologically active compounds before disposal.

Materials:

  • Waste this compound solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Glass beaker of appropriate size

  • Stir plate and stir bar

  • Water bath on a hot plate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation : In a well-ventilated fume hood, place the waste this compound solution into a glass beaker with a stir bar.

  • pH Adjustment : While stirring the solution, slowly add the sodium hydroxide solution. Monitor the pH continuously. Continue adding the base until the pH of the solution reaches approximately 8.3.[8]

  • Heating and Inactivation : Place the beaker in a water bath and heat the solution to 80°C. Maintain the solution at this temperature for at least one hour to ensure complete degradation.[8]

  • Cooling and Neutralization : After one hour, turn off the heat and allow the solution to cool to room temperature. If necessary, neutralize the solution to a pH between 5 and 9.[10]

  • Final Disposal : Once cooled and neutralized, the inactivated solution can typically be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water).[10] Crucially, confirm that this final disposal step is in compliance with your local wastewater discharge regulations. [8][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EpinineDisposal start This compound Waste Generated check_local_regs Consult Institutional EHS & Local Regulations start->check_local_regs inactivation_allowed Is Chemical Inactivation Permitted for Small Quantities? check_local_regs->inactivation_allowed Regulations Understood collect_waste Collect Waste in a Labeled, Compatible Container inactivation_allowed->collect_waste No / Preferred Method inactivation_protocol Perform Chemical Inactivation (Adjust pH to ~8.3, Heat to 80°C for 1 hr) inactivation_allowed->inactivation_protocol Yes store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange Pickup by Licensed Waste Contractor store_waste->arrange_pickup end_contractor Disposal Complete arrange_pickup->end_contractor neutralize_cool Cool and Neutralize Solution (pH 5-9) inactivation_protocol->neutralize_cool sewer_disposal Dispose to Sanitary Sewer with Copious Water neutralize_cool->sewer_disposal end_sewer Disposal Complete sewer_disposal->end_sewer

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, treat the cleanup materials as hazardous waste, analogous to an epinephrine spill.[4]

  • Isolate the Area : Isolate the spill area for at least 25-50 meters for solids and liquids, respectively.[11]

  • Personal Protection : Wear appropriate PPE, including a NIOSH-approved respirator, gloves, and safety goggles.[11]

  • Cleanup : For solid spills, dampen the material with water before transferring it to a suitable container. Use absorbent paper dampened with water to pick up any remaining material.[11]

  • Disposal of Cleanup Waste : Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal as hazardous waste.[11]

  • Decontamination : Wash all contaminated surfaces with a strong soap and water solution.[11]

By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consulting your institution's EHS department for specific guidance.

References

Essential Safety and Handling Protocols for Epinine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Epinine.

This document provides critical safety and logistical information for the handling of this compound (also known as N-methyldopamine or deoxyepinephrine) in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a compliant research environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound hydrochloride is a hazardous substance that requires careful handling to prevent exposure. It is harmful if swallowed and may cause sensitization by skin contact, with a possible risk of irreversible effects.

Required Personal Protective Equipment

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of personal protective equipment. The following table outlines the minimum recommended PPE for handling this compound.

Body AreaPersonal Protective Equipment (PPE)Specifications and Use
Respiratory Dust mask or respiratorUse a dust mask for handling small quantities of solid this compound. For procedures that may generate aerosols or high concentrations of dust, a NIOSH-approved respirator is required.
Hands Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn at all times when handling this compound or its solutions. Inspect gloves for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles. For procedures with a higher risk of splashing, chemical safety goggles are recommended.
Body Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Quantitative Hazard and Toxicity Data

The following table summarizes the available quantitative toxicological data for this compound and its closely related compound, Epinephrine. Due to the limited specific data for this compound, caution is advised, and it should be handled as a substance with significant toxic potential.

SubstanceCAS NumberToxicological DataSpeciesRoute of Administration
This compound Hydrochloride 62-32-8LD50: 212 mg/kg[1]MouseIntraperitoneal
Epinephrine 51-43-4LD50: 62 mg/kg[2]RatDermal

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.[3] NOAEL: No-Observed-Adverse-Effect Level. The highest tested dose of a substance at which no adverse effects are observed.[4][5] LC50: Lethal Concentration, 50%. The concentration of a substance in the air or water that is lethal to 50% of a test population.[6]

No specific NOAEL or LC50 data for this compound was identified in the searched literature.

Experimental Protocols: Step-by-Step Guidance

While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for the safe preparation and handling of this compound solutions in a laboratory setting.

Preparation of this compound Stock Solution
  • Pre-weighing Preparation : Before handling solid this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. Avoid creating dust.

  • Solubilization : this compound hydrochloride is soluble in water and methanol. In the fume hood, add the desired solvent to the weighed this compound. Gently swirl the container to dissolve the solid.

  • Storage : Store the stock solution in a clearly labeled, sealed container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the supplier's instructions, which may include freezing at -20°C or -80°C.

Workflow for a Dopamine (B1211576) Receptor Agonist Assay

The following diagram illustrates a typical workflow for an in vitro experiment using this compound as a dopamine receptor agonist.

G Experimental Workflow: this compound as a Dopamine Receptor Agonist cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis weigh Weigh this compound HCl dissolve Dissolve in Buffer weigh->dissolve In fume hood plate_cells Plate Cells add_epine Add this compound Solution plate_cells->add_epine incubate Incubate add_epine->incubate measure Measure Response (e.g., cAMP levels) incubate->measure analyze Data Analysis measure->analyze

A generalized workflow for utilizing this compound in a cell-based dopamine receptor agonist assay.

Mechanism of Action: Dopamine Receptor Signaling

This compound acts as an agonist at dopamine receptors. The primary signaling pathway for the D1-like dopamine receptors (D1 and D5) involves the activation of adenylyl cyclase. The following diagram illustrates this signaling cascade.

G This compound-Activated Dopamine D1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts This compound This compound This compound->D1R Binds to Gs->AC Stimulates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1_inactive Inactive PP1 DARPP32->PP1_inactive Inhibits Protein Phosphatase-1 Gene Gene Expression CREB->Gene Regulates

Simplified signaling pathway of the Dopamine D1 receptor activated by this compound.

Disposal Plan: Operational and Safety Procedures

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect unused this compound powder, contaminated PPE (gloves, masks, lab coats), and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect this compound solutions and the first rinse of emptied containers in a separate, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvent used.

  • Sharps : Dispose of any needles or other sharps used for handling this compound in a designated sharps container for hazardous chemical waste.

Inactivation of Catecholamine Solutions (Optional, based on institutional policy)

For some institutions, chemical inactivation of catecholamine solutions may be an option before disposal. This should only be performed following a validated and approved institutional protocol. A general procedure involves adjusting the pH and heating to promote degradation. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any inactivation procedure.

Final Disposal
  • All hazardous waste must be handled in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound-related hazardous waste.

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinine
Reactant of Route 2
Epinine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.